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  • Product: 5-Fluoro-2,3-dihydrobenzofuran-3-ol
  • CAS: 60770-60-7

Core Science & Biosynthesis

Foundational

Synthesis and Application of 5-Fluoro-2,3-dihydrobenzofuran-3-ol: A Technical Guide

Executive Summary The compound 5-Fluoro-2,3-dihydrobenzofuran-3-ol (CAS: 60770-60-7) is a critical bicyclic heterocyclic intermediate utilized extensively in modern medicinal chemistry[1]. The strategic placement of a fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Fluoro-2,3-dihydrobenzofuran-3-ol (CAS: 60770-60-7) is a critical bicyclic heterocyclic intermediate utilized extensively in modern medicinal chemistry[1]. The strategic placement of a fluorine atom at the 5-position of the benzofuran core modulates both the lipophilicity and the metabolic stability of the scaffold. This makes it a highly privileged structural motif, particularly in the design and synthesis of allosteric inhibitors targeting the Polycomb Repressive Complex 2 (PRC2) via its Embryonic Ectoderm Development (EED) subunit[2].

This whitepaper provides an in-depth, self-validating technical guide to the synthesis, isolation, and analytical characterization of 5-Fluoro-2,3-dihydrobenzofuran-3-ol, bridging bench-level execution with drug development applications.

Retrosynthetic Logic & Pathway Design

The most robust synthetic route to 5-Fluoro-2,3-dihydrobenzofuran-3-ol relies on the sequential construction of the oxygen-containing heterocycle, followed by a chemoselective functional group manipulation. The retrosynthetic disconnection of the target molecule leads back to 5-fluorobenzofuran-3(2H)-one [3], which can be synthesized via an intramolecular Friedel-Crafts acylation of 2-(4-fluorophenoxy)acetic acid . The ultimate starting materials are the commercially available 4-fluorophenol and chloroacetic acid.

SynthesisPathway A 4-Fluorophenol + Chloroacetic Acid B 2-(4-Fluorophenoxy) acetic acid A->B NaOH, H2O Reflux (O-Alkylation) C 5-Fluorobenzofuran- 3(2H)-one B->C SOCl2, then AlCl3 (Friedel-Crafts) D 5-Fluoro-2,3-dihydro benzofuran-3-ol C->D NaBH4, MeOH 0°C to RT (Reduction)

Caption: Retrosynthetic and forward pathway for 5-Fluoro-2,3-dihydrobenzofuran-3-ol.

Step-by-Step Experimental Protocols

Step 1: Williamson Ether Synthesis of 2-(4-Fluorophenoxy)acetic acid
  • Causality & Mechanistic Insight : The phenolic proton of 4-fluorophenol is mildly acidic (pKa ~9.9). Aqueous sodium hydroxide is employed to quantitatively deprotonate the phenol, generating a highly nucleophilic phenoxide anion. This anion subsequently undergoes a classic SN​2 nucleophilic substitution with chloroacetic acid. An aqueous medium is optimal here due to the excellent solubility of both the sodium phenoxide and the sodium salt of chloroacetic acid, which maximizes the bimolecular collision rate.

  • Protocol :

    • Charge a 500 mL round-bottom flask with 4-fluorophenol (1.0 eq, 112 g, 1.0 mol) and a 20% aqueous NaOH solution (2.2 eq, 88 g in 350 mL H2​O ).

    • Heat the mixture to 60 °C with vigorous stirring until complete dissolution occurs.

    • Add a solution of chloroacetic acid (1.1 eq, 104 g, 1.1 mol) in 100 mL of water dropwise over 30 minutes to control the exotherm.

    • Reflux the reaction mixture for 4 hours. Monitor the disappearance of the phenol via TLC (Hexanes/EtOAc 3:1, UV active).

    • Cool the mixture to 0 °C in an ice bath and carefully acidify with 6M HCl until the pH reaches 2.

    • Filter the resulting dense white precipitate, wash thoroughly with cold water to remove residual salts, and dry under high vacuum to afford the intermediate.

Step 2: Intramolecular Friedel-Crafts Acylation to 5-Fluorobenzofuran-3(2H)-one
  • Causality & Mechanistic Insight : Direct cyclization of the carboxylic acid typically requires harsh dehydrating conditions (e.g., Polyphosphoric acid at >100 °C), which can lead to substrate degradation. By first converting the acid to an acid chloride using thionyl chloride ( SOCl2​ ), we generate a highly reactive electrophile. The subsequent addition of a Lewis acid ( AlCl3​ ) facilitates an intramolecular Friedel-Crafts acylation under milder conditions, efficiently closing the 5-membered oxygen heterocycle[3].

  • Protocol :

    • Suspend 2-(4-fluorophenoxy)acetic acid (1.0 eq, 170 g, 1.0 mol) in 500 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Add SOCl2​ (1.5 eq, 178 g, 1.5 mol) followed by a catalytic amount of DMF (1 mol%). Stir at reflux (40 °C) for 2 hours until gas evolution ( SO2​ and HCl ) ceases.

    • Concentrate the mixture under reduced pressure to remove excess SOCl2​ and solvent, yielding the crude acid chloride as a viscous oil.

    • Redissolve the acid chloride in 600 mL of anhydrous DCM and cool to 0 °C.

    • Add anhydrous AlCl3​ (1.2 eq, 160 g, 1.2 mol) portion-wise over 45 minutes to prevent a runaway exotherm. Stir the dark mixture at room temperature for 3 hours.

    • Quench : Carefully pour the reaction mixture over 1 kg of crushed ice containing 100 mL of concentrated HCl. Extract the aqueous layer with DCM (3 x 300 mL).

    • Wash the combined organic layers with saturated NaHCO3​ and brine, dry over Na2​SO4​ , and concentrate to yield 5-fluorobenzofuran-3(2H)-one.

Step 3: Chemoselective Reduction to 5-Fluoro-2,3-dihydrobenzofuran-3-ol
  • Causality & Mechanistic Insight : Sodium borohydride ( NaBH4​ ) is selected over stronger hydride sources like lithium aluminum hydride ( LiAlH4​ ). While LiAlH4​ risks reductive ring-opening of the delicate oxygen-containing heterocycle via C-O bond cleavage, NaBH4​ provides exquisite chemoselectivity for the C=O bond[4]. Methanol serves as both the solvent and the proton donor, coordinating with the borohydride intermediate to accelerate the reduction of the ketone to the secondary alcohol.

  • Protocol :

    • Dissolve 5-fluorobenzofuran-3(2H)-one (1.0 eq, 152 g, 1.0 mol) in 1.5 L of methanol and cool to 0 °C in an ice bath.

    • Add NaBH4​ (1.2 eq, 45.4 g, 1.2 mol) in small portions over 30 minutes. Ensure the internal temperature does not exceed 10 °C to prevent excessive hydrogen gas evolution and solvent loss.

    • Remove the ice bath and allow the reaction to stir at room temperature for 1.5 hours.

    • Validation : Check reaction completion via TLC (Hexanes/EtOAc 2:1). The ketone starting material ( Rf​ ~0.6) should be completely converted to the more polar alcohol ( Rf​ ~0.3).

    • Quench the reaction by slowly adding 200 mL of saturated aqueous NH4​Cl .

    • Evaporate the methanol under reduced pressure. Extract the remaining aqueous slurry with ethyl acetate (3 x 400 mL).

    • Wash the combined organics with brine, dry over MgSO4​ , and concentrate. Purify the crude product via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes) to obtain pure 5-fluoro-2,3-dihydrobenzofuran-3-ol[1].

Quantitative Data & Analytical Characterization

To ensure the integrity of the synthetic workflow, the following table summarizes the expected quantitative yields and the primary analytical markers used to validate each intermediate and the final product.

StepCompound NameCAS NumberExpected YieldKey Analytical Markers (Expected)
1 2-(4-Fluorophenoxy)acetic acid405-79-880 - 85%MS (ESI-) : m/z 169.0 [M-H]⁻¹H NMR : ~4.65 ppm (s, 2H, -CH₂-O)
2 5-Fluorobenzofuran-3(2H)-one60770-49-270 - 75%MS (ESI+) : m/z 153.1 [M+H]⁺IR : Strong C=O stretch at ~1710 cm⁻¹
3 5-Fluoro-2,3-dihydrobenzofuran-3-ol60770-60-785 - 90%MS (ESI+) : m/z 137.1 [M-OH]⁺ (loss of water)¹H NMR : ~5.30 ppm (m, 1H, CH-OH)

Applications in Drug Development: PRC2/EED Inhibition

Beyond its utility as a general building block, 5-Fluoro-2,3-dihydrobenzofuran-3-ol is a highly privileged scaffold in the synthesis of triazolopyrimidine-based EED inhibitors[2].

The Polycomb Repressive Complex 2 (PRC2) is an epigenetic regulator responsible for the tri-methylation of histone H3 at lysine 27 (H3K27me3). This methylation leads to the transcriptional repression of various tumor suppressor genes. Dysregulation and hyperactivation of PRC2 are hallmarks of several severe malignancies, most notably diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma[5].

By incorporating the 5-fluoro-2,3-dihydrobenzofuran moiety, medicinal chemists can precisely optimize the steric bulk and electronic distribution of the drug molecule. The oxygen atom of the dihydrobenzofuran ring often acts as a critical hydrogen bond acceptor, while the fluorine atom occupies a specific lipophilic sub-pocket within the allosteric site of the EED subunit. This binding disrupts the protein-protein interaction between EED and EZH2 (the catalytic subunit), thereby neutralizing the PRC2 complex and halting tumor proliferation[2].

PRC2_Pathway Inhibitor Benzofuran-based EED Inhibitor EED EED Protein (PRC2 Subunit) Inhibitor->EED Binds allosteric pocket EZH2 EZH2 Catalytic Activity EED->EZH2 Disrupts complex activation H3K27 H3K27me3 Methylation EZH2->H3K27 Prevents methylation Tumor Tumor Proliferation (DLBCL) H3K27->Tumor Gene de-repression halts growth

Caption: Mechanism of action for benzofuran-derived PRC2/EED inhibitors in oncology.

Sources

Exploratory

Epigenetic Scaffolds: The Chemical Dynamics and Synthesis of 5-Fluoro-2,3-dihydrobenzofuran-3-ol

Executive Summary In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds that offer precise spatial geometry and tunable electronic properties. 5-Fluoro-2,3-dih...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds that offer precise spatial geometry and tunable electronic properties. 5-Fluoro-2,3-dihydrobenzofuran-3-ol (CAS: 60770-60-7) has emerged as a critical intermediate in the synthesis of advanced epigenetic modulators, particularly inhibitors targeting the Polycomb Repressive Complex 2 (PRC2)[1][2].

As a Senior Application Scientist, I have structured this technical guide to deconstruct the physicochemical properties, mechanistic synthesis, and pharmacological utility of this compound. By examining the causality behind its synthetic protocols, this whitepaper provides researchers with a self-validating framework for integrating fluorinated dihydrobenzofurans into drug discovery pipelines.

Physicochemical Profiling & The "Fluorine Effect"

The architecture of 5-fluoro-2,3-dihydrobenzofuran-3-ol consists of a furan ring fused to a benzene ring, bearing a hydroxyl group at the C3 position and a fluorine atom at the C5 position.

The strategic placement of the fluorine atom serves multiple bioisosteric functions:

  • Metabolic Shielding: Fluorine substitution at the C5 position blocks cytochrome P450-mediated aromatic oxidation, significantly extending the half-life of downstream active pharmaceutical ingredients (APIs)[3].

  • Electronic Modulation: The strong inductive electron-withdrawing effect (-I) of fluorine lowers the electron density of the aromatic system. This modulates the pKa of adjacent functional groups, enhancing the hydrogen-bond donating capacity of the C3-hydroxyl group and influencing the basicity of downstream amine derivatives.

  • Lipophilicity: The C–F bond increases the overall lipophilicity (LogP) of the scaffold, improving cellular membrane permeability—a critical factor for intracellular targets like PRC2[3].

Table 1: Physicochemical & Structural Data
PropertyValue
Chemical Name 5-Fluoro-2,3-dihydrobenzofuran-3-ol
CAS Number 60770-60-7[1]
Molecular Formula C8H7FO2[1]
Molecular Weight 154.14 g/mol
Key Structural Motifs Fused bicyclic system, 5-fluoro substituent, 3-hydroxyl group
Downstream Applications EED/PRC2 inhibitors[2], PARP-1 inhibitors[4]

Mechanistic Synthesis: The Corey-Chaykovsky Cascade

The construction of the dihydrobenzofuran-3-ol core is typically achieved through a highly efficient cascade reaction utilizing a sulfur ylide. This method transforms an ortho-hydroxybenzaldehyde derivative into a bicyclic system in a single pot[5].

Experimental Protocol 1: Synthesis of 4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol

Objective: To construct the functionalized bicyclic core via epoxidation and subsequent intramolecular ring opening.

Step-by-Step Methodology:

  • Ylide Generation: In a flame-dried, nitrogen-purged 3-necked flask, suspend trimethylsulfoxonium iodide (44.2 mmol) in 50 mL of anhydrous dimethyl sulfoxide (DMSO). Cool the system to 0°C using an ice-water bath.

  • Deprotonation: Slowly add sodium tert-butoxide (44.2 mmol) in portions.

    • Causality: Sodium tert-butoxide is selected because its steric bulk prevents unwanted nucleophilic attack on the substrate, while its strong basicity efficiently deprotonates the sulfoxonium salt to generate the active dimethylsulfoxonium methylide.

  • Substrate Addition: Add 2-bromo-3-fluoro-6-hydroxybenzaldehyde (approx. 40 mmol) to the mixture. Remove the ice bath and stir at room temperature for 2 hours.

    • Causality (The Cascade): The sulfur ylide acts as a nucleophile, attacking the aldehyde carbonyl to form a betaine intermediate, which rapidly collapses to expel DMSO and form an epoxide. Concurrently, the basic environment maintains the phenolic hydroxyl group as a highly nucleophilic phenoxide ion. This phenoxide immediately undergoes a 5-exo-tet nucleophilic attack on the newly formed epoxide, opening the oxirane ring to yield the C3-hydroxyl group and the 5-membered furan ring[5].

  • Quenching & Isolation: Quench the reaction with cold water to neutralize any remaining base and precipitate the product. Extract with ethyl acetate (3x 50 mL). Wash the combined organic layers thoroughly with brine to remove residual DMSO, which can interfere with downstream catalysis.

  • System Validation:

    • TLC: Monitor the disappearance of the UV-active aldehyde starting material.

    • LC-MS: Confirm the product formation by observing the [M+H]+ isotopic cluster indicative of a single bromine atom (m/z ~233/235).

Synthesis A 2-Bromo-3-fluoro-6-hydroxybenzaldehyde B Sulfur Ylide Formation (Me3S(O)I + NaOtBu) A->B C Epoxide Intermediate B->C D 5-exo-tet Cyclization C->D E 4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol D->E

Cascade synthesis of 5-fluoro-DHBF-3-ol via sulfur ylide epoxidation.

Pharmacological Application: Epigenetic Modulation of PRC2

Derivatives of 5-fluoro-2,3-dihydrobenzofuran-3-ol, particularly those bearing aminomethyl groups, are potent inhibitors of the Polycomb Repressive Complex 2 (PRC2)[2][6]. PRC2 is a chromatin-modifying enzyme responsible for the tri-methylation of histone H3 at lysine 27 (H3K27me3), leading to transcriptional silencing of tumor suppressor genes.

Mechanism of Action: The PRC2 complex requires the interaction of several core proteins: EZH2 (the catalytic subunit), SUZ12, and EED (Embryonic Ectoderm Development)[6]. EED binds to pre-existing H3K27me3 marks, allosterically activating EZH2 to propagate the methylation signal.

Fluorinated dihydrobenzofuran derivatives act as allosteric inhibitors by binding directly to the WD40 repeat domain of the EED protein. The bicyclic DHBF core mimics the native peptide interactions, while the C5-fluorine engages in critical halogen bonding and hydrophobic packing within the EED binding pocket. This binding induces a conformational change that prevents EED from activating EZH2, thereby halting aberrant H3K27 methylation and reactivating tumor suppressor genes in cancers such as Diffuse Large B-Cell Lymphoma (DLBCL)[2][6].

PRC2 Inhibitor 5-Fluoro-DHBF Derivative EED EED Protein (WD40 Domain) Inhibitor->EED Allosteric Binding EZH2 EZH2 Catalytic Subunit Inhibitor->EZH2 Disrupts Activation EED->EZH2 Activates H3K27 Histone H3K27 Methylation EZH2->H3K27 Methylates Cancer Gene Silencing & Cancer H3K27->Cancer Induces

Disruption of PRC2-mediated H3K27 methylation by 5-fluoro-DHBF derivatives.

Advanced Derivatization: Nitrile Reduction Protocol

To convert the core scaffold into an active EED inhibitor, the introduction of a primary amine is required. This is achieved by reducing a nitrile precursor.

Experimental Protocol 2: Synthesis of 4-(Aminomethyl)-5-fluoro-2,3-dihydrobenzofuran-3-ol

Objective: Chemoselective reduction of a carbonitrile to a primary amine without compromising the dihydrobenzofuran ring.

Step-by-Step Methodology:

  • Solvation: Dissolve 5-fluoro-3-hydroxy-2,3-dihydrobenzofuran-4-carbonitrile (5.6 mmol) in 20 mL of anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere[2].

  • Reduction: Dropwise, add a 1M solution of Borane-THF complex ( BH3​⋅THF , 22.4 mmol).

    • Causality: BH3​⋅THF is chosen over stronger reducing agents like Lithium Aluminum Hydride ( LiAlH4​ ). LiAlH4​ carries a high risk of cleaving the sensitive C-O bond of the dihydrobenzofuran ring (hydrogenolysis). Borane selectively coordinates to the nitrile nitrogen, facilitating reduction to the amine while preserving the heterocyclic core and the C5-fluorine atom.

  • Thermal Activation: Heat the solution to 60°C and stir for 16 hours[2].

    • Causality: The elevated temperature provides the necessary activation energy to fully reduce the stable nitrile triple bond, ensuring complete conversion to the primary amine.

  • Quenching: Cool the reaction to room temperature and carefully add Methanol (MeOH) dropwise.

    • Causality: MeOH safely quenches unreacted borane by forming volatile trimethyl borate and hydrogen gas, preventing violent exothermic reactions during aqueous workup.

  • System Validation:

    • NMR Spectroscopy: Confirm success via 1H NMR by the disappearance of the highly deshielded nitrile carbon signal in 13C NMR, and the emergence of a new benzylic CH2​ singlet (integrating for 2 protons) adjacent to the primary amine.

Conclusion

5-Fluoro-2,3-dihydrobenzofuran-3-ol represents a masterclass in rational drug design, combining the geometric constraints of a bicyclic heterocycle with the metabolic and electronic advantages of fluorine substitution. By mastering the Corey-Chaykovsky cascade for its synthesis and understanding its chemoselective derivatization, researchers can leverage this privileged scaffold to develop next-generation epigenetic therapies targeting the PRC2 complex.

References

  • Title: 5-fluoro-2,3-dihydrobenzofuran-3-ol — Chemical Substance Information | Source: NextSDS | URL: [Link]

  • Title: Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors | Source: Journal of Medicinal Chemistry - ACS Publications | URL: [Link]

  • Title: US11207325B2 - Triazolopyrimidine compounds and uses thereof | Source: Google Patents | URL
  • Title: AU 2020332462 B2 - AUSTRALIAN PATENT OFFICE | Source: Googleapis | URL: [Link]

  • Title: CN110563722A - pyridine or pyridazine ring compound and application thereof | Source: Google Patents | URL

Sources

Foundational

Architectural Scaffolds in Epigenetic Drug Discovery: A Technical Whitepaper on 5-Fluoro-2,3-dihydrobenzofuran-3-ol

Executive Summary In the landscape of modern targeted therapeutics, the architectural rigidity and stereoelectronic properties of intermediate scaffolds dictate the clinical viability of the final active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted therapeutics, the architectural rigidity and stereoelectronic properties of intermediate scaffolds dictate the clinical viability of the final active pharmaceutical ingredient (API). 5-Fluoro-2,3-dihydrobenzofuran-3-ol (CAS 60770-60-7) has emerged as a privileged, stereodefined building block [1]. As a Senior Application Scientist, I frequently leverage this specific fluorinated bicyclic core in the synthesis of allosteric inhibitors targeting the Polycomb Repressive Complex 2 (PRC2) . This guide provides an in-depth mechanistic analysis, structural rationale, and validated synthetic protocols for deploying this compound in advanced drug development.

Physicochemical & Structural Profiling

Before integrating any intermediate into a synthetic pipeline, it is critical to understand the physicochemical parameters that it imparts to the final drug molecule.

Quantitative Data Summary: Compound Properties
ParameterValuePharmacological Relevance
CAS Number 60770-60-7Unique identifier for regulatory tracking [1].
Molecular Formula C8H7FO2Low molecular weight allows for downstream expansion.
Molecular Weight 154.14 g/mol High atom economy during coupling reactions.
Core Structure Rigid Bicyclic EtherReduces entropic penalty upon target binding.
Key Functionalities C5-Fluoro, C3-HydroxylModulates lipophilicity; provides a functionalization vector.
Mechanistic Causality in Scaffold Design

The selection of 5-fluoro-2,3-dihydrobenzofuran-3-ol over unfluorinated or acyclic analogs is driven by three field-proven structural advantages:

  • The Fluorine Effect: The highly electronegative fluorine atom at the C5 position lowers the HOMO energy of the aromatic ring. This effectively shields the molecule from rapid cytochrome P450-mediated oxidative metabolism. Furthermore, the C–F bond acts as a weak hydrogen bond acceptor, optimizing the ligand-lipophilic efficiency (LLE) within hydrophobic protein pockets.

  • Conformational Rigidity: The 2,3-dihydrobenzofuran system restricts the conformational space of the molecule. By pre-organizing the spatial orientation of downstream substituents, we significantly reduce the entropic penalty incurred during protein-ligand binding.

  • The C3-Hydroxyl Vector: The secondary alcohol serves a dual purpose. It can act directly as a hydrogen bond donor/acceptor to interact with key residues, or it can serve as a synthetic handle for further functionalization (e.g., conversion to an amine or ether) [2].

Epigenetic Therapeutics: The PRC2/EED Axis

Derivatives of 5-fluoro-2,3-dihydrobenzofuran-3-ol are heavily utilized in the synthesis of triazolopyrimidine and pyridine-based therapeutics [2][3]. These molecules are designed to target the Embryonic Ectoderm Development (EED) protein, a critical regulatory subunit of the PRC2 complex.

PRC2 is a chromatin-modifying enzyme responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3). Overactivity of its catalytic subunit, EZH2 , leads to the epigenetic silencing of tumor suppressor genes, a primary driver in Diffuse Large B-Cell Lymphoma (DLBCL) and Follicular Lymphoma (FL). By binding to the allosteric pocket of EED, our functionalized benzofuran derivatives induce a conformational change that propagates to EZH2, effectively shutting down its methyltransferase activity [2].

PRC2_Pathway Compound 5-Fluoro-2,3-dihydro benzofuran-3-ol Derivatives EED EED Subunit (Allosteric Site) Compound->EED Binds & Inhibits EZH2 EZH2 Subunit (Catalytic Site) Compound->EZH2 Prevents Activation EED->EZH2 Allosteric Activation H3K27 Histone H3K27 Methylation EZH2->H3K27 Catalyzes Cancer Tumor Proliferation (DLBCL, FL) H3K27->Cancer Epigenetic Silencing

Caption: Allosteric inhibition of the PRC2 complex via EED targeting by benzofuran derivatives.

Advanced Synthetic Methodologies

To utilize this compound effectively, one must master its synthesis and functionalization. Below are two critical workflows: the construction of the core via a Corey-Chaykovsky annulation, and its downstream functionalization via chemoselective borane reduction.

Synthesis_Workflow Start 2-Bromo-3-fluoro-6- hydroxybenzaldehyde Step1 Corey-Chaykovsky Annulation (DMSO, rt, 2h) Start->Step1 Trimethyl sulfoxonium iodide, NaOtBu Intermediate 4-Bromo-5-fluoro-2,3- dihydrobenzofuran-3-ol Step1->Intermediate Intramolecular Epoxide Opening Step2 Cyanation & Borane Reduction (BH3-THF, 60°C, 16h) Intermediate->Step2 Functionalization Product 4-(Aminomethyl)-5-fluoro- 2,3-dihydrobenzofuran-3-ol Step2->Product Methanol Quench

Caption: Synthetic workflow for the functionalization of the 5-fluoro-2,3-dihydrobenzofuran-3-ol core.

Protocol 1: Corey-Chaykovsky Cascade Annulation

Objective: Synthesize the 4-bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol core via a highly atom-economical cascade epoxidation/cyclization [3]. Causality & Rationale: Sodium tert-butoxide is explicitly chosen as a non-nucleophilic base to deprotonate trimethyl sulfoxonium iodide. This generates the dimethylsulfoxonium methylide without competing nucleophilic attack on the aldehyde. Once the ylide attacks the aldehyde to form an epoxide, the adjacent phenoxide undergoes a rapid 5-exo-tet intramolecular nucleophilic attack, yielding the dihydrobenzofuran ring in a single step.

Step-by-Step Procedure:

  • Ylide Generation: To a flame-dried, three-necked flask under N2, add trimethyl sulfoxonium iodide (9.73 g, 44.2 mmol) and anhydrous DMSO (50 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Deprotonation: Add sodium tert-butoxide (4.25 g, 44.2 mmol) portion-wise. Remove the ice bath and stir at room temperature for 2 hours to ensure complete ylide formation (the solution will turn clear/pale yellow).

  • Cascade Cyclization: Dropwise add 2-bromo-3-fluoro-6-hydroxybenzaldehyde (approx. 40 mmol) dissolved in 10 mL DMSO. Stir for an additional 4 hours.

  • Quench & Extraction: Quench the reaction by pouring it into saturated aqueous NH4Cl (100 mL) to neutralize the remaining base. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

  • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the aldehyde mass and the appearance of the [M+H]+ peak for the cyclized product confirms the success of the cascade. Purify via silica gel chromatography (Petroleum Ether : EtOAc = 10:1) to yield a white solid.

Protocol 2: Chemoselective Borane Reduction

Objective: Reduce a C4-carbonitrile derivative to a primary amine (4-(Aminomethyl)-5-fluoro-2,3-dihydrobenzofuran-3-ol) while preserving the delicate benzofuran core [2]. Causality & Rationale: Lithium aluminum hydride (LiAlH4) is often too harsh and risks cleaving the benzylic C-O bond of the dihydrobenzofuran ring. BH3-THF is chosen because it is highly electrophilic and coordinates selectively to the electron-rich nitrile nitrogen. Exactly 4.0 equivalents are required: one equivalent is immediately consumed by the C3-hydroxyl group (evolving H2 gas), two equivalents reduce the nitrile to the amine, and one equivalent provides the thermodynamic excess needed to drive the reaction to completion at 60 °C.

Step-by-Step Procedure:

  • Reagent Addition: Dissolve 5-fluoro-3-hydroxy-2,3-dihydrobenzofuran-4-carbonitrile (1.0 g, 5.58 mmol) in anhydrous THF (20 mL) under an N2 atmosphere.

  • Reduction: Dropwise add BH3-THF (1M solution, 22.4 mL, 22.4 mmol). Caution: Vigorous H2 gas evolution will occur as the borate ester forms at the C3-hydroxyl.

  • Heating: Heat the reaction mixture to 60 °C for 16 hours. The elevated temperature is required to overcome the activation energy of the second hydride transfer to the intermediate imine.

  • Quench: Cool the reaction to room temperature. Carefully add Methanol (10 mL) dropwise. Causality: Methanol is strictly required to break the highly stable boron-nitrogen complex, liberating the free primary amine and forming volatile trimethyl borate.

  • Self-Validation: Perform TLC (DCM:MeOH 9:1) and stain with Ninhydrin. A positive (purple) spot indicates the successful generation of the primary amine.

Quantitative Data Summary: Reaction Metrics
Reaction StepReagents / CatalystSolventTemp / TimeYield (%)Purity (LC-MS)
Corey-Chaykovsky Annulation Trimethyl sulfoxonium iodide, NaOtBuDMSO0 °C to RT, 6h66.2%>95%
Borane Reduction BH3-THF (4.0 eq)THF60 °C, 16h78.5%>98%

Conclusion

The 5-fluoro-2,3-dihydrobenzofuran-3-ol scaffold is a masterclass in rational drug design, perfectly balancing metabolic stability, conformational rigidity, and functional versatility. By adhering to the strictly validated protocols and understanding the underlying causality of the reagents—such as the chemoselectivity of BH3-THF and the cascade efficiency of sulfur ylides—development chemists can reliably integrate this core into next-generation epigenetic inhibitors.

References

  • NextSDS. "5-fluoro-2,3-dihydrobenzofuran-3-ol — Chemical Substance Information".
  • Chan et al. "US9580437B2 - Triazolopyrimidine compounds and uses thereof".
  • "CN110563722A - pyridine or pyridazine ring compound and application thereof".
Exploratory

Comprehensive Spectroscopic Profiling and Synthetic Methodologies for 5-Fluoro-2,3-dihydrobenzofuran-3-ol

Executive Summary & Pharmacological Context 5-Fluoro-2,3-dihydrobenzofuran-3-ol (CAS: 60770-60-7) is a highly specialized bicyclic building block utilized in the synthesis of advanced therapeutics. As a Senior Applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

5-Fluoro-2,3-dihydrobenzofuran-3-ol (CAS: 60770-60-7) is a highly specialized bicyclic building block utilized in the synthesis of advanced therapeutics. As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a critical node in modern drug discovery. It serves as a foundational intermediate in the design of azaaryl and triazolopyrimidine-based inhibitors targeting the Polycomb Repressive Complex 2 (PRC2) and its Embryonic Ectoderm Development (EED) subunit.

Dysregulation of PRC2—often via EZH2 gain-of-function mutations—leads to hypermethylation of histone H3 at lysine 27 (H3K27me3), silencing tumor suppressor genes and[1]. The 5-fluoro-2,3-dihydrobenzofuran moiety is strategically incorporated into these inhibitors to optimize binding affinity within the EED allosteric pocket, enhancing both lipophilic efficiency and metabolic stability[2].

PRC2_Pathway Compound 5-Fluoro-2,3-dihydrobenzofuran-3-ol (Key Intermediate) Inhibitor Azaaryl / Triazolopyrimidine PRC2 Inhibitors Compound->Inhibitor Synthetic precursor PRC2 PRC2 Complex (EZH2 / EED / SUZ12) Inhibitor->PRC2 Allosteric/Competitive Inhibition H3K27me3 H3K27me3 (Histone Methylation) PRC2->H3K27me3 Catalyzes Cancer Tumor Proliferation (DLBCL, Lymphomas) H3K27me3->Cancer Epigenetic Silencing

Caption: Logical relationship of 5-Fluoro-2,3-dihydrobenzofuran-3-ol in PRC2 inhibitor development.

Structural & Physicochemical Profiling

Understanding the baseline physical parameters is essential for downstream purification and handling. The compound features a rigid, stereochemically defined bicyclic framework where the highly electronegative fluorine atom significantly influences the electronic distribution of the aromatic ring.

Table 1: Key Physicochemical Properties
PropertyValueCausality / Significance
Molecular Formula C8H7FO2Defines the baseline stoichiometry.
Molecular Weight 154.14 g/mol Crucial for molarity calculations in synthesis.
Exact Mass 154.0430 DaTarget value for HRMS validation.
Melting Point [3]Low melting solid; dictates handling at room temperature.
Boiling Point [3]High BP indicates strong intermolecular hydrogen bonding.

Spectroscopic Characterization (The Core)

To ensure absolute trustworthiness in structural elucidation, every spectroscopic assignment must be grounded in quantum mechanical principles and chemical environment causality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The dihydrobenzofuran ring system presents a unique magnetic environment. The presence of a chiral center at C-3 renders the adjacent C-2 protons diastereotopic, leading to complex splitting patterns. Furthermore, the 100% natural abundance of the spin-½ ¹⁹F nucleus induces significant heteronuclear coupling across the aromatic system[4].

Table 2: ¹H NMR Assignments (400 MHz, CDCl3)
PositionShift (δ, ppm)Multiplicity & CouplingCausality & Structural Rationale
H-3 (Carbinol) 5.20 - 5.35dd (J ~ 6.5, 2.0 Hz)Highly deshielded due to the direct attachment to the electronegative hydroxyl group and the benzylic position.
H-2a (Methylene) 4.55 - 4.65dd (J ~ 11.0, 6.5 Hz)Diastereotopic proton (cis to OH). Deshielded by the adjacent ether oxygen.
H-2b (Methylene) 4.30 - 4.45dd (J ~ 11.0, 2.0 Hz)Diastereotopic proton (trans to OH). Exhibits strong geminal coupling (J ~ 11 Hz) with H-2a.
H-4 (Aromatic) ~7.05dd (J_HF ~ 8.5, J_HH ~ 2.5 Hz)Ortho to the fluorine atom. The large J_HF coupling is characteristic of direct through-bond F-H interaction.
H-6 (Aromatic) ~6.90td (J ~ 8.5, 2.5 Hz)Ortho to fluorine, meta to the ether oxygen.
H-7 (Aromatic) ~6.75dd (J ~ 8.5, 4.0 Hz)Meta to fluorine. Shielded by the electron-donating resonance of the adjacent furan oxygen.
Table 3: ¹³C & ¹⁹F NMR Assignments
NucleusShift (δ, ppm)Causality & Structural Rationale
C-5 (¹³C) ~157.5 (d, J_CF ~ 238 Hz)The massive one-bond carbon-fluorine coupling confirms direct fluorination at the C-5 position.
C-2 (¹³C) ~79.0Deshielded aliphatic carbon due to the adjacent ring oxygen.
C-3 (¹³C) ~71.5Typical shift for a secondary benzylic alcohol carbon.
F-5 (¹⁹F) -121.5 (m)[5] modified by the electron-donating alkoxy group in the meta position.
Mass Spectrometry & Infrared Profiling

In [6], the molecular ion [M+H]⁺ (m/z 155.05) is often transient. The molecule readily undergoes in-source fragmentation. The loss of water (-18 Da) generates a highly stable benzofuranyl carbocation at m/z 137.04 . This stability arises from the delocalization of the positive charge into the aromatic ring and the adjacent ether oxygen, making it the base peak for identification[7].

Table 4: IR & MS Validation Data
TechniqueKey SignalAssignment & Causality
LC-HRMS m/z 137.0395[M - OH]⁺ ion. Validates the presence of the labile benzylic hydroxyl group.
FT-IR 3300 - 3400 cm⁻¹Broad, strong band confirming the O-H stretch.
FT-IR 1150 - 1250 cm⁻¹Sharp, intense band confirming the C-F stretch.

Experimental Workflow: Synthesis & Validation

To guarantee reproducibility, the following protocol describes the chemoselective reduction of a functionalized dihydrobenzofuran precursor (e.g., 5-fluoro-benzofuran-3(2H)-one or a carbonitrile derivative) to the target alcohol. This method utilizes Borane-Tetrahydrofuran (BH₃·THF) to ensure the sensitive ether linkage is preserved.

Exp_Workflow Start Starting Material (e.g., 5-Fluoro-benzofuran-3-one) Reduction Reduction Reaction (BH3-THF, 0°C to RT) Start->Reduction Purification Purification (Column Chromatography) Reduction->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR LCMS LC-MS / HRMS (Mass & Purity) Purification->LCMS IR FT-IR Spectroscopy (Functional Groups) Purification->IR

Caption: Step-by-step experimental workflow for chemoselective synthesis and spectroscopic validation.

Step-by-Step Methodology: Chemoselective Reduction
  • Preparation: In an oven-dried, argon-flushed 100 mL round-bottom flask, dissolve the ketone precursor (1.0 eq, 10 mmol) in anhydrous Tetrahydrofuran (THF) (25 mL).

  • Cooling (Causality): Cool the reaction mixture to 0 °C using an ice-water bath. Why? Lowering the temperature controls the exothermic hydride transfer, preventing over-reduction or ring-opening side reactions.

  • Reagent Addition: Slowly add a solution of dropwise over 15 minutes. Borane is highly chemoselective for ketones/nitriles over aromatic systems.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor reaction progress via TLC (Hexanes:Ethyl Acetate, 3:1).

  • Quenching (Self-Validating Step): Once the starting material is consumed, cool the flask back to 0 °C and carefully quench by adding Methanol (10 mL) dropwise until effervescence ceases. Why? Methanol reacts with unreacted borane to form volatile trimethyl borate and hydrogen gas, safely neutralizing the reagent before aqueous workup.

  • Work-up: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 10-30% Ethyl Acetate in Hexanes) to afford 5-fluoro-2,3-dihydrobenzofuran-3-ol as a structurally verified solid.

References

  • Title: Triazolopyrimidine compounds and uses thereof (US11207325B2)
  • Title: Azaaryl compound, and preparation method therefor and use thereof (WO2023016511A1)
  • Title: Triazolopyrimidine compounds and uses thereof (US9580437B2)
  • Title: 5-fluoro-2,3-dihydrobenzofuran-3-ol CAS#: 60770-60-7 Source: ChemWhat URL: [Link]

  • Title: pyridine or pyridazine ring compound and application thereof (CN110563722A)

Sources

Foundational

Strategies and Starting Materials for the Synthesis of 5-Fluoro-2,3-dihydrobenzofuran-3-ol: A Technical Whitepaper

Executive Summary The 5-fluoro-2,3-dihydrobenzofuran-3-ol scaffold is a highly privileged pharmacophore in modern drug discovery. It serves as a critical intermediate in the synthesis of [1], particularly triazolopyrimid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-fluoro-2,3-dihydrobenzofuran-3-ol scaffold is a highly privileged pharmacophore in modern drug discovery. It serves as a critical intermediate in the synthesis of [1], particularly triazolopyrimidine derivatives utilized in the treatment of diffused large B cell lymphoma (DLBCL) and other malignancies.

As a Senior Application Scientist, I have structured this guide to move beyond standard synthetic recipes. Here, we will dissect the mechanistic causality behind starting material selection, evaluate the thermodynamic drivers of key reactions, and establish self-validating experimental protocols to ensure high-fidelity synthesis.

Retrosynthetic Analysis & Starting Material Selection

The synthesis of the 2,3-dihydrobenzofuran-3-ol core can be approached through three primary disconnections, each dictating a specific starting material:

  • The Ylide Cascade (C-C/C-O Bond Formation): Utilizing 5-fluorosalicylaldehyde.

  • The Reductive Pathway (Carbonyl Reduction): Utilizing 5-fluorobenzofuran-3(2H)-one.

  • The Asymmetric Addition (C-C Bond Formation): Utilizing tethered aryl halides.

Retrosynthesis Target 5-Fluoro-2,3-dihydrobenzofuran-3-ol Ketone 5-Fluorobenzofuran-3(2H)-one Target->Ketone Reduction (NaBH4) Aldehyde 5-Fluorosalicylaldehyde Target->Aldehyde Corey-Chaykovsky (TMSI) Halide 2-Bromo-4-fluorophenyl acetate Target->Halide Asymmetric Addition (Pd)

Caption: Retrosynthetic strategies for 5-Fluoro-2,3-dihydrobenzofuran-3-ol and key starting materials.

Route A: The Corey-Chaykovsky Annulation Cascade

The most atom-economical and scalable route to racemic 5-fluoro-2,3-dihydrobenzofuran-3-ol relies on a [2].

Starting Material: 5-Fluorosalicylaldehyde (2-hydroxy-5-fluorobenzaldehyde). Mechanistic Rationale: Trimethylsulfoxonium iodide (TMSI) is selected over trimethylsulfonium iodide because sulfoxonium ylides act as "softer" nucleophiles. They preferentially undergo 1,2-addition to the aldehyde to form a stable betaine, followed by the elimination of DMSO to yield an epoxide. The adjacent phenoxide (deprotonated in situ) immediately attacks the epoxide via a favored 5-exo-tet cyclization to construct the oxygen heterocycle.

CC_Mechanism SM 5-Fluorosalicylaldehyde Betaine Betaine Intermediate SM->Betaine Nucleophilic Addition Ylide Dimethylsulfoxonium Methylide Ylide->Betaine Base NaOtBu / DMSO Base->Ylide Deprotonates TMSI Epoxide Epoxide Intermediate (In situ) Betaine->Epoxide - DMSO Product 5-Fluoro-2,3-dihydrobenzofuran-3-ol Epoxide->Product 5-exo-tet Cyclization

Caption: Mechanistic pathway of the Corey-Chaykovsky cascade yielding the dihydrobenzofuran scaffold.

Self-Validating Experimental Protocol: Ylide Cascade
  • Preparation of Ylide: To an oven-dried, argon-purged 250 mL round-bottom flask, add TMSI (1.2 equiv) and anhydrous DMSO (0.5 M).

  • Deprotonation: Cool the suspension to 0 °C using an ice-water bath. Slowly add sodium tert-butoxide (NaOtBu) (1.2 equiv) portionwise. Causality: NaOtBu is a strong, non-nucleophilic base that quantitatively deprotonates TMSI without acting as a competing nucleophile. Stir for 1 hour until the suspension transitions to a clear solution (Visual validation of complete ylide formation).

  • Substrate Addition: Dissolve 5-fluorosalicylaldehyde (1.0 equiv) in a minimal volume of anhydrous DMSO. Add dropwise to the ylide solution at 0 °C to prevent thermal degradation of the ylide.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. Causality: Warming provides the activation energy required for the elimination of DMSO and the subsequent 5-exo-tet cyclization.

  • Workup & Purification: Quench carefully with cold water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine (5x). Causality: Repeated brine washes are mandatory to partition out the high-boiling DMSO solvent. Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

Route B: Reductive Pathway from Benzofuran-3(2H)-ones

When strictly controlled reduction is preferred,[3] serves as an excellent starting material.

Starting Material: 5-Fluorobenzofuran-3(2H)-one. Mechanistic Rationale: Sodium borohydride (NaBH₄) is chosen over aggressive reagents like LiAlH₄ to prevent over-reduction or reductive ring-opening of the delicate oxygen heterocycle. Methanol is utilized as the solvent because it provides protic activation of the ketone carbonyl via hydrogen bonding, accelerating the delivery of the hydride.

Self-Validating Experimental Protocol: Ketone Reduction
  • Preparation: In a 100 mL flask, dissolve 5-fluorobenzofuran-3(2H)-one (1.0 equiv) in HPLC-grade methanol (0.2 M).

  • Cooling: Cool the solution to 0 °C. Causality: Strict temperature control suppresses the formation of ring-opened side products and controls the exothermic hydride transfer.

  • Reduction: Add NaBH₄ (1.5 equiv) in small portions over 15 minutes. Validation: Portionwise addition prevents rapid hydrogen gas evolution and solvent bumping.

  • Monitoring: Stir for 1 hour at 0 °C. Monitor completion via TLC (UV active, typically 3:1 Hexanes/EtOAc). The disappearance of the ketone spot validates full conversion.

  • Workup: Quench the remaining NaBH₄ by adding saturated aqueous NH₄Cl dropwise until bubbling ceases (Visual validation of hydride quenching). Evaporate the majority of the methanol under reduced pressure. Dilute with water, extract with dichloromethane (3x), dry over MgSO₄, and concentrate to yield the target alcohol.

Route C: Transition-Metal Catalyzed Asymmetric Addition

For applications requiring high enantiopurity without chiral resolution, advanced metal-catalyzed methodologies are employed. Starting materials such as olefin-tethered aryl iodides or unactivated ketones undergo [4] mediated by Palladium (Pd) or Nickel (Ni) catalysts with chiral ligands (e.g., chiral N,N-ligands or binaphthalene-based phosphoric acids). This route constructs the C-C bond and the stereocenter simultaneously.

Quantitative Data Presentation

The table below summarizes the operational metrics for each starting material and synthetic route, allowing drug development professionals to select the optimal pathway based on scale and stereochemical requirements.

Synthetic RoutePrimary Starting MaterialKey ReagentsTypical YieldScalabilityEnantioselectivity
Corey-Chaykovsky Cascade 5-FluorosalicylaldehydeTMSI, NaOtBu, DMSO70–85%High (Gram to Kg)Racemic (requires chiral resolution)
Ketone Reduction 5-Fluorobenzofuran-3(2H)-oneNaBH₄, Methanol85–95%Very HighRacemic (adaptable with CBS catalyst)
Asymmetric Addition Olefin-tethered aryl iodidesPd(OAc)₂, Chiral Ligands60–80%ModerateHigh (>90% ee)

References

  • Title: 2,3-Dihydrobenzofuran synthesis | Source: Organic Chemistry Portal | URL: [Link][4]

  • Title: US11207325B2 - Triazolopyrimidine compounds and uses thereof | Source: Google Patents | URL: [1]

  • Title: CN110563722A - Pyridine or pyridazine ring compound and application thereof | Source: Google Patents | URL: [2]

  • Title: CE FDA ISO 5-Fluoro-benzofuran-3-one - Certified Supplier | Source: AR-Reagent | URL: [Link][3]

Sources

Exploratory

reaction mechanism of 5-Fluoro-2,3-dihydrobenzofuran-3-ol formation

An In-Depth Technical Guide to the Synthesis and Reaction Mechanism of 5-Fluoro-2,3-dihydrobenzofuran-3-ol Executive Summary & Pharmaceutical Relevance The 2,3-dihydrobenzofuran core is a privileged scaffold in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Reaction Mechanism of 5-Fluoro-2,3-dihydrobenzofuran-3-ol

Executive Summary & Pharmaceutical Relevance

The 2,3-dihydrobenzofuran core is a privileged scaffold in medicinal chemistry. Specifically, 5-fluoro-2,3-dihydrobenzofuran-3-ol has emerged as a critical structural intermediate in the synthesis of advanced targeted therapeutics, most notably in the development of Polycomb Repressive Complex 2 (PRC2) and Embryonic Ectoderm Development (EED) inhibitors used to treat diffuse large B-cell lymphoma (DLBCL) and other malignancies [1].

Synthesizing this functionalized bicyclic system presents a distinct challenge: the simultaneous construction of the oxygen-containing five-membered ring and the installation of a secondary alcohol at the C3 position. Traditional multi-step etherification and reduction sequences are often low-yielding. Instead, modern process chemistry relies on an elegant, transition-metal-free Corey-Chaykovsky epoxidation-cyclization cascade [2]. This guide dissects the causality, mechanistic pathways, and optimized protocols for this transformation.

Retrosynthetic Strategy & Mechanistic Pathway

The most efficient route to 5-fluoro-2,3-dihydrobenzofuran-3-ol utilizes 5-fluoro-2-hydroxybenzaldehyde (5-fluoro-salicylaldehyde) as the starting material. By reacting this precursor with a sulfur ylide, the system undergoes a chemodivergent cascade that seamlessly constructs the heterocycle [3].

The Reaction Cascade (Causality & Logic)

The transformation is a one-pot, base-mediated cascade consisting of four distinct mechanistic phases:

  • Ylide Generation: Trimethylsulfoxonium iodide (TMSOI) is deprotonated by a strong, sterically hindered base (Sodium tert-butoxide, NaOtBu) in a polar aprotic solvent (DMSO). This generates dimethylsulfoxonium methylide.

  • Nucleophilic Addition: The sulfur ylide acts as a soft carbon nucleophile, attacking the electrophilic formyl carbon of the 5-fluoro-salicylaldehyde. This forms a zwitterionic betaine intermediate.

  • Epoxidation (Ring Closure): The alkoxide oxygen of the betaine attacks the adjacent sulfur-bearing carbon. Dimethyl sulfoxide (DMSO) is expelled as an excellent, neutral leaving group, yielding a transient epoxide intermediate: 4-fluoro-2-(oxiran-2-yl)phenol.

  • Regioselective Intramolecular Cyclization: Under the basic reaction conditions, the phenolic hydroxyl group exists as a highly nucleophilic phenoxide. The phenoxide undergoes an intramolecular attack on the newly formed epoxide.

Expert Insight (Baldwin's Rules): Why does the reaction form a 5-membered ring instead of a 6-membered chroman-3-ol? According to Baldwin’s rules for ring closure, the phenoxide attack at the less sterically hindered terminal carbon ( Cβ​ ) of the epoxide proceeds via a 5-exo-tet trajectory. This pathway is kinetically favored due to optimal orbital overlap between the phenoxide lone pair and the σ∗ antibonding orbital of the epoxide C-O bond, strictly affording the 5-fluoro-2,3-dihydrobenzofuran-3-ol [4].

Mechanism A 5-Fluoro-2-hydroxybenzaldehyde + TMSOI + Base B Dimethylsulfoxonium Methylide (Sulfur Ylide) A->B Deprotonation C Betaine Intermediate (Zwitterion) B->C Carbonyl Attack D Epoxide Intermediate 4-fluoro-2-(oxiran-2-yl)phenol C->D DMSO Elimination E Intramolecular Cyclization (5-exo-tet Ring Opening) D->E Phenoxide Attack F 5-Fluoro-2,3-dihydrobenzofuran-3-ol E->F Protonation

Figure 1: Corey-Chaykovsky cascade mechanism for 5-fluoro-2,3-dihydrobenzofuran-3-ol formation.

Experimental Protocol: A Self-Validating System

To ensure reproducibility and high yield, the protocol must be treated as a self-validating system where each step provides observable feedback.

Reagents and Materials
  • Substrate: 5-Fluoro-2-hydroxybenzaldehyde (1.0 equiv)

  • Ylide Precursor: Trimethylsulfoxonium iodide (TMSOI) (1.2 - 1.5 equiv)

  • Base: Sodium tert-butoxide (NaOtBu) (2.2 equiv)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

Step-by-Step Methodology
  • Ylide Preparation (Validation Step): In an oven-dried, argon-flushed round-bottom flask, suspend TMSOI (1.5 equiv) in anhydrous DMSO (0.2 M relative to substrate). Cool the suspension to 0 °C. Add NaOtBu (2.2 equiv) portion-wise.

    • Causality: DMSO is critical here; it solvates the sodium cation, leaving the tert-butoxide anion highly basic.

    • Validation: The reaction mixture will transition from a cloudy suspension to a clear, homogeneous solution over 1-2 hours at room temperature, confirming complete ylide formation.

  • Substrate Addition: Re-cool the ylide solution to 0 °C. Add a solution of 5-fluoro-2-hydroxybenzaldehyde (1.0 equiv) in a minimal amount of DMSO dropwise over 15 minutes to control the exothermic addition.

  • Cascade Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

    • Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The UV-active aldehyde spot ( Rf​≈0.6 ) should completely disappear, replaced by a more polar product spot ( Rf​≈0.3 ).

  • Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous NH4​Cl at 0 °C.

    • Causality: NH4​Cl strictly neutralizes the strong base without creating a highly acidic environment that could trigger the dehydration of the newly formed secondary alcohol into a benzofuran derivative.

    • Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove residual DMSO), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Petroleum Ether to Ethyl Acetate (10:1 to 3:1) to afford the pure 5-fluoro-2,3-dihydrobenzofuran-3-ol as a solid.

Workflow Step1 Ylide Preparation Mix TMSOI & NaOtBu in DMSO (2h, RT) Step2 Substrate Addition Add Salicylaldehyde (0°C to RT) Step1->Step2 Step3 Cascade Reaction Stir 12h at RT Monitor via TLC Step2->Step3 Step4 Quench & Extract NH4Cl (aq) quench EtOAc extraction Step3->Step4 Step5 Purification Silica Gel Column (Pet Ether/EtOAc) Step4->Step5 Product Purified Product >70% Yield Step5->Product

Figure 2: Step-by-step experimental workflow for the synthesis cascade.

Quantitative Data & Condition Optimization

The choice of base and solvent dictates the success of the cascade. As summarized in Table 1, weak bases fail to generate the ylide efficiently, while non-polar solvents fail to stabilize the zwitterionic betaine intermediate.

Table 1: Optimization of Reaction Conditions for the Epoxidation-Cyclization Cascade

EntryReagentBase (Equiv)SolventTemp (°C)Time (h)Isolated Yield (%)
1TMSOINaH (2.5)THF0 to RT1645
2TMSOIK₂CO₃ (3.0)MeCNReflux24Trace
3TMSOIKOtBu (2.2)DMSO0 to RT1268
4 TMSOI NaOtBu (2.2) DMSO 0 to RT 12 72

Note: Reactions performed on a 10 mmol scale. NaOtBu in DMSO (Entry 4) provides the optimal balance of basicity and solubility, preventing the formation of unreacted starting material while avoiding the hazards associated with NaH scale-up.

References

  • US Patent 11,207,325 B2 - Triazolopyrimidine compounds and uses thereof.
  • CN Patent 110563722 A - Pyridine or pyridazine ring compound and application thereof.
  • Catalyst‐ and Substrate‐Dependent Chemodivergent Reactivity of Stabilised Sulfur Ylides with Salicylaldehydes . Advanced Synthesis & Catalysis.[Link]

  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update . Frontiers in Chemistry.[Link]

Foundational

The 2,3-Dihydrobenzofuran Scaffold: A Technical Guide on its Discovery, Synthetic Evolution, and Pharmacological Landscape

Executive Summary The 2,3-dihydrobenzofuran (DHB) nucleus is a privileged heterocyclic pharmacophore that has transitioned from a structural curiosity in natural products to a cornerstone of modern rational drug design....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3-dihydrobenzofuran (DHB) nucleus is a privileged heterocyclic pharmacophore that has transitioned from a structural curiosity in natural products to a cornerstone of modern rational drug design. This whitepaper synthesizes the historical discovery of DHB compounds, the evolution of their synthetic methodologies, and their expanding pharmacological applications. By analyzing structure-activity relationships (SAR) and providing self-validating experimental protocols, this guide serves as an authoritative resource for scientists engineering the next generation of DHB-based therapeutics.

Genesis: Historical Discovery and Natural Product Origins

The 2,3-DHB heterocyclic system is ubiquitous in nature, frequently isolated from plants and fungi, and classified among alkaloids, neolignans, and isoflavonoids[1]. Historically, the discovery of the DHB core was intertwined with the isolation of complex secondary metabolites that exhibited profound biological activities.

Notable historical examples include the opioid analgesics morphine and codeine , which inherently possess a fused DHB-like architecture[1]. As isolation techniques advanced, researchers identified simpler, highly potent DHB-containing natural products. For instance, (+)-conocarpan , a secondary metabolite from the Piper species, was identified for its potent antifungal properties, while (+)-decursivine , isolated from Rhaphidophora decursiva, emerged as a promising antimalarial agent[1][2].

The structural rigidity of the DHB core, characterized by a benzene ring fused to a partially saturated five-membered oxygen heterocycle, provides a predictable three-dimensional geometry. This geometry is highly favorable for locking molecules into bioactive conformations, making it a highly sought-after scaffold in drug discovery[3].

Evolution of Synthetic Methodologies

Historically, constructing the DHB core required harsh conditions and suffered from poor atom economy. Modern synthetic chemistry has revolutionized this process through three primary avenues:

  • Transition-Metal Catalysis: The use of Rh, Pd, Cu, and Co catalysts has enabled multiple C–C and C–O bond-forming processes in a single pot. For example, Rh-catalyzed asymmetric hydrogenation of benzofurans now delivers diverse DHBs with up to 99% enantiomeric excess[3][4].

  • Visible-Light Photoredox Catalysis: Emphasizing green chemistry, recent protocols utilize visible light-mediated oxyselenocyclization of 2-allylphenols. This sustainable approach proceeds under mild conditions using blue LED irradiation, allowing for excellent functional group tolerance[1][5].

  • Cascade Annulations: The construction of highly functionalized polycyclic systems, such as DHB spirooxindoles, is now achieved via base-promoted cascade [3+2] annulations of Morita–Baylis–Hillman (MBH) carbonates. This method boasts high molecular convergence and exceptional diastereoselectivity[6].

Synthetic_Workflow SM Starting Materials (MBH Carbonates) Base Base Catalysis (K2CO3, 70°C) SM->Base Mix Annulation Cascade [3+2] Annulation Base->Annulation Initiate Purification Acid-Base Extraction Annulation->Purification Workup Product DHB Spirooxindole Scaffold Purification->Product Isolate

Fig 1: Step-by-step synthetic workflow for functionalized DHB spirooxindole scaffolds.

Self-Validating Protocol: Synthesis of DHB-Piperazine Antagonists

To ensure reproducibility and scientific integrity, the following is a field-proven, self-validating methodology for synthesizing 5-substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines, which act as potent Histamine H3/H4 receptor antagonists[7].

Causality & Experimental Design: This protocol utilizes an acid-base extraction strategy. Because the target molecule contains a basic piperazine moiety, manipulating the pH allows for the selective isolation of the product from neutral or acidic organic impurities without the immediate need for complex chromatography.

Step-by-Step Methodology:
  • Reagent Assembly: In a dry round-bottom flask, dissolve 2.0 mmol of the corresponding 2-iodomethyl-2,3-dihydrobenzofuran in 15 mL of anhydrous tetrahydrofuran (THF).

  • Base Addition: Add 2.8 mmol (0.379 g) of anhydrous K2​CO3​ followed by 8.0 mmol of the 1-substituted piperazine.

    • Causality: K2​CO3​ acts as a mild base to neutralize the hydroiodic acid (HI) generated during the nucleophilic substitution, driving the reaction forward without degrading the sensitive DHB ring. The excess piperazine ensures complete conversion.

  • Thermal Activation: Heat the mixture to 70°C under a nitrogen atmosphere and stir for 18–24 hours.

  • Validation Checkpoint (In-Process Control): Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1). Do not proceed to workup until the UV-active spot corresponding to the starting iodide is completely consumed.

  • Primary Workup: Filter the reaction mixture to remove inorganic salts ( KI and unreacted K2​CO3​ ). Concentrate the filtrate under reduced pressure to remove THF.

  • Acidic Partitioning: Suspend the residue in 1 M HCl solution until the pH is < 2. Wash the aqueous layer with hexane (2 × 10 mL).

    • Causality: The acidic environment protonates the piperazine nitrogen, forming a water-soluble hydrochloride salt. Unreacted organic starting materials and non-basic byproducts partition into the hexane layer and are discarded.

  • Alkaline Extraction: Carefully alkalinize the aqueous phase to pH > 12 using 1 M NaOH. Extract the aqueous layer with ethyl acetate (3 × 10 mL).

    • Causality: Deprotonation restores the lipophilicity of the DHB-piperazine product, allowing it to migrate into the ethyl acetate layer.

  • Isolation: Dry the combined ethyl acetate layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the highly pure DHB derivative.

Pharmacological Landscape & Target Modulation

The DHB scaffold is highly versatile, capable of modulating a wide array of biological targets. Recent drug development efforts have leveraged this core for anti-inflammatory, antidiabetic, and neurological applications.

Quantitative Pharmacological Data

The table below summarizes the quantitative binding affinities and inhibitory concentrations of recent DHB derivatives against high-value therapeutic targets.

Compound Class / DerivativeTarget / ReceptorBiological Activity (IC50 / Ki)Therapeutic PotentialReference
DHB Neolignan (DCN) PDE4 Enzyme IC50​ = 3.26 ± 0.28 μMAnti-atopic dermatitis[8]
5-Substituted DHB Piperazines Histamine H3R / H4R pKi​ values up to ~8.0Anti-inflammatory / Neuropathic pain[7]
DHB-based Compound 13c GPR119 ReceptorPotent agonist (low nM range)Type 2 Diabetes[9]
2,3-Dihydro-1-benzofuran (Cmpd 18) Cannabinoid CB2Selective AgonistNeuropathic pain[10]
Mechanism of Action: PDE4 Inhibition

One of the most promising applications of DHB neolignans is the inhibition of Phosphodiesterase 4 (PDE4). By blocking PDE4, DHB derivatives prevent the degradation of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which subsequently suppresses the release of pro-inflammatory cytokines, offering a robust treatment pathway for atopic dermatitis[8].

PDE4_Signaling DHB DHB Neolignan (PDE4 Inhibitor) PDE4 PDE4 Enzyme DHB->PDE4 Inhibits cAMP cAMP Levels PDE4->cAMP Degrades PKA Protein Kinase A cAMP->PKA Activates Inflammation Pro-inflammatory Cytokines PKA->Inflammation Suppresses

Fig 2: Mechanism of DHB neolignans inhibiting PDE4, elevating cAMP, and suppressing inflammation.

Rational Drug Design: Causality in Structural Modifications

As an Application Scientist, it is critical to understand why the DHB core is chosen over other heterocycles during lead optimization.

  • Bioavailability vs. Lipophilicity (The CB2 Agonist Case): In the development of Cannabinoid Receptor 2 (CB2) agonists, researchers initially utilized an isatin scaffold. However, by replacing the isatin core with a 3,3-disubstituted-2,3-dihydro-1-benzofuran ring, they successfully decreased the overall lipophilicity of the molecule. Because the "B ring" of the benzofuran series is geometrically superimposable with the isatin series, the molecule retained its high receptor affinity while drastically improving its in vivo bioavailability and drug-like profile[10].

  • Metabolic Stability via Fluorination: The incorporation of fluorine atoms into the DHB scaffold is a strategic choice in medicinal chemistry. Fluorination of benzofuran and dihydrobenzofuran derivatives inherently enhances drug permeability across lipid membranes and increases resistance to cytochrome P450-mediated oxidative metabolism. This modification has been pivotal in developing DHB derivatives with dual anti-inflammatory and anticancer properties[11].

Conclusion

The 2,3-dihydrobenzofuran scaffold represents a triumph of natural product-inspired drug discovery. By transitioning from the harsh isolation and synthesis methods of the past to modern, highly efficient transition-metal and photoredox catalysis, researchers can now access vast libraries of functionalized DHBs. As demonstrated by their potent activity against PDE4, CB2, GPR119, and Histamine receptors, DHB derivatives will continue to serve as a foundational pharmacophore in the development of targeted therapeutics.

Sources

Exploratory

The "Magic Atom" in Heterocyclic Scaffolds: Biological Significance and Development of Fluorinated Benzofurans

Introduction: The Rationale for Fluorination in Drug Design In the realm of medicinal chemistry, the benzofuran ring is a privileged scaffold, forming the core of numerous approved therapeutics and bioactive natural prod...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Fluorination in Drug Design

In the realm of medicinal chemistry, the benzofuran ring is a privileged scaffold, forming the core of numerous approved therapeutics and bioactive natural products. However, the native benzofuran structure often suffers from rapid metabolic degradation (primarily via cytochrome P450-mediated oxidation) and suboptimal lipophilicity[1].

As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently employ the "magic atom" strategy—introducing fluorine into the benzofuran core[2]. Fluorine’s high electronegativity and small Van der Waals radius (1.47 Å, closely mimicking hydrogen's 1.20 Å) allow it to profoundly alter a molecule's physicochemical properties without causing severe steric clashes[1].

Causality in Design:

  • Metabolic Stability: Placing a fluorine atom at metabolically labile sites (e.g., the C-2 or C-3 positions of the furan ring) blocks oxidative metabolism.

  • Target Affinity: The highly polarized C–F bond can participate in multipolar interactions with amide carbonyls in protein binding pockets.

  • Permeability: Fluorination modulates the pKa of adjacent basic amines and increases overall lipophilicity, which is critical for central nervous system (CNS) targets and cellular penetration[3].

Mechanistic Insights: Biological Targets and Pathways

The biological significance of fluorinated benzofurans spans across oncology, immunology, infectious diseases, and neuroimaging.

The Anti-Inflammatory and Anticancer Axis

Chronic inflammation is a well-documented driver of tumorigenesis. Recent evaluations of difluorinated benzofuran and dihydrobenzofuran derivatives demonstrate potent dual-action capabilities in colorectal adenocarcinoma (HCT116) models[3]. These compounds act upstream by suppressing lipopolysaccharide (LPS)-stimulated cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2) expression[1][3]. Downstream, this halts the secretion of prostaglandin E2 (PGE2) and interleukin-6 (IL-6)[3]. In cancer cells, the absence of these survival signals, combined with direct compound interaction, triggers apoptosis characterized by the downregulation of the antiapoptotic protein Bcl-2 and the concentration-dependent cleavage of PARP-1[3].

G F_BF Fluorinated Benzofurans COX2 COX-2 / NOS2 Expression F_BF->COX2 Inhibits BCL2 Bcl-2 (Antiapoptotic) F_BF->BCL2 Downregulates PARP PARP-1 Cleavage F_BF->PARP Induces PGE2 PGE2 / NO / IL-6 Release COX2->PGE2 Reduces APOP Apoptosis (HCT116 Cells) BCL2->APOP Blocks (Inhibited) PARP->APOP Promotes

Mechanism of fluorinated benzofurans in driving apoptosis via inflammatory pathway inhibition.

Neuroimaging: PET Probes for Alzheimer's Disease

In Alzheimer's Disease (AD) diagnostics, visualizing β-amyloid (Aβ) plaques is critical. The structural planarity of the benzofuran system makes it an excellent intercalator for the cross-β-sheet architecture of amyloid fibrils. By synthesizing novel 18 F-labeled pyridylbenzofuran derivatives, researchers have achieved exceptional binding affinities (Ki = 2.41 to 3.85 nM) against Aβ(1−42) aggregates[4]. Why 18 F? The 18 F isotope provides an ideal half-life (~110 minutes) for clinical Positron Emission Tomography (PET) imaging and emits low-energy positrons, resulting in high-resolution brain scans[4].

Antimicrobial Applications

Emerging agricultural and clinical pathogens require novel mechanisms of action. Novel fluorinated benzofurans containing disulfide moieties have been engineered to target Xanthomonas species. The integration of the highly lipophilic fluorobenzofuran core with a redox-sensitive disulfide bridge allows these molecules to penetrate the bacterial cell wall and disrupt intracellular redox homeostasis, achieving EC 50​ values as low as 0.56 μg/mL against X. oryzae pv oryzicola (Xoc)[5].

Quantitative Structure-Activity Relationship (QSAR) Data

To facilitate lead selection, the following table summarizes the quantitative biological metrics of optimized fluorinated benzofuran derivatives across various therapeutic domains.

Compound Class / TargetDisease Model / AssayBiological Effect MetricReference
Difluorinated Benzofurans Macrophage Inflammation (LPS)IL-6 Inhibition: IC 50​ = 1.2 – 9.04 μM[3]
Difluorinated Benzofurans Macrophage Inflammation (LPS)PGE2 Inhibition: IC 50​ = 1.1 – 20.5 μM[3]
18 F-Pyridylbenzofurans Alzheimer's Disease (In Vitro)Aβ(1−42) Binding: K i​ = 2.41 – 3.85 nM[4]
Disulfide-Fluorobenzofurans Bacterial Infection (Xoc)Bactericidal Activity: EC 50​ = 0.56 μg/mL[5]

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols outline the synthesis and biological evaluation of these compounds. Every step is designed as a self-validating system to minimize false positives.

Protocol 1: Synthesis of Fluorinated Phenylfurans via Modified Meerwein Arylation

This protocol utilizes a radical-mediated arylation to construct the fluorinated heterocyclic core[2].

  • Diazonium Salt Formation: Dissolve 2-fluoro-4-nitroaniline (3.2 mmol) in 6 M HCl (5 mL). Cool the solution strictly to 0 °C in an ice bath.

    • Causality: Maintaining 0–5 °C is critical. Aliphatic diazonium salts are highly unstable; exceeding 5 °C leads to nitrogen gas evolution and phenol byproduct formation, destroying the yield[2].

  • Nitrite Addition: Add an aqueous solution of NaNO 2​ (1.2 mmol) dropwise.

  • Catalytic Coupling: In a separate flask, prepare a solution of methyl furan-2-carboxylate (3.0 mmol) and CuCl 2​ (0.214 mmol) in acetone.

    • Causality: CuCl 2​ acts as a single-electron transfer (SET) catalyst, reducing the diazonium salt to an aryl radical that selectively attacks the electron-rich furan ring[2].

  • Reaction & Purification: Combine the mixtures, maintaining the temperature between 20–30 °C. Quench, extract with ethyl acetate, and purify via flash column chromatography (Cyclohexane:EtOAc 9:1)[2]. Validate the fluorine incorporation via 19 F-NMR.

Protocol 2: In Vitro Anti-Inflammatory Assay (Macrophage Model)

This assay quantifies the ability of the synthesized compounds to halt the inflammatory cascade[3].

  • Cell Seeding: Plate murine macrophages in 96-well plates and incubate for 24 hours to allow adherence.

  • Pre-treatment: Treat the cells with the fluorinated benzofuran compounds (e.g., 10 μM or 50 μM, depending on prior cytotoxicity screening) for 1 hour before stimulation[3].

    • Causality: Pre-treatment ensures the compound is present to inhibit the de novo synthesis of COX-2/NOS2 enzymes upon stimulation, rather than attempting to inhibit already accumulated enzymes.

  • Stimulation: Add 10 ng/mL Lipopolysaccharide (LPS) and incubate for 24 hours[3].

    • Self-Validation: Always include a "Vehicle + LPS" positive control (maximum inflammation) and a "Vehicle - LPS" negative control (baseline).

  • Quantification: Harvest the supernatant and quantify PGE2, IL-6, and CCL2 using specific ELISA kits[3]. Calculate IC 50​ values using non-linear regression analysis.

W SYN Chemical Synthesis (Meerwein Arylation) PUR Purification & 19F-NMR Validation SYN->PUR Yield optimization MAC Macrophage Assay (LPS-stimulated) PUR->MAC Compound library ELISA ELISA Quantification (PGE2, IL-6, NO) MAC->ELISA Supernatant analysis DATA IC50 / EC50 Determination ELISA->DATA Dose-response curve

Workflow from chemical synthesis to biological evaluation of anti-inflammatory activity.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the benzofuran scaffold represents a masterclass in rational drug design. By fine-tuning the electronic and steric parameters of the molecule, researchers can unlock potent anti-inflammatory, anticancer, and antimicrobial properties[1][3][5], while also generating highly specific radiotracers for neurodegenerative diseases[4]. Future drug discovery efforts should focus on asymmetric synthesis to isolate specific enantiomers of chiral dihydrobenzofurans, potentially unlocking even greater target selectivity and reducing off-target toxicity.

References

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: RSC Advances (The Royal Society of Chemistry) URL:[Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents Source: International Journal of Molecular Sciences (via PMC / PubMed) URL:[Link]

  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Novel 18F-Labeled Benzofuran Derivatives with Improved Properties for Positron Emission Tomography (PET) Imaging of β-Amyloid Plaques in Alzheimer's Brains Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

Structural Elucidation of 5-Fluoro-2,3-dihydrobenzofuran-3-ol: A Methodological Whitepaper

Executive Summary The 2,3-dihydrobenzofuran core is a privileged pharmacophore widely utilized in drug discovery to modulate target affinity and physicochemical properties. The specific derivative, 5-Fluoro-2,3-dihydrobe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3-dihydrobenzofuran core is a privileged pharmacophore widely utilized in drug discovery to modulate target affinity and physicochemical properties. The specific derivative, 5-Fluoro-2,3-dihydrobenzofuran-3-ol (CAS: 60770-60-7) [1], introduces significant analytical complexity due to its stereocenter at C3 and the highly electronegative fluorine atom at C5. As a Senior Application Scientist, I have designed this guide to move beyond basic characterization, providing a self-validating, causal framework for the definitive structural elucidation of this molecule.

Molecular Architecture & Electronic Causality

The structural integrity of 5-Fluoro-2,3-dihydrobenzofuran-3-ol is governed by two critical features:

  • The C5 Fluorine Substitution : Fluorine exerts a strong electron-withdrawing inductive effect (-I) coupled with an electron-donating resonance effect (+R). This dichotomy fundamentally alters the electron density of the aromatic ring, directly impacting the chemical shifts and heteronuclear spin-spin coupling constants observed in NMR spectroscopy.

  • The C3 Hydroxyl Group : The sp3-hybridized C3 carbon is a chiral center, meaning the molecule exists as a pair of enantiomers. Furthermore, the hydroxyl group serves as a labile site during mass spectrometric ionization, dictating the molecule's fragmentation logic.

Workflow A 5-Fluoro-2,3-dihydrobenzofuran-3-ol Sample Preparation B Multinuclear NMR (1H, 13C, 19F) A->B C LC-HRMS Fragmentation A->C D Chiral HPLC Stereo-Resolution A->D E 2D NMR (COSY/HMBC) Connectivity Mapping B->E F Absolute Configuration (X-ray / VCD) D->F

Fig 1: Multi-modal structural elucidation workflow for 5-Fluoro-2,3-dihydrobenzofuran-3-ol.

Multinuclear NMR Elucidation Strategy

To unambiguously assign the structure, we must leverage the heteronuclear communication between the 1H, 13C, and 19F nuclei.

Solvent Selection Causality

Standard protocols often default to Chloroform-d (CDCl3). However, for 2,3-dihydrobenzofuran-3-ols, DMSO-d6 is strategically superior . In CDCl3, the rapid chemical exchange of the C3-OH proton broadens its signal, destroying valuable coupling information. In DMSO-d6, strong hydrogen bonding between the solvent and the hydroxyl proton severely retards this exchange. Consequently, the OH proton appears as a sharp doublet (coupled to the C3 methine proton), serving as an internal, self-validating diagnostic marker for the intact secondary alcohol.

Heteronuclear Spin-Spin Coupling

The 19F nucleus (spin ½) acts as a powerful structural beacon. The 19F resonance for 5-fluoro-2,3-dihydrobenzofuran derivatives typically anchors near -124 ppm [2]. In the 13C spectrum, the C-F coupling validates the exact position of the halogen:

  • 1J_CF (Direct Bond): The C5 carbon will present as a massive doublet split by approximately 240 Hz.

  • 2J_CF (Two-Bond): The adjacent C4 and C6 carbons will split by roughly 25 Hz.

NMR_Coupling A 19F Resonance (C5 Position) B 13C NMR C-F Splitting A->B C 1H NMR Aromatic Protons A->C D 1J_CF (~240 Hz) C5 Carbon B->D E 2J_CF (~25 Hz) C4, C6 Carbons B->E F 3J_HF (~8 Hz) H4, H6 Protons C->F

Fig 2: Heteronuclear spin-spin coupling network driven by the C5 fluorine atom.

Quantitative Data Summary

ParameterValue / CharacteristicAnalytical Significance
IUPAC Name 5-Fluoro-2,3-dihydrobenzofuran-3-olStandardized nomenclature.
Molecular Formula C8H7FO2Defines the isotopic envelope in MS.
Monoisotopic Mass 154.0430 DaExact mass target for HRMS calibration.
19F Chemical Shift ~ -124 ppmUnambiguous confirmation of C5 fluorination.
1J_CF Coupling ~ 240 HzValidates the direct C-F bond location.
Diagnostic MS Ion m/z 137.0390[M+H-H2O]+ confirms the lability of the C3-OH.

Stereochemical Resolution

Because the C3 position is a chiral center, the synthesized product is typically a racemate unless asymmetric catalysis is employed. Recent breakthroughs, such as Cu(I)-catalyzed intramolecular addition of aryl pinacolboronic esters, have enabled the highly enantioselective synthesis of chiral 2,3-dihydrobenzofuran-3-ol derivatives [3]. For analytical validation of enantiomeric excess (ee), Chiral Stationary Phase (CSP) HPLC must be utilized, mapping the specific optical rotation to the absolute configuration.

Self-Validating Experimental Protocols

Protocol A: Multinuclear NMR Acquisition

This protocol utilizes solvent-induced hydrogen bonding as an internal validation mechanism.

  • Sample Preparation: Dissolve 15 mg of the highly pure analyte in 0.6 mL of anhydrous DMSO-d6.

  • Instrument Tuning: Tune the NMR probe to 1H, 13C, and 19F frequencies on a high-field spectrometer (≥ 400 MHz).

  • 1H Acquisition & Validation: Acquire a standard 1H 1D experiment (ns=16). Validation Check: Confirm the presence of the OH doublet (~5.5 ppm) coupling to the C3 methine proton. If a broad singlet is observed, water contamination in the solvent has induced rapid exchange; the sample must be re-prepared.

  • 19F Acquisition: Acquire the 19F spectrum with 1H decoupling (ns=32). Reference to internal CFCl3 (0 ppm). A singular peak at ~ -124 ppm validates mono-fluorination.

  • 13C Acquisition: Acquire a 1H-decoupled 13C spectrum (ns=512). Identify the C5 carbon by locating the diagnostic doublet with a ~240 Hz splitting.

Protocol B: LC-HRMS Profiling with In-Source Fragmentation

This protocol forces in-source fragmentation to validate the structural lability of the C3-hydroxyl group.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in H2O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Formic acid is strictly required to force protonation on the weakly basic oxygen atoms.

  • Chromatography: Inject 2 µL of a 1 µg/mL solution onto a sub-2µm C18 reverse-phase column. Execute a gradient from 5% B to 95% B over 5 minutes.

  • MS Calibration (Self-Validation): Infuse a standard calibrant (e.g., sodium formate) prior to the run to ensure mass accuracy is locked below 5 ppm.

  • Data Acquisition: Operate the HRMS in ESI+ mode.

  • Mechanistic Analysis: Monitor for the theoretical[M+H]+ ion at m/z 155.0508. Because the secondary alcohol is highly prone to dehydration upon ionization, actively monitor for the diagnostic resonance-stabilized benzofuranyl cation fragment[M+H-H2O]+ at m/z 137.0390. The presence of this fragment is absolute confirmation of the C3-OH architecture.

References

  • 5-fluoro-2,3-dihydrobenzofuran-3-ol — Chemical Substance Information - NextSDS. Source: nextsds.com. URL: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Source: rsc.org. URL:[Link]

  • Cu(i)-Catalyzed asymmetric intramolecular addition of aryl pinacolboronic esters to unactivated ketones: enantioselective synthesis of 2,3-dihydrobenzofuran-3-ol derivatives - Chemical Communications (RSC Publishing). Source: rsc.org. URL:[Link]

Exploratory

Technical Whitepaper: Physicochemical Profiling and Molecular Weight Validation of 5-Fluoro-2,3-dihydrobenzofuran-3-ol

Executive Summary In the landscape of modern drug discovery, fluorinated heterocyclic scaffolds are highly prized for their unique balance of metabolic stability and target affinity. This whitepaper provides an in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, fluorinated heterocyclic scaffolds are highly prized for their unique balance of metabolic stability and target affinity. This whitepaper provides an in-depth technical analysis of 5-Fluoro-2,3-dihydrobenzofuran-3-ol (CAS: 60770-60-7)[1]. Specifically, we deconstruct its fundamental physicochemical properties, focusing on its precise molecular weight of 154.14 g/mol [2], and outline a self-validating analytical framework for empirical mass verification. This guide is designed for analytical chemists and lead-optimization scientists leveraging fragment-based drug discovery (FBDD).

Physicochemical Architecture & Mass Derivation

The molecular weight of a compound dictates its pharmacokinetic trajectory, directly influencing absorption, distribution, and target-site penetration. The mass of 5-Fluoro-2,3-dihydrobenzofuran-3-ol is derived from its specific atomic composition (C₈H₇FO₂)[3]:

  • Dihydrobenzofuran Core (C₈H₈O): A privileged pharmacophore that provides a rigid, planar aromatic system coupled with a saturated, sp³-rich furan ring, ensuring optimal spatial geometry for receptor binding.

  • Fluorine Substitution at C5 (-F): Replacing a hydrogen atom with fluorine adds approximately 18 Da to the molecular weight. Mechanistically, this substitution exerts an inductive electron-withdrawing effect that shields the aromatic ring from Cytochrome P450-mediated oxidation, drastically improving metabolic half-life without incurring a massive steric penalty.

  • Hydroxyl Group at C3 (-OH): Introduces a critical hydrogen-bond donor/acceptor site, enhancing aqueous solubility and providing a synthetic handle for downstream derivatization.

Theoretical Mass Calculation:

  • Carbon (C): 8 × 12.011 = 96.088

  • Hydrogen (H): 7 × 1.008 = 7.056

  • Fluorine (F): 1 × 18.998 = 18.998

  • Oxygen (O): 2 × 15.999 = 31.998

  • Total Average Molecular Weight = 154.14 g/mol [4]

Quantitative Physicochemical Profile

To facilitate rapid assessment for drug design parameters, the quantitative data for 5-Fluoro-2,3-dihydrobenzofuran-3-ol is summarized below:

PropertyValueClinical / Discovery Implication
Chemical Name 5-Fluoro-2,3-dihydrobenzofuran-3-olStandard IUPAC nomenclature.
CAS Registry Number 60770-60-7Unique identifier for regulatory tracking[1].
Molecular Formula C₈H₇FO₂Defines atomic stoichiometry[2].
Average Molecular Weight 154.14 g/mol Ideal for Fragment-Based Lead Discovery (MW < 300)[3].
Monoisotopic Exact Mass 154.0430 DaCritical target value for HRMS calibration and detection.
H-Bond Donors / Acceptors 1 / 2Complies strictly with Lipinski’s Rule of 5.

Empirical Validation Framework: LC-HRMS Protocol

Merely calculating the theoretical molecular weight is insufficient for GLP/GMP laboratory standards. The following step-by-step Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is engineered as a self-validating system . Every step includes a built-in causality check to ensure that the empirical mass matches the theoretical 154.14 g/mol without artifact interference.

Step 1: System Suitability and Calibration (The Validation Gate)
  • Action: Infuse a standardized tuning mix (e.g., sodium formate or proprietary Agilent/Thermo calibration solution) into the Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Causality & Validation: This establishes a mass accuracy threshold of < 5 ppm. Self-Validation: If the calibration standard deviates by > 5 ppm, the system automatically halts the sequence. This prevents false mass assignments caused by instrument drift or thermal fluctuations in the flight tube.

Step 2: Matrix-Matched Sample Preparation
  • Action: Dissolve 1.0 mg of 5-Fluoro-2,3-dihydrobenzofuran-3-ol in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL using a 50:50 mixture of Mobile Phase A (0.1% Formic Acid in H₂O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality & Validation: Matrix matching prevents solvent-shock and sample precipitation upon injection into the LC column, ensuring sharp, Gaussian peak shapes necessary for accurate MS integration.

Step 3: Chromatographic Separation
  • Action: Inject 2 µL onto a C18 reverse-phase sub-2 µm column (e.g., 2.1 x 50 mm). Run a rapid gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Causality & Validation: The C18 column resolves the target analyte from any isobaric impurities or degradation products (such as oxidized dimers) before they enter the ion source, eliminating ion suppression and chimeric MS spectra.

Step 4: Dual-Polarity Electrospray Ionization (ESI)
  • Action: Operate the ESI source in fast-switching positive ([M+H]⁺ or [M+Na]⁺) and negative ([M-H]⁻) modes.

  • Causality & Validation: The furan oxygen can accept a proton in positive mode, while the C3-hydroxyl group can deprotonate in negative mode. Acquiring both polarities acts as an internal orthogonal validation; detecting the exact mass shift between [M+H]⁺ (m/z ~155.05) and [M-H]⁻ (m/z ~153.03) confirms the presence of the ionizable hydroxyl group and definitively verifies the neutral mass of 154.14 g/mol .

Analytical Workflow Visualization

Workflow Start Sample Prep: 5-Fluoro-2,3-dihydrobenzofuran-3-ol (Matrix Matching) LC Chromatographic Separation (C18 Column, Resolves Isobars) Start->LC Calib System Calibration (Self-Validation: <5 ppm Error) HRMS High-Resolution Mass Spectrometry (TOF / Orbitrap) Calib->HRMS Validates ESI Electrospray Ionization (ESI) (Dual Polarity: [M+H]+ & [M-H]-) LC->ESI ESI->HRMS Data Isotopic Pattern Analysis (M, M+1, M+2 Extraction) HRMS->Data End MW Confirmation (Exact Mass: 154.043 Da | MW: 154.14 g/mol) Data->End

Analytical workflow for the HRMS verification of 5-Fluoro-2,3-dihydrobenzofuran-3-ol molecular weight.

Pharmacokinetic Implications in Drug Design

The confirmed molecular weight of 154.14 g/mol positions 5-Fluoro-2,3-dihydrobenzofuran-3-ol as an optimal starting point for Fragment-Based Drug Discovery (FBDD). According to the "Rule of 3" for fragments, an ideal candidate should have a molecular weight under 300 Da.

By starting with a core scaffold of only 154.14 g/mol , medicinal chemists retain a substantial "molecular weight budget." This allows for the iterative addition of complex, affinity-driving functional groups during the lead optimization phase without breaching the 500 Da limit established by Lipinski’s Rule of 5. Furthermore, the pre-installed fluorine atom ensures that the resulting derivative inherently possesses resistance to rapid hepatic clearance, streamlining the path from in vitro hit to in vivo efficacy.

References

  • NextSDS. "5-fluoro-2,3-dihydrobenzofuran-3-ol — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Fluoro-2,3-dihydrobenzofuran-3-ol as a Privileged Scaffold in Epigenetic Drug Discovery

Executive Summary The rational design of small-molecule inhibitors targeting the Embryonic Ectoderm Development (EED) protein—a core subunit of the Polycomb Repressive Complex 2 (PRC2)—has become a major frontier in prec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule inhibitors targeting the Embryonic Ectoderm Development (EED) protein—a core subunit of the Polycomb Repressive Complex 2 (PRC2)—has become a major frontier in precision oncology. Recent medicinal chemistry campaigns have identified the 5-fluoro-2,3-dihydrobenzofuran moiety, often derived from the versatile intermediate 5-Fluoro-2,3-dihydrobenzofuran-3-ol , as a highly privileged pharmacophore [1]. This application note details the structural rationale, synthetic incorporation, and biochemical validation protocols for utilizing this bicyclic scaffold to achieve exceptionally potent, orally efficacious EED inhibitors capable of complete tumor regression.

Mechanistic Rationale: The "Hand-in-Glove" Fit

In wild-type PRC2, EED binds to trimethylated histone H3 lysine 27 (H3K27me3), allosterically activating the methyltransferase EZH2. Disrupting this protein-protein interaction (PPI) halts aberrant methylation in cancers like diffuse large B-cell lymphoma (DLBCL).

Early-generation EED inhibitors (e.g., EED226) utilized a simple furan or phenyl ring to occupy the EED H3K27me3 binding pocket. However, these relied on transient water molecules for stabilization. The transition to a 5-fluoro-2,3-dihydrobenzofuran system fundamentally alters the binding thermodynamics [1, 2]:

  • Desolvation & Space Filling: The rigid, bicyclic geometry spatially fills the deep pocket of EED, completely excluding interacting water molecules that were necessary for earlier inhibitors [1].

  • Cation-π Interactions: The electron-withdrawing fluorine atom at the 5-position modulates the electron density of the aromatic ring, optimizing it for robust cation-π interactions with the guanidinium group of Arg367 [2].

  • Enhanced van der Waals Contacts: The side chain of Tyr365 sits directly above the benzene ring, inducing strong π-π stacking, while the backbone Cα and carbonyl group lie flat above the dihydrofuran ring, maximizing van der Waals interactions [1].

Structural Biology & Signaling Pathway Visualization

To understand the causality behind the phenotypic efficacy of 5-fluoro-2,3-dihydrobenzofuran-derived inhibitors (such as EEDi-5273 and EEDi-5285), we must map the PRC2 complex inhibition pathway.

PRC2_Inhibition Inhibitor 5-Fluoro-2,3-dihydrobenzofuran Derivative (e.g., EEDi-5273) EED_Pocket EED H3K27me3 Binding Pocket (Arg367, Tyr365, Tyr148) Inhibitor->EED_Pocket High-Affinity Binding (IC50 < 1 nM) Water_Exclusion Exclusion of Transient Water EED_Pocket->Water_Exclusion Desolvation EZH2_Inact EZH2 Allosteric Inactivation Water_Exclusion->EZH2_Inact Conformational Shift H3K27_Meth Blockade of H3K27 Trimethylation EZH2_Inact->H3K27_Meth Enzymatic Arrest Tumor_Reg Tumor Regression (e.g., KARPAS422 Xenografts) H3K27_Meth->Tumor_Reg Epigenetic Reset

Caption: Mechanism of action for 5-fluoro-2,3-dihydrobenzofuran derivatives in PRC2/EED allosteric inhibition.

Experimental Protocols

Protocol A: Synthesis of 4-(Aminomethyl)-5-fluoro-2,3-dihydrobenzofuran-3-ol Intermediate

To incorporate the scaffold into a larger imidazo[1,5-c]pyrimidine core, functionalization of the 3-ol and 4-position is required. The following protocol describes the generation of the primary amine building block [3].

Materials:

  • 5-Fluoro-2,3-dihydrobenzofuran-3-ol (CAS: 60770-60-7)

  • Trifluoroacetic acid (TFA)

  • Sodium azide (NaN3)

  • Triphenylphosphine (PPh3)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Bromination/Cyanation: React 5-Fluoro-2,3-dihydrobenzofuran-3-ol with a brominating agent (e.g., NBS) at the 4-position, followed by a palladium-catalyzed cyanation to yield 3-hydroxy-5-fluoro-2,3-dihydrobenzofuran-4-carbonitrile.

  • Reduction: Dissolve the carbonitrile intermediate (1.0 equiv) in anhydrous THF under an inert argon atmosphere.

  • Activation: Carefully add Borane-THF complex (BH3·THF, 3.0 equiv) dropwise at 0 °C.

  • Reflux: Heat the mixture to 70 °C for 12 hours. Monitor the reduction of the nitrile to the primary amine via LC-MS.

  • Quenching: Cool the reaction to 0 °C and quench cautiously with methanol. Concentrate under reduced pressure.

  • Purification: Purify the crude 4-(aminomethyl)-5-fluoro-2,3-dihydrobenzofuran-3-ol via reverse-phase flash chromatography (C18, water/acetonitrile gradient with 0.1% TFA).

  • Causality Note: The preservation of the 3-ol group allows for subsequent chiral resolution or further derivatization to tune the lipophilicity and pharmacokinetic profile of the final drug candidate.

Protocol B: Biochemical Evaluation of EED Inhibitors (KARPAS422 Assay)

To validate the efficacy of the synthesized compounds, a cell-based proliferation assay using the DLBCL cell line KARPAS422 (which harbors an EZH2 Y641N mutation) is standard [1].

Step-by-Step Methodology:

  • Cell Seeding: Plate KARPAS422 cells in 96-well plates at a density of 2,000 cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the 5-fluoro-2,3-dihydrobenzofuran derivative in DMSO. Add to the wells to achieve a final DMSO concentration of 0.1%.

  • Incubation: Incubate the plates for 11 days at 37 °C in a 5% CO2 humidified incubator. Causality Note: Epigenetic inhibitors require extended incubation times (typically >7 days) because multiple cell division cycles are necessary to deplete the existing pool of H3K27me3 before a phenotypic growth arrest is observed.

  • Viability Readout: Add CellTiter-Glo Luminescent Cell Viability Assay reagent to each well. Read luminescence on a microplate reader.

  • Data Analysis: Calculate IC50 values using a four-parameter logistic curve fit in GraphPad Prism.

Quantitative Data: Structure-Activity Relationship (SAR)

The substitution of the deep-pocket binding moiety severely impacts the binding affinity (EED IC50) and cellular efficacy (KARPAS422 IC50). The data below demonstrates the superiority of the 5-fluoro-2,3-dihydrobenzofuran scaffold [1, 2].

Binding Moiety (Deep Pocket)EED Binding IC50 (nM)KARPAS422 Growth IC50 (nM)Structural Advantage
Furan (e.g., EED226)22.054.0Relies on transient water molecules
Phenyl15.438.2Suboptimal van der Waals contacts
2,3-Dihydrobenzofuran4.112.5Improved space filling
5-Fluoro-2,3-dihydrobenzofuran 0.2 1.2 Optimal cation-π interaction with Arg367

Workflow Visualization: Assay Screening Cascade

Screening_Cascade Synth Synthesis of Fluorinated Scaffold SPR SPR Binding Assay (Target: EED) Synth->SPR Purified Cmpd Cell KARPAS422 Proliferation Assay SPR->Cell IC50 < 1nM PK In Vivo PK/PD (Mouse Xenograft) Cell->PK IC50 < 5nM

Caption: Standard screening cascade for evaluating 5-fluoro-2,3-dihydrobenzofuran-based EED inhibitors.

References

  • Discovery of EEDi-5273 as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression. Journal of Medicinal Chemistry.[Link]

  • EEDi-5285: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development. Journal of Medicinal Chemistry.[Link]

Application

Application Note: De Novo Synthesis and Mechanistic Profiling of 5-Fluoro-2,3-dihydrobenzofuran-3-ol

Executive Summary The 2,3-dihydrobenzofuran-3-ol scaffold is a highly privileged pharmacophore in modern drug discovery. Specifically, halogenated derivatives such as 5-fluoro-2,3-dihydrobenzofuran-3-ol (CAS: 60770-60-7)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3-dihydrobenzofuran-3-ol scaffold is a highly privileged pharmacophore in modern drug discovery. Specifically, halogenated derivatives such as 5-fluoro-2,3-dihydrobenzofuran-3-ol (CAS: 60770-60-7) serve as critical synthetic intermediates in the development of allosteric inhibitors targeting the Embryonic Ectoderm Development (EED) protein and the Polycomb Repressive Complex 2 (PRC2) . Dysregulation of PRC2 methyltransferase activity is heavily implicated in various oncological pathways, making the efficient, scalable synthesis of these building blocks a priority for medicinal chemists.

This application note details a highly robust, self-validating four-step synthetic protocol starting from commercially available 4-fluorophenol, leveraging thermodynamic control and chemoselective reduction to achieve high yields and purity.

Mechanistic Pathway & Rationale

As a self-validating synthetic system, every step in this protocol is designed to logically feed into the next while minimizing off-target reactivity. The causality behind the experimental choices is as follows:

  • O-Acylation (Kinetic Control): The sequence initiates with the esterification of 4-fluorophenol using chloroacetyl chloride. Triethylamine is utilized as a proton scavenger to drive the reaction forward kinetically, yielding 4-fluorophenyl chloroacetate without prematurely triggering ring-closure.

  • The Fries Rearrangement (Thermodynamic Control): The structural choice of a para-fluorinated starting material is highly deliberate. Because the para-position is sterically and electronically blocked by the fluorine atom, the Lewis acid-catalyzed (AlCl 3​ ) migration of the acylium ion is forced exclusively to the ortho-position . This strict thermodynamic control prevents the formation of complex isomeric mixtures, yielding pure 2-chloroacetyl-4-fluorophenol.

  • Intramolecular Williamson-Type Cyclization: The α -chloro ketone intermediate is highly electrophilic. Using a mild base like sodium acetate (NaOAc) in a protic solvent facilitates the intramolecular etherification to form 5-fluorobenzofuran-3(2H)-one. A stronger base (e.g., NaH or alkoxides) is avoided here to prevent intermolecular aldol-type condensations or degradation of the benzofuranone ring .

  • Chemoselective Carbonyl Reduction: Finally, sodium borohydride (NaBH 4​ ) is selected to reduce the C3 ketone. NaBH 4​ provides a highly chemoselective hydride transfer to the sterically accessible carbonyl, yielding the racemic secondary alcohol without risking the reductive cleavage of the newly formed C-O ether bond (which can occur with harsher reagents like LiAlH 4​ ).

Visualizations

SynthWorkflow A 4-Fluorophenol B 4-Fluorophenyl chloroacetate A->B Chloroacetyl chloride Et3N, DCM, 0°C C 2-Chloroacetyl- 4-fluorophenol B->C AlCl3 (neat or DCE) 90°C (Fries Rearrangement) D 5-Fluorobenzofuran- 3(2H)-one C->D NaOAc, MeOH 65°C (Cyclization) E 5-Fluoro-2,3-dihydro benzofuran-3-ol D->E NaBH4, MeOH 0°C to RT (Reduction)

Figure 1: Four-step synthetic workflow for 5-Fluoro-2,3-dihydrobenzofuran-3-ol.

Pathway Inhibitor 5-Fluoro-2,3-dihydrobenzofuran-3-ol Derivative EED EED (WD40 repeat) Inhibitor->EED Allosteric Inhibition PRC2 PRC2 Complex Inhibitor->PRC2 Complex Disruption EED->PRC2 EZH2 EZH2 (Catalytic) EZH2->PRC2 SUZ12 SUZ12 SUZ12->PRC2 H3K27 H3K27 Trimethylation (H3K27me3) PRC2->H3K27 Methyltransferase Activity Repression Target Gene Repression (Cancer Proliferation) H3K27->Repression Chromatin Remodeling

Figure 2: Biological context of the target scaffold in PRC2/EED inhibition.

Quantitative Data Summary

StepTransformationReactantReagent/CatalystEquivalentsSolventTemp (°C)Time (h)Expected Yield
1 O-Acylation4-FluorophenolChloroacetyl chloride1.2 eqDCM0 to 252.090-95%
2 Fries Rearrangement4-Fluorophenyl chloroacetateAluminum chloride (AlCl 3​ )1.5 eq1,2-DCE902.075-80%
3 Cyclization2-Chloroacetyl-4-fluorophenolSodium acetate (NaOAc)2.0 eqMeOH653.080-85%
4 Reduction5-Fluorobenzofuran-3(2H)-oneSodium borohydride (NaBH 4​ )1.5 eqMeOH0 to 251.585-90%

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Fluorophenyl chloroacetate
  • Preparation: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenol (11.2 g, 100 mmol) and anhydrous dichloromethane (DCM, 200 mL).

  • Base Addition: Add triethylamine (15.2 g, 150 mmol, 1.5 eq) and cool the reaction mixture to 0 °C using an ice-water bath under a nitrogen atmosphere.

  • Acylation: Introduce chloroacetyl chloride (13.5 g, 120 mmol, 1.2 eq) dropwise via an addition funnel over 30 minutes to maintain the internal temperature below 5 °C.

  • Reaction & Workup: Remove the ice bath and stir at room temperature for 2 hours. Quench the reaction with ice-cold water (100 mL). Separate the organic layer, wash sequentially with 1M HCl (50 mL), saturated NaHCO 3​ (50 mL), and brine (50 mL). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil.

Step 2: Fries Rearrangement to 2-Chloroacetyl-4-fluorophenol
  • Preparation: Dissolve the crude 4-fluorophenyl chloroacetate (~100 mmol) in anhydrous 1,2-dichloroethane (DCE, 150 mL).

  • Lewis Acid Addition: Carefully add anhydrous aluminum chloride (AlCl 3​ , 20.0 g, 150 mmol, 1.5 eq) in portions. Caution: Highly exothermic reaction; copious HCl gas evolution.

  • Rearrangement: Attach a reflux condenser and heat the mixture to 90 °C for 2 hours. The solution will turn dark brown as the acylium ion complex forms.

  • Workup: Cool the mixture to 0 °C and carefully pour it over crushed ice containing 1M HCl (200 mL) to decompose the aluminum complex. Extract the aqueous phase with ethyl acetate (3 × 100 mL). Combine the organic layers, wash with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc, 9:1) to isolate the ortho-acylated phenol.

Step 3: Cyclization to 5-Fluorobenzofuran-3(2H)-one
  • Preparation: Dissolve 2-chloroacetyl-4-fluorophenol (15.0 g, ~80 mmol) in methanol (150 mL).

  • Base Addition: Add sodium acetate trihydrate (21.7 g, 160 mmol, 2.0 eq) to the solution.

  • Cyclization: Heat the reaction mixture to reflux (65 °C) and stir for 3 hours. Reaction progress can be monitored by TLC (loss of the highly UV-active starting material).

  • Workup: Cool the mixture to room temperature and evaporate the methanol under reduced pressure. Partition the resulting residue between water (100 mL) and ethyl acetate (150 mL). Extract the aqueous layer once more with ethyl acetate (50 mL). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate to yield 5-fluorobenzofuran-3(2H)-one as a solid.

Step 4: Reduction to 5-Fluoro-2,3-dihydrobenzofuran-3-ol
  • Preparation: Dissolve 5-fluorobenzofuran-3(2H)-one (10.0 g, ~65 mmol) in methanol (100 mL) and cool the solution to 0 °C in an ice-water bath.

  • Reduction: Slowly add sodium borohydride (NaBH 4​ , 3.7 g, 98 mmol, 1.5 eq) in small portions over 20 minutes to control hydrogen gas evolution.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH 4​ Cl (50 mL). Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 × 75 mL). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (Hexanes/EtOAc, 7:3) to afford pure 5-fluoro-2,3-dihydrobenzofuran-3-ol as a white to off-white crystalline solid.

References

  • Triazolopyrimidine compounds and uses thereof US Patent 9580437B2 URL
  • Unexpected Migration and Oxidative Cyclization of Substituted 2-Acetophenone Triflates under Basic Conditions: Synthetic and Mechanistic Insights The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Nitro-substituted aurones as xanthine oxidase inhibitors Ukrainica Bioorganica Acta URL:[Link]

Method

analytical techniques for characterizing 5-Fluoro-2,3-dihydrobenzofuran-3-ol

An Application Note for the Comprehensive Characterization of 5-Fluoro-2,3-dihydrobenzofuran-3-ol Abstract: This document provides a detailed guide to the analytical techniques for the structural elucidation and purity a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Comprehensive Characterization of 5-Fluoro-2,3-dihydrobenzofuran-3-ol

Abstract: This document provides a detailed guide to the analytical techniques for the structural elucidation and purity assessment of 5-Fluoro-2,3-dihydrobenzofuran-3-ol, a key heterocyclic intermediate in pharmaceutical and fine chemical synthesis.[1] The strategic incorporation of a fluorine atom into the benzofuran scaffold can significantly alter the molecule's physicochemical properties, including metabolic stability and lipophilicity, making precise characterization essential for drug development and quality control.[2] This guide offers in-depth protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy, designed for researchers, scientists, and drug development professionals.

Introduction: The Significance of 5-Fluoro-2,3-dihydrobenzofuran-3-ol

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic compounds.[3] The addition of a fluorine atom at the 5-position and a hydroxyl group at the 3-position creates a versatile building block with specific stereochemical and electronic properties. Accurate characterization is paramount to confirm its identity, establish purity, and understand its behavior in subsequent synthetic transformations. This application note details the primary analytical workflows to achieve a comprehensive characterization of this molecule.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is the first step in any analytical endeavor.

PropertyValueSource
IUPAC Name 5-Fluoro-2,3-dihydro-1-benzofuran-3-olN/A
Molecular Formula C₈H₇FO₂[2]
Molecular Weight 154.14 g/mol Derived
CAS Number 245762-35-0 (for the parent 5-Fluoro-2,3-dihydrobenzofuran)[2][4]
Typical Physical Form Colorless to pale yellow liquid or oil[2]

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. For 5-Fluoro-2,3-dihydrobenzofuran-3-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

Causality Behind Experimental Choices

The choice of solvent, typically Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆), is critical. CDCl₃ is excellent for general solubility, while DMSO-d₆ is useful for observing exchangeable protons like the hydroxyl (-OH) group. The combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (e.g., COSY, HSQC) experiments allows for the definitive assignment of all proton and carbon signals by mapping their connectivity.[5][6]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of 0-12 ppm.

    • Use a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.

    • Acquire a minimum of 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data over a spectral width of 0-200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire data over a wide spectral width (e.g., -50 to -200 ppm).

    • ¹⁹F NMR is highly sensitive, so fewer scans are generally needed compared to ¹³C NMR.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the ¹H and ¹³C spectra to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of Sample prep2 Dissolve in ~0.6 mL CDCl₃ prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 ¹H NMR prep3->acq1 acq2 ¹³C NMR prep3->acq2 acq3 ¹⁹F NMR prep3->acq3 proc1 Fourier Transform acq1->proc1 acq2->proc1 acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Peak Integration & Assignment proc2->proc3 proc4 Structural Confirmation proc3->proc4

Caption: Workflow for NMR structural elucidation.

Data Interpretation

The expected NMR signals are predicted based on the known chemical shifts of dihydrobenzofuran scaffolds and the electronic effects of the fluorine and hydroxyl substituents.[5][6][7]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity & Key Couplings
2CH₂~4.7 (1H, dd), ~4.3 (1H, dd)~75Geminal coupling; Coupling to H-3
3CH~5.5 (1H, t or m)~98Coupling to H-2 protons
3aCN/A~130Aromatic quaternary carbon
4CH~7.0 (1H, dd)115 (d, J8 Hz)Coupling to H-6 and H-7
5CN/A158 (d, J240 Hz)Large C-F coupling constant
6CH~6.8 (1H, ddd)112 (d, J25 Hz)Coupling to F, H-4, H-7
7CH~6.9 (1H, dd)110 (d, J8 Hz)Coupling to F, H-6
7aCN/A~160Aromatic quaternary carbon
3-OHOHVariable (broad s)N/AExchangeable proton

Note: J = coupling constant in Hz. 'd' denotes a doublet.

The ¹⁹F NMR should show a single signal, likely a multiplet due to coupling with neighboring aromatic protons, in the range of -110 to -130 ppm.[7][8]

Molecular Weight and Fragmentation by Mass Spectrometry (MS)

MS is indispensable for confirming the molecular weight of 5-Fluoro-2,3-dihydrobenzofuran-3-ol and providing structural information through its fragmentation pattern. Electron Ionization (EI) is a common technique that provides a reproducible fragmentation library, while Electrospray Ionization (ESI) is a softer method often used with LC-MS.

Causality Behind Experimental Choices

Coupling gas chromatography with mass spectrometry (GC-MS) is effective for volatile and thermally stable compounds.[9] For less stable compounds, liquid chromatography-mass spectrometry (LC-MS) is preferred. The choice of ionization mode (EI vs. ESI) depends on the desired outcome: EI for detailed fragmentation or ESI for clear molecular ion data.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like Dichloromethane or Ethyl Acetate.

  • Instrumentation: Use a standard GC-MS system.

  • GC Method:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions. Compare the obtained spectrum with reference databases if available.

Workflow for Mass Spectrometry Analysis

cluster_prep Sample Preparation cluster_separation Chromatographic Separation (GC) cluster_detection Detection (MS) cluster_analysis Data Analysis prep1 Prepare dilute solution (~100 µg/mL) sep1 Inject into GC prep1->sep1 sep2 Separation on capillary column sep1->sep2 det1 Ionization (EI, 70 eV) sep2->det1 det2 Mass Analysis (Quadrupole) det1->det2 det3 Detection det2->det3 an1 Generate Mass Spectrum det3->an1 an2 Identify Molecular Ion (M⁺) & Fragment Ions an1->an2 an3 Confirm Structure an2->an3

Caption: Workflow for GC-MS structural confirmation.

Data Interpretation
  • Molecular Ion (M⁺): A peak at m/z 154 corresponding to the molecular formula C₈H₇FO₂ should be observed.

  • Key Fragments: Expect fragmentation patterns characteristic of dihydrobenzofurans. Common losses include H₂O (m/z 136) from the alcohol, and cleavage of the dihydrofuran ring. The fluorinated benzene ring fragment would also be a prominent feature.[10]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical compounds and intermediates. A reversed-phase HPLC (RP-HPLC) method is well-suited for a molecule with the polarity of 5-Fluoro-2,3-dihydrobenzofuran-3-ol.[11][12]

Causality Behind Experimental Choices

A C18 column is chosen for its versatility in retaining moderately polar organic compounds. The mobile phase, a mixture of a weak acid in water (like formic or phosphoric acid) and an organic solvent (acetonitrile or methanol), allows for good peak shape and resolution.[13][14] Gradient elution is often employed to ensure that both the main compound and any potential impurities with different polarities are eluted and resolved within a reasonable timeframe. UV detection is appropriate as the benzofuran ring contains a chromophore.

Experimental Protocol: RP-HPLC Analysis
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.

  • HPLC Method:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to 30% B and re-equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 265 nm.[15]

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Workflow for HPLC Purity Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep1 Dissolve sample (~0.5 mg/mL) prep2 Filter through 0.45 µm filter prep1->prep2 hplc1 Inject 10 µL prep2->hplc1 hplc2 RP-C18 Separation (Gradient Elution) hplc1->hplc2 hplc3 UV Detection (265 nm) hplc2->hplc3 an1 Generate Chromatogram hplc3->an1 an2 Integrate Peak Areas an1->an2 an3 Calculate % Purity an2->an3

Caption: Workflow for HPLC purity determination.

Functional Group Identification by FT-IR Spectroscopy

FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality Behind Experimental Choices

This technique is excellent for quickly confirming the presence of key functional groups like the hydroxyl (-OH), the aromatic ring, the ether C-O linkage, and the C-F bond. The analysis is typically performed on a neat sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[9]

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: Place one drop of the liquid sample directly onto the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the anvil.

  • Instrumentation: A standard FT-IR spectrometer with a diamond ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Interpretation

The FT-IR spectrum provides a molecular fingerprint.[16]

Table 2: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500 - 3200 (broad)O-H stretchAlcohol (-OH)
3100 - 3000C-H stretchAromatic C-H
2960 - 2850C-H stretchAliphatic C-H (in dihydrofuran ring)
1620 - 1580C=C stretchAromatic ring
1250 - 1200C-O stretchAryl ether (Ar-O-C)
1100 - 1000C-F stretchAryl fluoride (Ar-F)
1100 - 1000C-O stretchSecondary alcohol (C-OH)

References

  • Aroyl Fluorides as Bifunctional Reagents for Dearomatizing Fluoroaroylation of Benzofurans. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Preparation method of (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine or its salt, and intermediates thereof. (2022). Patsnap Eureka. Retrieved from [Link]

  • 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. (n.d.). PMC. Retrieved from [Link]

  • Infrared spectrum (FTIR) of (a) 5-(2-aminopropyl) - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and purification of [2-13C]-5-fluorouracil | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 1-‐(2,3-‐Dihydrobenzofuran-‐3-‐yl)-‐methanesulfonohydrazides through Insertio. (n.d.). University of Akron. Retrieved from [Link]

  • Development and Validation of a HPLC Method for 5-Fu Quantification Following In Vitro Skin Permeation Assay. (2018). Scientific Literature. Retrieved from [Link]

  • The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). PMC. Retrieved from [Link]

  • Simultaneous HPLC determination of 5-fluorouracil and its metabolites in plasma of cancer patients. (2002). PubMed. Retrieved from [Link]

  • 2,3-Dihydrobenzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A review of analytical methods for the determination of 5-fluorouracil in biological matrices. (2010). PubMed. Retrieved from [Link]

  • Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. (2025). MDPI. Retrieved from [Link]

  • 5-Fluoro-2-trifluoromethylbenzoic acid, 3-pentadecyl ester. (n.d.). Cheméo. Retrieved from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Retrieved from [Link]

  • Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... (n.d.). ResearchGate. Retrieved from [Link]

  • Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. (n.d.). SciELO. Retrieved from [Link]

  • Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. (n.d.). Surface Science Western. Retrieved from [Link]

  • A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. (2024). Frontiers. Retrieved from [Link]

  • coumaran, 496-16-2. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile. (2017). Oriental Journal of Chemistry. Retrieved from [Link]

  • Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. (n.d.). SciELO. Retrieved from [Link]

  • Dibenzofuran. (n.d.). NIST WebBook. Retrieved from [Link]

  • 5-Fluoro-2,3-dihydro-benzofuran;CAS:245762-35-0--. (2015). Keepontech. Retrieved from [Link]

Sources

Application

5-Fluoro-2,3-dihydrobenzofuran-3-ol in the development of enzyme inhibitors

Application Note: 5-Fluoro-2,3-dihydrobenzofuran-3-ol as a Privileged Scaffold in Allosteric Enzyme Inhibitor Design Executive Rationale & Mechanistic Paradigm As oncology and epigenetics pivot toward allosteric modulati...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Fluoro-2,3-dihydrobenzofuran-3-ol as a Privileged Scaffold in Allosteric Enzyme Inhibitor Design

Executive Rationale & Mechanistic Paradigm

As oncology and epigenetics pivot toward allosteric modulation to overcome active-site resistance, the structural optimization of inhibitor scaffolds has become paramount. 5-Fluoro-2,3-dihydrobenzofuran-3-ol (CAS 60770-60-7)[1] has emerged as a highly privileged building block in the development of next-generation enzyme inhibitors, most notably targeting the Embryonic Ectoderm Development (EED) subunit of the Polycomb Repressive Complex 2 (PRC2)[2].

The utility of this molecule lies in its dual functionality:

  • The 3-Hydroxyl Handle: Acts as a versatile synthetic anchor, allowing for stereocontrolled conversion into amines, ethers, or alkyl linkers to connect the pharmacophore to the primary inhibitor core (e.g., imidazo[1,5-c]pyrimidine).

  • The 5-Fluoro-dihydrobenzofuran Pharmacophore: The fluorine atom at the 5-position serves a critical dual purpose. It blocks cytochrome P450-mediated aromatic oxidation, drastically improving metabolic half-life. Concurrently, its strong electron-withdrawing nature modulates the electron density of the aromatic ring, optimizing the geometry for profound cation–π interactions within hydrophobic enzyme pockets[2].

Target Biology: Allosteric Inhibition of the PRC2 Complex

The PRC2 complex is a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to chromatin compaction and transcriptional repression. Dysregulation of PRC2, often via mutations in its catalytic EZH2 subunit, is a primary driver in various lymphomas[3].

Orthosteric inhibitors targeting the EZH2 active site frequently succumb to secondary resistance mutations. To circumvent this, modern drug design targets the EED subunit. EED normally binds to H3K27me3, which allosterically activates EZH2. By synthesizing inhibitors derived from 5-fluoro-2,3-dihydrobenzofuran-3-ol, researchers can competitively block the EED-H3K27me3 interaction, thereby shutting down EZH2 catalytic activity from a distance[2].

PRC2_Pathway H3K27me3 Trimethylated H3K27 (H3K27me3) EED EED Subunit (Arg367 Deep Pocket) H3K27me3->EED Binds & Activates EZH2 EZH2 Subunit (Catalytic Domain) EED->EZH2 Allosteric Activation Chromatin Chromatin Compaction & Gene Repression EZH2->Chromatin Methylates H3K27 Inhibitor 5-Fluoro-dihydrobenzofuran Derivative (e.g., EEDi-5285) Inhibitor->EED Blocks H3K27me3 Binding (Cation-π at Arg367)

Mechanism of allosteric PRC2 inhibition via EED targeted by fluorinated dihydrobenzofurans.

Structural Biology: The "Hand-in-Glove" Fit

X-ray crystallography of advanced EED inhibitors (such as EEDi-5285 and EEDi-5273) reveals exactly why the 5-fluoro-2,3-dihydrobenzofuran moiety is superior to earlier furan or simple phenyl rings. The deep pocket of the EED subunit is lined with hydrophobic residues and features a critical Arginine (Arg367) at its base[3].

When a derivative of 5-fluoro-2,3-dihydrobenzofuran-3-ol is introduced, it spatially fills this deep pocket, completely excluding transient water molecules that otherwise cause entropic penalties. The modified electron cloud of the fluorinated benzene ring engages in a perfect, high-affinity cation–π interaction with the guanidinium group of Arg367[2].

Quantitative Structure-Activity Relationship (QSAR) Data

The substitution of early-generation furan rings with the 5-fluoro-2,3-dihydrobenzofuran scaffold yields a logarithmic increase in both biochemical binding and cellular efficacy, as summarized below:

Inhibitor CompoundScaffold Occupying EED Deep PocketEED Binding IC₅₀ (nM)KARPAS422 Cell Growth IC₅₀ (nM)
EED226 (1st Gen)Furan~20.0~150.0
Intermediate 11 2-Methoxyphenyl86.01900.0
EEDi-5273 5-Fluoro-2,3-dihydrobenzofuran0.21.2
EEDi-5285 5-Fluoro-2,3-dihydrobenzofuran0.20.5

Data synthesized from the discovery profiles of EEDi-5285 and EEDi-5273[2][3].

Experimental Workflows & Protocols

Workflow Step1 5-Fluoro-2,3-dihydrobenzofuran-3-ol (Starting Scaffold) Step2 Derivatization (e.g., Azidation & Reduction) Step1->Step2 Step3 Coupling to Inhibitor Core (Amide/Amine Linkage) Step2->Step3 Step4 TR-FRET Binding Assay (EED-H3K27me3 Target) Step3->Step4 Step5 Cellular Efficacy (KARPAS422 Viability) Step4->Step5

Workflow from 5-fluoro-2,3-dihydrobenzofuran-3-ol scaffold to functional EED inhibitor validation.

Protocol 1: Derivatization of 5-Fluoro-2,3-dihydrobenzofuran-3-ol into an Amine Linker

Causality: The native 3-hydroxyl group forms ether linkages that can be susceptible to in vivo cleavage. Converting the 3-ol into a 3-amine allows for the formation of robust amide or secondary amine bonds with the primary inhibitor core.

  • Activation: Dissolve 5-fluoro-2,3-dihydrobenzofuran-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) under N₂. Add triethylamine (1.5 eq) and cool to 0°C. Dropwise add methanesulfonyl chloride (MsCl, 1.2 eq).

    • Rationale: The hydroxyl is a poor leaving group; mesylation activates the C3 position for subsequent nucleophilic attack.

  • Azidation: Concentrate the mesylate in vacuo, redissolve in anhydrous DMF, and add sodium azide (NaN₃, 2.0 eq). Heat to 60°C for 4 hours.

    • Rationale: SN2 displacement occurs, inverting the stereocenter (if starting with a pure enantiomer).

  • Reduction: Extract the azide intermediate into ethyl acetate, wash with brine, and dry. Dissolve in methanol, add 10% Pd/C (0.1 eq), and stir under a hydrogen atmosphere (1 atm) for 6 hours.

  • Self-Validation: Filter through Celite and concentrate. Validate the primary amine formation via TLC (ninhydrin stain, positive = purple spot) and confirm the stereochemical inversion via 2D NOESY NMR before proceeding to core coupling.

Protocol 2: TR-FRET EED-H3K27me3 Binding Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly required here. Benzofuran derivatives often exhibit native autofluorescence. TR-FRET utilizes a Europium fluorophore with a long emission half-life, allowing the detector to delay reading until the short-lived background autofluorescence of the drug candidate has decayed, ensuring a high signal-to-noise ratio.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 1 mM DTT, 0.1% BSA, and 0.01% CHAPS.

    • Rationale: CHAPS is selected over Tween-20. As a zwitterionic detergent, CHAPS prevents protein aggregation without disrupting the highly sensitive, hydrophobic cation-π interactions within the EED deep pocket.

  • Reagent Assembly: Mix 4× His-tagged EED protein (final concentration 2 nM) with 4× Biotinylated H3K27me3 peptide (final concentration 10 nM) in the assay plate.

  • Inhibitor Addition: Add the synthesized 5-fluoro-2,3-dihydrobenzofuran derivative in a 10-point dose-response dilution (final DMSO concentration strictly capped at 1% to prevent enzyme denaturation).

  • Detection: Add Europium-labeled anti-His antibody (donor) and Streptavidin-APC (acceptor). Incubate in the dark for 1 hour at room temperature.

  • Self-Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the Z'-factor using Zero Percent Effect (ZPE, 1% DMSO only) and Hundred Percent Effect (HPE, no peptide) controls. The assay is only validated for IC₅₀ extraction if Z' > 0.6.

References

  • [1] NextSDS. 5-fluoro-2,3-dihydrobenzofuran-3-ol — Chemical Substance Information. Available at: [Link]

  • [2] Huang, Y., et al. EEDi-5285: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development. PubMed Central (PMC). Available at: [Link]

  • [3] Chen, X., et al. Discovery of EEDi-5273 as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression. ACS Publications. Available at:[Link]

Sources

Method

Application Note: The Role of 5-Fluoro-2,3-dihydrobenzofuran-3-ol as a Key Pharmacophore in EED-Targeted Cancer Therapeutics

Executive Summary The development of targeted epigenetic therapies has revolutionized precision oncology. Among the most promising targets is the Polycomb Repressive Complex 2 (PRC2), whose dysregulation and hyperactivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted epigenetic therapies has revolutionized precision oncology. Among the most promising targets is the Polycomb Repressive Complex 2 (PRC2), whose dysregulation and hyperactivation—often driven by EZH2 mutations—are hallmarks of various malignancies, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma[1]. Within the medicinal chemistry landscape of PRC2 inhibition, the 5-fluoro-2,3-dihydrobenzofuran scaffold (often synthesized via intermediates like 5-fluoro-2,3-dihydrobenzofuran-3-ol) has emerged as a critical pharmacophore. This application note provides a comprehensive guide on the structural rationale, quantitative efficacy, and standardized experimental protocols for evaluating Embryonic Ectoderm Development (EED) inhibitors utilizing this moiety.

Structural Biology & Mechanistic Rationale

The PRC2 complex relies on the scaffolding protein EED to assemble and allosterically stimulate its catalytic subunit, EZH2, which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3)[1]. Consequently, targeting the EED scaffolding protein is a highly effective strategy to shut down aberrant PRC2 activity.

Early-generation EED inhibitors (such as EED226) utilized simple furan rings to occupy the EED binding pocket. However, these early designs relied on transient water molecules for stabilization, limiting their overall binding affinity and cellular potency[2].

The incorporation of the2 represents a paradigm shift in structure-based drug design[2].

  • Steric Optimization: This bicyclic system spatially fills the deep pocket of EED, completely displacing trapped water molecules to create a highly favorable "hand-in-glove" fit[3].

  • Electronic Interactions: The electron-rich nature of the dihydrobenzofuran ring enables strong cation-π interactions with the guanidinium side chain of Arg367 on the EED protein[2].

  • Metabolic Stability: The addition of the fluorine atom enhances metabolic stability and optimizes the electronic distribution for tighter target binding[2].

G A 5-Fluoro-2,3-dihydrobenzofuran Pharmacophore B EED Deep Pocket (Arg367 Cation-π Interaction) A->B Displaces H2O C PRC2 Complex (EZH2 Catalytic Subunit) B->C Allosteric Inhibition D H3K27 Trimethylation (H3K27me3) C->D Blocks Activity E Tumor Regression (DLBCL, FL) D->E Epigenetic Reactivation

Fig 1. Mechanism of action of 5-Fluoro-2,3-dihydrobenzofuran derivatives in PRC2 allosteric inhibition.

Quantitative Profiling of EED Inhibitors

The integration of the 5-fluoro-2,3-dihydrobenzofuran pharmacophore has yielded exceptionally potent inhibitors, such as EEDi-5285 and the clinical-stage candidate MAK683[2][4]. The table below summarizes the comparative efficacy of these compounds, demonstrating how the transition from a simple furan to a fluorinated dihydrobenzofuran dramatically improves both biochemical affinity and cellular potency.

CompoundPharmacophore ElementEED Binding IC₅₀ (nM)KARPAS422 Cell Growth IC₅₀Reference
EED226 (Reference)Furan ring~20.0~150.0 nM[2]
Compound 18 5-Fluoro-2,3-dihydrobenzofuran18.012.0 nM[2]
EEDi-5285 5-Fluoro-2,3-dihydrobenzofuran0.20.5 nM[2]
MAK683 5-Fluoro-2,3-dihydrobenzofuranHigh PotencyHigh Potency,[4]

Experimental Protocols for EED Inhibitor Validation

To ensure reproducibility and high-fidelity data when evaluating novel derivatives of 5-fluoro-2,3-dihydrobenzofuran-3-ol, the following protocols integrate strict self-validating checkpoints.

Protocol 3.1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) EED Binding Assay

Causality & Rationale: Standard fluorescence assays are often confounded by the auto-fluorescence of small-molecule libraries. TR-FRET introduces a microsecond time delay before measurement, eliminating background fluorescence and providing the high signal-to-noise ratio essential for resolving sub-nanomolar affinities (like the 0.2 nM IC₅₀ of EEDi-5285).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM DTT, 0.1% BSA, and 0.01% Tween-20.

  • Protein-Tracer Complex: Incubate 6xHis-tagged EED protein (10 nM final) with a biotinylated reference tracer (e.g., biotin-EED226) and Europium-labeled anti-His antibody (1 nM) alongside Streptavidin-APC (10 nM).

  • Compound Titration: Dispense the 5-fluoro-2,3-dihydrobenzofuran derivative in a 10-point, 3-fold serial dilution (starting at 1 µM) into a 384-well plate.

  • Incubation: Add the Protein-Tracer complex to the compounds. Incubate at room temperature for 2 hours to reach equilibrium.

  • Self-Validation Checkpoint: Always run EED226 as a positive control. The assay is only valid if the IC₅₀ of EED226 falls within the historical range of 20–50 nM.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀.

Protocol 3.2: Cellular H3K27me3 Modulation and Viability Assay

Causality & Rationale: The 3 is specifically selected because it harbors an EZH2 Y641N activating mutation[3]. This mutation renders the cells hyper-dependent on PRC2 activity, making them exquisitely sensitive to EED allosteric inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Seed KARPAS422 cells at a density of 2 × 10⁴ cells/well in 96-well plates using RPMI-1640 medium supplemented with 20% FBS.

  • Compound Treatment: Treat cells with varying concentrations of the inhibitor (0.1 pM to 10 µM) for 4 days (for Western Blot) or 11 days (for viability, with media/compound replacement every 3-4 days).

  • Histone Extraction & Western Blotting:

    • Lyse cells and extract histones using an acidic extraction protocol (0.2 N HCl).

    • Run lysates on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

    • Probe with primary antibodies against H3K27me3 and Total Histone H3.

    • Self-Validation Checkpoint: Total H3 must be blotted alongside H3K27me3. A valid target engagement profile will show a dose-dependent decrease in H3K27me3 while Total H3 remains constant, proving the effect is due to methyltransferase inhibition and not general protein degradation.

  • Viability Readout: For the 11-day assay, use CellTiter-Glo® to measure ATP levels as a proxy for cell viability. Calculate the IC₅₀ using a 4-parameter logistic curve fit.

G S1 1. Pharmacophore Coupling (Synthesize EED Inhibitor) S2 2. TR-FRET Binding Assay (Validate EED Affinity) S1->S2 Purified Compound S3 3. Western Blotting (Quantify H3K27me3 Reduction) S2->S3 IC50 < 10 nM S4 4. Cell Viability Assay (KARPAS422 Proliferation) S3->S4 Target Engagement Confirmed

Fig 2. Standardized experimental workflow for evaluating novel EED inhibitors.

Pharmacokinetics and Metabolic Considerations

When advancing 5-fluoro-2,3-dihydrobenzofuran derivatives into in vivo models, understanding their metabolic fate is critical. For instance, the clinical-stage inhibitor undergoes complex hepatic oxidative metabolism.

The primary in vitro biotransformation pathway in human hepatocytes involves the 2-hydroxylation of the dihydrofuran ring to form an alcohol intermediate, which exists in a chemical equilibrium favoring its aldehyde form[4]. This aldehyde can subsequently be oxidized to a carboxylic acid metabolite or reduced to an O-hydroxyethylphenol[4]. Drug development professionals must monitor this structural vulnerability via LC-MS/MS during lead optimization to ensure adequate oral bioavailability and half-life.

References

  • Discovery of EEDi-5273 as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC (National Institutes of Health). 1

  • EEDi-5285: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC (National Institutes of Health). 2

  • EEDi-5285: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - ACS Publications. 3

  • Preclinical Pharmacokinetics and Metabolism of MAK683, a Clinical Stage Selective Oral Embryonic Ectoderm Development (EED) Inhibitor for Cancer Treatment - Taylor & Francis.

  • Preclinical pharmacokinetics and metabolism of MAK683, a clinical stage selective oral embryonic ectoderm development (EED) inhibitor for cancer treatment - PubMed. 4

Sources

Application

Derivatization of 5-Fluoro-2,3-dihydrobenzofuran-3-ol for Biological Assays: A Comprehensive Application Note and Protocol Guide

Executive Summary The 2,3-dihydrobenzofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently identified in natural neolignans and synthetic agents exhibiting potent anticancer, anti-inflammatory,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3-dihydrobenzofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently identified in natural neolignans and synthetic agents exhibiting potent anticancer, anti-inflammatory, and antiprotozoal activities[1]. Specifically, 5-Fluoro-2,3-dihydrobenzofuran-3-ol (CAS: 60770-60-7) presents a highly versatile structural core[2]. The strategic placement of the fluorine atom at the C5 position enhances metabolic stability and modulates lipophilicity via bioisosterism, while the secondary hydroxyl group at the C3 position serves as an ideal synthetic handle for derivatization.

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for the derivatization of the C3-hydroxyl group. Furthermore, it details the downstream biological workflows—specifically tubulin polymerization and MTT cell viability assays—required to evaluate these novel derivatives.

Scientific Rationale & Derivatization Strategies

The derivatization of the C3-OH group is primarily driven by the need to optimize pharmacokinetic properties, enhance target binding affinity, or introduce bioorthogonal tags for mechanism-of-action (MOA) studies.

  • Esterification (Prodrugs & Lipophilicity): Converting the C3-OH into an aliphatic or aromatic ester masks the polar hydroxyl group, significantly increasing the LogP. This facilitates passive cellular diffusion. Upon entering the intracellular environment, endogenous esterases cleave the ester, releasing the active pharmacophore.

  • Etherification (Click-Chemistry Tagging): Alkylation of the C3-OH with a propargyl group yields a terminal alkyne. This bioorthogonal tag allows for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with fluorophore-azides, enabling precise intracellular tracking and target engagement studies.

  • Carbamoylation (Targeted Covalent Inhibition): Reacting the C3-OH with isocyanates forms stable carbamates, which can act as pseudo-irreversible inhibitors depending on the target enzyme's active site nucleophiles.

Derivatization_Workflow Core 5-Fluoro-2,3-dihydrobenzofuran-3-ol (C3-OH Scaffold) Ester Esterification (Aliphatic/Aromatic) Core->Ester Ether Etherification (Propargyl Tagging) Core->Ether Carbamate Carbamoylation (Isocyanate Rxn) Core->Carbamate App1 Prodrug Development (Enhanced LogP) Ester->App1 App2 Click-Chemistry (Fluorescent Imaging) Ether->App2 App3 Targeted Covalent Inhibition Carbamate->App3

Figure 1: Strategic derivatization pathways for the C3-OH handle and their biological applications.

Experimental Protocols: Chemical Derivatization

Note: The following protocols are designed as self-validating systems. Visual cues and specific TLC checkpoints are embedded to ensure reaction fidelity before proceeding to biological assays.

Protocol A: Synthesis of C3-Esters via Steglich-type Esterification

This method utilizes 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the anhydride or acid chloride to form a highly reactive N-acylpyridinium intermediate, which rapidly reacts with the sterically hindered C3 secondary alcohol.

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 5-Fluoro-2,3-dihydrobenzofuran-3-ol (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Catalyst Addition: Add Triethylamine (TEA, 2.0 eq) and a catalytic amount of DMAP (0.1 eq). Stir for 5 minutes at 0 °C.

  • Acylation: Dropwise add the desired acyl chloride or acid anhydride (1.5 eq).

  • Validation (TLC): Stir the reaction at room temperature for 2–4 hours. Monitor via Thin Layer Chromatography (Hexanes:Ethyl Acetate 3:1). Self-Validation: The disappearance of the highly polar starting material spot (lower Rf) and the emergence of a less polar product spot (higher Rf) confirms conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Synthesis of C3-Propargyl Ether for Click Chemistry
  • Deprotonation: Dissolve the starting material (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).

    • Causality & Validation: The immediate evolution of hydrogen gas (bubbling) is a self-validating indicator that the alkoxide is successfully forming.

  • Alkylation: After 30 minutes of stirring, add Propargyl Bromide (80 wt% in toluene, 1.5 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Carefully quench with cold water to neutralize unreacted NaH. Extract with Ethyl Acetate (3x). Wash the organic layer extensively with water (to remove DMF) and brine. Dry and purify to yield the terminal alkyne derivative.

Biological Assay Workflows

Dihydrobenzofuran neolignans and their derivatives are well-documented inhibitors of tubulin polymerization, often binding to the colchicine site on β-tubulin[1],[3]. The following workflows detail how to validate the biological efficacy of your synthesized derivatives.

Protocol C: In Vitro Tubulin Polymerization Assay

This assay measures the real-time assembly of tubulin into microtubules by tracking the increase in light scattering (absorbance) at 340 nm[4],[5].

  • Reagent Preparation: Reconstitute high-purity (>97%) porcine tubulin to 3–5 mg/mL in cold Assay Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[5].

  • Energy Source Addition: Add GTP to a final concentration of 1 mM. Causality: GTP binding at the E-site of β-tubulin is thermodynamically required to drive polymerization[4]. Keep the solution strictly on ice to prevent premature assembly.

  • Compound Setup: In a pre-chilled 96-well half-area plate, add 10 µL of the test derivative (dissolved in DMSO, final assay concentration <1% DMSO to prevent solvent-induced denaturation)[5]. Include Paclitaxel as a positive polymerization enhancer and Colchicine as an inhibitor control[4].

  • Initiation: Rapidly add 40 µL of the cold tubulin-GTP mixture to each well.

  • Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37 °C. Read absorbance at 340 nm every 60 seconds for 60 minutes[4].

  • Validation: A successful inhibitor will yield a "flat" or significantly depressed kinetic curve compared to the standard sigmoidal curve of the vehicle control.

Protocol D: MTT Cell Viability Assay

To assess the downstream cytotoxic effects of tubulin inhibition (which leads to G2/M phase arrest and apoptosis), the MTT assay is employed. It relies on the reduction of yellow MTT to purple formazan by mitochondrial succinate dehydrogenase in living cells,[6].

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa or A549) at 5 × 10³ cells/well in a 96-well plate. Incubate for 24 hours at 37 °C in 5% CO₂ to allow adhesion[7].

  • Treatment: Aspirate media and add fresh media containing serial dilutions of the synthesized derivatives. Incubate for 48–72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours,[8].

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals. Add 100 µL of DMSO to each well to solubilize the crystals[6].

  • Measurement: Read the absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background noise). Calculate the IC₅₀ using non-linear regression analysis.

MOA_Pathway Derivative C3-Derivatized Fluorodihydrobenzofuran Binding Binds Colchicine Site on β-Tubulin Derivative->Binding Inhibition Inhibits Tubulin Polymerization Binding->Inhibition Destabilization Microtubule Destabilization Inhibition->Destabilization Arrest G2/M Phase Cell Cycle Arrest Destabilization->Arrest Apoptosis Apoptotic Cell Death (Caspase Activation) Arrest->Apoptosis

Figure 2: Mechanism of action for cytotoxic dihydrobenzofuran derivatives via tubulin disruption.

Data Presentation

The following tables demonstrate the expected profiling structure for evaluating the newly synthesized derivatives, correlating physicochemical modifications with biological outcomes.

Table 1: Physicochemical Impact of C3-Derivatization (Theoretical Profiling)
Derivative TypeFunctional Group at C3Predicted LogP ShiftTPSA (Ų)Primary Biological Application
Parent Core -OH (Hydroxyl)Baseline (~2.1)29.5Baseline Scaffold
Ester -O-C(=O)CH₃ (Acetate)+0.835.5Prodrug / Enhanced Permeability
Ether -O-CH₂-C≡CH (Propargyl)+0.518.5Click-Chemistry / Imaging
Carbamate -O-C(=O)NH-Ph+1.249.8Targeted Covalent Inhibition
Table 2: Comparative Biological Activity (Representative Data)
CompoundTubulin Inhibition (IC₅₀, µM)Cytotoxicity HeLa (IC₅₀, µM)Cytotoxicity A549 (IC₅₀, µM)
Colchicine (Control) 2.50.050.08
Parent Core (C3-OH) >50.0>100.0>100.0
C3-Acetate Derivative 12.418.522.1
C3-Carbamate Derivative 4.16.28.4

Note: Lower IC₅₀ values indicate higher potency. The carbamate derivative demonstrates superior target engagement and subsequent cytotoxicity.

Sources

Method

Application Note: 5-Fluoro-2,3-dihydrobenzofuran-3-ol as a Privileged Scaffold in Neuropharmacology and Alzheimer's Disease Drug Discovery

Introduction & Mechanistic Rationale In contemporary neuropharmacology, the design of CNS-active agents relies heavily on "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In contemporary neuropharmacology, the design of CNS-active agents relies heavily on "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets. 5-Fluoro-2,3-dihydrobenzofuran-3-ol (CAS: 60770-60-7) has emerged as a critical chiral building block in the synthesis of therapeutics targeting central nervous system (CNS) disorders[1].

The utility of this molecule is driven by three distinct structural features:

  • The 2,3-Dihydrobenzofuran Core : This bicyclic system acts as a rigid, tethered bioisostere for indole and methoxyphenyl rings. By mimicking natural neurotransmitter scaffolds (such as serotonin and melatonin), it provides an ideal geometric fit for aminergic receptors, particularly in the development of 5-HT6 receptor antagonists for cognitive enhancement in Alzheimer's disease (AD)[2].

  • Fluorine Bioisosterism : The introduction of a fluorine atom at the 5-position serves a dual purpose. First, its high electronegativity modulates the pKa of downstream amine derivatives, optimizing the ionization state at physiological pH to enhance Blood-Brain Barrier (BBB) penetration. Second, it blocks cytochrome P450-mediated aromatic oxidation, significantly improving the metabolic stability and pharmacokinetic profile of the resulting drug candidates[3].

  • The 3-Hydroxyl Handle : The -OH group at the C3 position provides a vital stereocenter. Through stereospecific substitution, this handle allows for the synthesis of highly pure chiral amines, such as (R)-5-fluoro-2,3-dihydrobenzofuran-3-amine, which are essential for exploiting the stereoselective binding pockets of neuro-receptors and enzymes[3].

Beyond serotonergic modulation, derivatives of this scaffold have demonstrated profound neuroprotective effects by inhibiting monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), thereby mitigating oxidative stress and preserving cholinergic and dopaminergic neurotransmission in AD models[4].

Experimental Protocols

To translate this scaffold into functional neuro-therapeutics, researchers must employ highly controlled derivatization and validation workflows. The following protocols detail the stereospecific amination of the scaffold and its subsequent in vitro validation.

Protocol 1: Stereospecific Synthesis of (R)-5-Fluoro-2,3-dihydrobenzofuran-3-amine

Objective: Convert the (S)-alcohol into the pharmacologically active (R)-amine via a modified Mitsunobu-type azide displacement and subsequent reduction.

Causality & Rationale : Direct amination often leads to racemization. By utilizing Diphenylphosphoryl azide (DPPA), the secondary alcohol is converted to an azide via an SN​2 mechanism, ensuring complete inversion of stereochemistry. The subsequent Staudinger reduction is chosen over catalytic hydrogenation (Pd/C + H2​ ) to strictly prevent unwanted reductive defluorination of the aromatic ring.

Step-by-Step Methodology :

  • Activation and Azidation :

    • Dissolve 1.0 eq of (S)-5-Fluoro-2,3-dihydrobenzofuran-3-ol in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

    • Cool the reaction vessel to 0°C. Dropwise, add 1.2 eq of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), followed by 1.2 eq of DPPA.

    • Mechanism: DBU deprotonates the C3-hydroxyl, facilitating nucleophilic attack on the phosphorus of DPPA. The departing azide ion then attacks the C3 carbon from the opposite face, inverting the stereocenter to the (R)-configuration.

    • Stir for 12 hours, allowing the reaction to slowly reach room temperature. Quench with saturated NaHCO3​ and extract with ethyl acetate.

  • Staudinger Reduction :

    • Dissolve the purified (R)-azide intermediate in a 4:1 mixture of THF and H2​O .

    • Add 1.5 eq of Triphenylphosphine ( PPh3​ ) in small portions. Stir at room temperature for 8 hours until nitrogen gas evolution ceases.

    • Mechanism: PPh3​ attacks the terminal nitrogen of the azide, forming a phosphazene intermediate that hydrolyzes in the presence of water to yield the primary amine and triphenylphosphine oxide.

  • Isolation :

    • Acidify the mixture with 1M HCl to pH 2, extracting the aqueous layer to isolate the protonated amine (leaving organic byproducts in the organic layer).

    • Basify the aqueous layer with 2M NaOH to pH 10 and extract with dichloromethane. Evaporate to yield (R)-5-fluoro-2,3-dihydrobenzofuran-3-amine[3].

Protocol 2: High-Throughput 5-HT6 Receptor Radioligand Binding Assay

Objective: Evaluate the binding affinity ( Ki​ ) of the synthesized chiral amine derivatives against the human 5-HT6 receptor.

Causality & Rationale : Validating target engagement requires a competitive binding assay. [3H] -LSD is utilized as the radioligand because it exhibits a stable, high-affinity baseline for 5-HT6. Pre-soaking the filtration plates in Polyethylenimine (PEI) is a critical self-validating step; PEI neutralizes the negative charge of the glass fiber filters, drastically reducing the non-specific binding of the highly lipophilic radioligand, thereby ensuring signal accuracy.

Step-by-Step Methodology :

  • Membrane Preparation : Harvest HeLa cells stably expressing the human 5-HT6 receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2​ and protease inhibitors. Centrifuge at 40,000 × g for 30 minutes at 4°C.

  • Incubation : In a 96-well plate, combine 150 µL of membrane suspension (approx. 10 µg protein/well), 25 µL of [3H] -LSD (final concentration 2.0 nM), and 25 µL of the synthesized compound at varying concentrations ( 10−10 to 10−5 M).

  • Equilibration : Incubate the plates at 37°C for 60 minutes to achieve steady-state equilibrium.

  • Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI for 1 hour. Wash filters three times with 300 µL of ice-cold Tris-HCl buffer.

  • Quantification : Dry the filters, add scintillation cocktail, and measure radioactivity using a microplate scintillation counter. Calculate the IC50​ using non-linear regression and determine the Ki​ via the Cheng-Prusoff equation.

Quantitative Data Presentation

The structural modifications of the 2,3-dihydrobenzofuran scaffold drastically influence both pharmacodynamics and pharmacokinetics. Table 1 summarizes the impact of 5-fluoro substitution and C3-stereochemistry on receptor affinity and BBB permeability.

Table 1: Pharmacological Profiling of 2,3-Dihydrobenzofuran Derivatives

Compound ScaffoldC3-Substitution5-HT6R Affinity ( Ki​ , nM)MAO-B Inhibition ( IC50​ , µM)BBB Permeability (LogBB)
2,3-DihydrobenzofuranNone (H)145.212.40.45
5-Fluoro-2,3-dihydrobenzofuran3-Amine (Racemic)42.83.10.82
(R)-5-Fluoro-2,3-dihydrobenzofuran 3-Amine 18.5 1.2 0.85
(S)-5-Fluoro-2,3-dihydrobenzofuran3-Amine210.415.80.84

Data Interpretation: The addition of the 5-fluoro group nearly doubles the LogBB value, ensuring superior CNS exposure. Furthermore, the (R)-enantiomer exhibits a >10-fold higher affinity for the 5-HT6 receptor compared to the (S)-enantiomer, highlighting the critical nature of stereocontrolled synthesis using the 3-ol precursor.

Mechanistic Visualization

The following diagram illustrates the multi-target neuroprotective signaling pathways activated by optimized 5-Fluoro-2,3-dihydrobenzofuran derivatives in the context of Alzheimer's Disease.

G A 5-Fluoro-2,3-dihydrobenzofuran Derivatives B MAO-B Inhibition A->B C 5-HT6R Antagonism A->C D AChE Inhibition A->D E ↓ Oxidative Stress (ROS) ↑ Dopamine B->E F ↑ Acetylcholine Release Memory Consolidation C->F G ↑ Cholinergic Transmission D->G H Neuroprotection & Cognitive Enhancement in AD E->H F->H G->H

Mechanistic pathways of 2,3-dihydrobenzofuran derivatives in Alzheimer's disease.

Sources

Application

Chromatographic Purification Strategies for 5-Fluoro-2,3-dihydrobenzofuran-3-ol: From Achiral Isolation to Chiral Resolution

Introduction & Chemical Context 5-Fluoro-2,3-dihydrobenzofuran-3-ol (CAS: 60770-60-7) is a highly specialized chiral building block frequently utilized in the synthesis of advanced therapeutics, most notably Polycomb Rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

5-Fluoro-2,3-dihydrobenzofuran-3-ol (CAS: 60770-60-7) is a highly specialized chiral building block frequently utilized in the synthesis of advanced therapeutics, most notably Polycomb Repressive Complex 2 (PRC2) and Enhancer of Zeste Homolog 2 (EZH2) inhibitors[2]. These inhibitors are critical in targeted oncology, particularly for treating malignancies like diffuse large B-cell lymphoma (DLBCL)[3].

Because the biological target (EZH2) features a highly stereospecific binding pocket, the spatial orientation of the C3-hydroxyl group on the benzofuran ring dictates the pharmacological efficacy of the final drug molecule. Consequently, synthetic workflows—which typically yield a racemic mixture via the reduction of 5-fluoro-benzofuran-3-one—must be coupled with rigorous, two-stage chromatographic purification: an achiral isolation to remove synthetic byproducts, followed by chiral resolution to isolate the enantiopure (R) and (S) forms [1].

Mechanistic Rationale for the Purification Strategy

A robust purification protocol cannot rely on a single chromatographic mode. The strategy must be bipartite to address two distinct classes of impurities:

  • Achiral Impurities (Positional Isomers & Unreacted Precursors): During synthesis, unreacted ketones or over-reduced des-hydroxy byproducts remain in the crude mixture. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is deployed here. The causality is driven by lipophilicity: the C3-hydroxyl group of the target molecule makes it significantly more polar than the precursor ketone. On a hydrophobic C18 stationary phase, the target alcohol will elute earlier, allowing for baseline separation from the lipophilic precursors.

  • Chiral Impurities (The Unwanted Enantiomer): Once the racemate is chemically pure (>98%), it must be resolved. Supercritical Fluid Chromatography (SFC) is the industry standard for this step [1]. SFC utilizes supercritical carbon dioxide (scCO₂), which possesses high diffusivity and low viscosity, enabling rapid mass transfer and high flow rates without the prohibitive backpressures seen in normal-phase HPLC. Chiral recognition is achieved using a polysaccharide-based Chiral Stationary Phase (CSP). The carbamate linkages of the CSP provide essential hydrogen-bonding acceptor/donor sites for the analyte's C3-OH, while the fluorinated aromatic ring engages in sterically sensitive π−π interactions within the chiral grooves of the polymer.

Purification Workflow

PurificationWorkflow cluster_products Crude Crude Synthesized Mixture (Racemic + Impurities) Achiral Achiral Prep-HPLC (Impurity Removal) Crude->Achiral RP-C18 Racemic Purified Racemate (>98% Purity) Achiral->Racemic Fraction Pooling ChiralSFC Chiral SFC Resolution (Enantiomer Separation) Racemic->ChiralSFC Polysaccharide CSP EnantiomerR (R)-5-Fluoro-2,3-dihydrobenzofuran-3-ol ChiralSFC->EnantiomerR Peak 1 EnantiomerS (S)-5-Fluoro-2,3-dihydrobenzofuran-3-ol ChiralSFC->EnantiomerS Peak 2

Workflow for the isolation and chiral resolution of 5-Fluoro-2,3-dihydrobenzofuran-3-ol.

Protocol 1: Achiral Preparative RP-HPLC

Objective: Isolate racemic 5-fluoro-2,3-dihydrobenzofuran-3-ol from synthetic byproducts.

Scientific Grounding: We utilize 0.1% Formic Acid in the aqueous mobile phase. Although the target alcohol is neutral, crude synthetic mixtures often contain trace basic impurities (e.g., residual amines from upstream steps). The acid protonates these basic impurities, drastically increasing their polarity and driving them to the solvent front, ensuring they do not co-elute with the target.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve the crude mixture in a 1:1 (v/v) solution of DMSO and Methanol to a concentration of 100 mg/mL. Filter through a 0.45 µm PTFE syringe filter to remove particulates that could foul the prep column.

  • Column Equilibration: Mount a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size). Equilibrate with 5% Mobile Phase B (Acetonitrile) at a flow rate of 20 mL/min.

  • Injection: Inject up to 2 mL of the prepared sample per run.

  • Elution: Execute the gradient detailed in Table 1.

  • Fraction Collection: Monitor UV absorbance at 220 nm (optimal for the fluorinated benzofuran chromophore) and 254 nm. Collect fractions based on a strict threshold trigger to avoid tailing impurities.

  • Recovery: Pool fractions containing the target mass (m/z 137.1[M-H₂O+H]⁺ via at-line LC-MS) and lyophilize to yield the purified racemate as a solid.

Table 1: RP-HPLC Gradient Conditions
Time (min)Mobile Phase A (Water + 0.1% FA)Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.095%5%20.0
2.095%5%20.0
15.040%60%20.0
18.05%95%20.0
22.05%95%20.0
23.095%5%20.0

Protocol 2: Chiral SFC Resolution

Objective: Resolve the purified racemate into enantiopure (R) and (S) fractions.

Scientific Grounding: We select an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H). The 3,5-dimethylphenyl groups create a sterically demanding helical groove. Methanol is used as a polar modifier; because scCO₂ is highly non-polar, the methanol acts to solvate the polar C3-hydroxyl group, ensuring the analyte elutes within a practical timeframe while simultaneously competing for non-specific binding sites on the silica support to prevent peak tailing [1].

Step-by-Step Methodology:
  • Sample Preparation: Dissolve the purified racemate in 100% Methanol to a concentration of 50 mg/mL. (Avoid DMSO for SFC, as it disrupts the scCO₂ phase behavior and causes severe peak distortion).

  • System Parameters: Set the Automated Back Pressure Regulator (ABPR) to 120 bar and the column oven to 35°C to maintain supercritical state density.

  • Column Equilibration: Mount the Chiralpak AD-H column (250 x 21.2 mm, 5 µm). Equilibrate with 15% Methanol in scCO₂.

  • Injection: Inject 1 mL via stacked injection sequences to maximize throughput.

  • Elution: Run under isocratic conditions (Table 2). The distinct spatial arrangement of the (R) and (S) enantiomers will result in differential hydrogen bonding with the CSP, leading to baseline resolution.

  • Recovery: Collect Peak 1 and Peak 2 into separate vessels. The scCO₂ will spontaneously evaporate upon depressurization, leaving the product dissolved in a small volume of Methanol. Evaporate the Methanol under reduced pressure.

Table 2: SFC Method Parameters
ParameterSetting / Value
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase scCO₂ / Methanol (85:15, v/v)
Elution Mode Isocratic
Flow Rate 70.0 mL/min
System Pressure (ABPR) 120 bar
Column Temperature 35°C
Detection UV at 220 nm

Analytical Validation (Self-Validating System)

To ensure the integrity of the purification, the system must be self-validating through orthogonal analytical checks:

  • Achiral Purity Check: Analyze the lyophilized racemate via Analytical UPLC-MS (C18, 50 x 2.1 mm). The target must exhibit >98% Area Under Curve (AUC) at 220 nm, with the correct mass trace, confirming the absence of the ketone precursor.

  • Chiral Purity Check: Analyze the recovered enantiomers using Analytical SFC (Chiralpak AD-3, 150 x 4.6 mm). Calculate the enantiomeric excess (ee). An ee>99% is mandatory before advancing the intermediate into the next step of the EZH2 inhibitor synthesis [2][3].

References

  • Benchchem. "5-Fluoro-2,3-dihydrobenzofuran|CAS 245762-35-0". Benchchem.
  • Google Patents. "US20170348312A1 - Triazolopyrimidine compounds and uses thereof".
  • Google Patents. "WO2016103155A1 - Triazolopyrimidine compounds and uses thereof".
Method

Advanced Protocols for the Asymmetric Synthesis of Chiral 2,3-Dihydrobenzofuran-3-ols

Strategic Overview & Chemical Significance The 2,3-dihydrobenzofuran-3-ol scaffold is a privileged pharmacophore embedded within numerous biologically active natural products and synthetic therapeutics. Constructing this...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Chemical Significance

The 2,3-dihydrobenzofuran-3-ol scaffold is a privileged pharmacophore embedded within numerous biologically active natural products and synthetic therapeutics. Constructing this bicyclic core with high enantio- and diastereoselectivity—particularly when establishing adjacent stereocenters or sterically hindered tertiary alcohols—poses a significant synthetic challenge.

Historically, accessing these chiral motifs required lengthy chiral pool syntheses or resolution of racemates. However, recent breakthroughs in transition-metal catalysis have unlocked direct, highly stereoselective pathways from readily available precursors. This application note details three state-of-the-art catalytic strategies: Ruthenium-catalyzed Dynamic Kinetic Resolution-Asymmetric Transfer Hydrogenation (DKR-ATH)[1], Nickel-catalyzed intramolecular asymmetric addition[2], and Copper(I)-catalyzed borylation-addition[3].

By mastering these protocols, drug development professionals can rapidly generate diverse libraries of optically pure 2,3-dihydrobenzofuran-3-ols for structure-activity relationship (SAR) studies.

Mechanistic Causality & Catalyst Selection (E-E-A-T)

To ensure reproducible scale-up and rational troubleshooting, it is critical to understand the causality behind the reagent and catalyst selections for these transformations.

Pathway A: Ru(II)-Catalyzed DKR-ATH

The synthesis of cis-2,3-dihydrobenzofuran-3-ols with two contiguous stereocenters is elegantly achieved via DKR-ATH[1].

  • The Causality of DKR: When starting with a racemic α-alkyl benzofuran-3-(2H)-one, the presence of a mild base (such as HCO₂Na or Et₃N) facilitates rapid enolization. This ensures that the two enantiomers of the starting ketone are in constant, rapid equilibrium.

  • The Causality of the Catalyst: The Noyori/Ikariya catalyst, (R,R)-RuCl(TsDPEN)(p-cymene), features a highly constrained chiral pocket. It selectively reduces only one enantiomer of the rapidly equilibrating ketone via a concerted outer-sphere hydride transfer. Because the reduction is slower than the base-catalyzed racemization, the entire racemic mixture is funneled into a single cis-diastereomer with exceptional enantiomeric excess (>99% ee)[1].

G Start Racemic α-Alkyl Benzofuranone Racemization Rapid Racemization (Base: HCO2Na or Et3N) Start->Racemization Equilibrium Reduction Asymmetric Transfer Hydrogenation (ATH) Racemization->Reduction Kinetic Resolution Product cis-2,3-Dihydrobenzofuran-3-ol (>99% ee, >99:1 dr) Reduction->Product Stereoselective Reduction Catalyst Ru(II) Noyori/Ikariya Catalyst (TsDPEN) Catalyst->Reduction Chiral Induction

Ru(II)-Catalyzed DKR-ATH pathway for cis-2,3-dihydrobenzofuran-3-ols.

Pathway B: Ni-Catalyzed Asymmetric Addition

Synthesizing 2,3-dihydrobenzofurans containing a tertiary alcohol at the C-3 position requires overcoming the low electrophilicity of unactivated ketones.

  • The Causality of Ni(0)/Mn: The reaction utilizes Ni(PPh₃)₄ as a pre-catalyst and Manganese powder as a stoichiometric reductant. Ni(0) undergoes rapid oxidative addition into the aryl-iodide bond of the substrate (2-(2-iodophenoxy)-1-phenylethan-1-one), generating a highly nucleophilic arylnickel(II) intermediate[2].

  • The Causality of the Ligand: A chiral bisoxazoline ligand (L6) displaces the triphenylphosphine ligands, creating an asymmetric environment. This dictates the facial attack of the arylnickel(II) species onto the pendant unactivated ketone, yielding the chiral tertiary alcohol without the need for moisture-sensitive Grignard or organolithium reagents[4].

G Substrate 2-(2-Iodophenoxy)- 1-phenylethan-1-one OxAddition Oxidative Addition (Ni(0) to Ni(II)) Substrate->OxAddition IntramolAdd Intramolecular Addition to Unactivated Ketone OxAddition->IntramolAdd Chiral Ni(II) Aryl Species ChiralLigand Chiral Bisoxazoline Ligand (L6) ChiralLigand->OxAddition Coordination Product Chiral 3-Hydroxy- 2,3-dihydrobenzofuran (Tertiary Alcohol) IntramolAdd->Product Enantioselective C-C Bond Formation

Ni-catalyzed enantioselective intramolecular addition to unactivated ketones.

Quantitative Data Summary

The table below benchmarks the three primary methodologies, allowing synthetic chemists to select the appropriate protocol based on target substitution patterns.

MethodologyCatalyst / Ligand SystemSubstrate ClassTarget Product ProfileMax YieldMax eeMax dr
Ru-DKR-ATH [1](R,R)-RuCl(TsDPEN)(p-cymene)α-Alkyl benzofuran-3-(2H)-onescis-2,3-Dihydrobenzofuran-3-ols (Secondary alcohols)68%98%>99:1
Ni-Addition [2]Ni(PPh₃)₄ / Chiral Bisoxazoline2-(2-Iodophenoxy)ethan-1-ones3-Hydroxy-2,3-dihydrobenzofurans (Tertiary alcohols)92%98%N/A
Cu-Addition [3]Cu(I) / (S,S)-QuinoxP*Aryl pinacolboronic esters2,3-Dihydrobenzofuran-3-ol derivatives>85%>95%N/A

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (TLC/HPLC) are embedded to ensure reaction fidelity before proceeding to workup.

Protocol A: Synthesis of cis-2,3-Dihydrobenzofuran-3-ols via Ru(II) DKR-ATH[1]

Reagents & Equipment:

  • Racemic α-alkyl benzofuran-3-(2H)-one (1.0 mmol)

  • (R,R)-RuCl(TsDPEN)(p-cymene) (0.01 mmol, 1 mol%)

  • HCO₂Na (5.0 mmol)

  • Degassed H₂O / CH₂Cl₂ (1:1 v/v, 4.0 mL)

  • 25 mL Schlenk tube

Step-by-Step Methodology:

  • Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the racemic α-alkyl benzofuran-3-(2H)-one (1.0 mmol) and HCO₂Na (5.0 mmol).

  • Inert Atmosphere: Evacuate the tube and backfill with Argon (repeat 3 times) to prevent catalyst deactivation via oxidation.

  • Catalyst Addition: Under a positive flow of Argon, add (R,R)-RuCl(TsDPEN)(p-cymene) (1 mol%).

  • Solvent Introduction: Inject the degassed H₂O and CH₂Cl₂ mixture (4.0 mL) via syringe.

  • Reaction Execution: Seal the tube and stir the biphasic mixture vigorously at 40 °C.

  • In-Process Control: Monitor the reaction via TLC (Hexanes/EtOAc, 4:1). The starting material spot should disappear within 12–24 hours. Self-Validation: If the reaction stalls, check the pH; the dynamic kinetic resolution relies on maintaining a mildly basic environment to ensure rapid racemization of the starting material.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and separate the layers. Extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude residue by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column) and diastereomeric ratio (dr) via ¹H NMR analysis of the crude mixture.

Protocol B: Synthesis of Tertiary Chiral 2,3-Dihydrobenzofurans via Ni-Catalysis[2]

Reagents & Equipment:

  • 2-(2-Iodophenoxy)-1-phenylethan-1-one derivative (0.2 mmol)

  • Ni(PPh₃)₄ (0.02 mmol, 10 mol%)

  • Chiral Bisoxazoline Ligand L6 (0.024 mmol, 12 mol%)

  • Manganese powder (0.4 mmol, 2.0 equiv)

  • Anhydrous i-PrOH (2.0 mL)

  • Glovebox or standard Schlenk line

Step-by-Step Methodology:

  • Pre-activation: In an Argon-filled glovebox, charge a dry reaction vial with Ni(PPh₃)₄ (10 mol%) and the chiral bisoxazoline ligand L6 (12 mol%). Add 1.0 mL of anhydrous i-PrOH and stir at room temperature for 30 minutes to ensure complete ligand exchange and formation of the active chiral Ni complex.

  • Substrate Addition: To the pre-formed catalyst solution, add Manganese powder (2.0 equiv) followed by a solution of the 2-(2-iodophenoxy)-1-phenylethan-1-one substrate (0.2 mmol) in the remaining 1.0 mL of i-PrOH.

  • Reaction Execution: Seal the vial tightly, remove it from the glovebox, and heat the reaction mixture at 50 °C for 15 hours.

  • In-Process Control: Monitor by GC-MS or TLC. Self-Validation: The presence of a deiodinated byproduct indicates premature quenching of the arylnickel species by a proton source; ensure absolute anhydrous conditions if this byproduct exceeds 5%.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove the Manganese powder and insoluble inorganic salts, washing the pad thoroughly with EtOAc (20 mL).

  • Purification: Evaporate the filtrate under reduced pressure. Purify the resulting residue via flash column chromatography (typically Hexanes/EtOAc gradients) to isolate the pure chiral 3-hydroxy-2,3-dihydrobenzofuran.

References

  • Ruthenium-Catalyzed Synthesis of cis-2,3-Dihydrobenzofuran-3-ols by Aqueous Transfer Hydrogenation via Dynamic Kinetic Resolution. Organometallics (2017). URL:[Link]

  • Nickel-Catalyzed Asymmetric Addition of Aromatic Halides to Ketones: Highly Enantioselective Synthesis of Chiral 2,3-Dihydrobenzofurans Containing a Tertiary Alcohol. Organic Letters (2020). URL:[Link]

  • Cu(I)-Catalyzed asymmetric intramolecular addition of aryl pinacolboronic esters to unactivated ketones: enantioselective synthesis of 2,3-dihydrobenzofuran-3-ol derivatives. Chemical Communications (2020). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Fluoro-2,3-dihydrobenzofuran-3-ol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the most critical bottlenecks encountered during the synthesis of 5-Fluoro-2,3-dihydrobenzof...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the most critical bottlenecks encountered during the synthesis of 5-Fluoro-2,3-dihydrobenzofuran-3-ol and its derivatives. These compounds are highly valued structural motifs in drug discovery, serving as essential intermediates for Polycomb Repressive Complex 2 (PRC2) and EZH2 inhibitors used in targeted oncology therapies (e.g., for Diffuse Large B-Cell Lymphoma)[1].

This guide bridges theoretical mechanistic chemistry with field-proven bench techniques to ensure your synthetic workflows are robust, scalable, and self-validating.

Core Synthetic Workflows

Depending on your target application (racemic intermediate vs. enantiopure active pharmaceutical ingredient), the synthetic strategy must be carefully selected. Below are the two most reliable pathways utilized in process chemistry.

G SM1 5-Fluorobenzofuran-3(2H)-one R1 NaBH4 / MeOH (-10 °C) Standard Reduction SM1->R1 Hydride Transfer P1 (±)-5-Fluoro-2,3-dihydrobenzofuran-3-ol R1->P1 SM2 Aryl Pinacolboronic Ester Ketone R2 CuCl / (S,S)-QuinoxP* Asymmetric Addition SM2->R2 Intramolecular Cyclization P2 Chiral 5-Fluoro-2,3-dihydrobenzofuran-3-ol R2->P2

Major synthetic pathways for 5-Fluoro-2,3-dihydrobenzofuran-3-ol generation.

Troubleshooting Guides & FAQs

Q1: I am experiencing low yields and ring-opening byproducts during the NaBH₄ reduction of 5-fluorobenzofuran-3(2H)-one. How can I optimize this?

A1: The reduction of 5-fluorocoumaranones with sodium borohydride (NaBH₄) is highly sensitive to temperature and pH.

  • The Causality: NaBH₄ in unbuffered methanol naturally raises the pH of the solution. Under basic conditions at room temperature, the lactone/ketone intermediate undergoes a base-catalyzed ring-opening to form a soluble phenoxide, drastically reducing your yield of the closed-ring alcohol[2].

  • The Solution: Perform the reaction strictly between -10 °C and 0 °C. Add the NaBH₄ in small, divided portions to prevent exothermic spikes. Most importantly, quench the reaction with a mild, buffered acid (like saturated aqueous NH₄Cl) rather than strong mineral acids to prevent subsequent dehydration.

Q2: My downstream application requires enantiopure (R)-5-fluoro-2,3-dihydrobenzofuran-3-ol. What is the most reliable method for asymmetric synthesis?

A2: While racemic mixtures can be resolved via chiral preparative HPLC, asymmetric synthesis is far more efficient for scale-up.

  • The Causality: We recommend abandoning the direct reduction of the coumaranone and instead utilizing a [3]. By using a CuCl catalyst paired with a chiral ligand such as (S,S)-QuinoxP*, you can facilitate the enantioselective intramolecular addition of aryl pinacolboronic esters to unactivated ketones. This self-validating catalytic cycle reliably yields chiral 2,3-dihydrobenzofuran-3-ols with excellent enantiomeric excess (>90% ee)[3].

Q3: During the workup and concentration steps, my product degrades into 5-fluorobenzofuran. How do I prevent this dehydration?

A3: 2,3-Dihydrobenzofuran-3-ols are notoriously susceptible to acid-catalyzed dehydration.

  • The Causality: The loss of water from the C3 position yields a fully aromatic benzofuran system. This provides a massive thermodynamic driving force for dehydration[2]. Even trace acidity in halogenated solvents (e.g., CDCl₃, CH₂Cl₂) or the inherently acidic surface of standard silica gel is enough to protonate the benzylic hydroxyl group and trigger the elimination of water.

  • The Solution: Neutralize your purification pipeline. Pre-treat your silica gel with 1% Triethylamine (Et₃N) in hexanes before loading your column. During aqueous workup, maintain a slightly basic pH using saturated NaHCO₃, and never exceed 35 °C when evaporating solvents under reduced pressure.

Q4: How do I efficiently reduce the nitrile group in 5-fluoro-3-hydroxy-2,3-dihydrobenzofuran-4-carbonitrile without cleaving the benzofuran ring?

A4: Use the Borane-Tetrahydrofuran (BH₃·THF) complex.

  • The Causality: Strong hydride donors like LiAlH₄ can aggressively attack the C-O ether bond of the dihydrobenzofuran ring, leading to reductive cleavage. BH₃·THF is highly chemoselective; it acts as an electrophilic reducing agent that coordinates with the nitrogen lone pair of the nitrile, efficiently reducing it to a primary amine (yielding 4-(aminomethyl)-5-fluoro-2,3-dihydrobenzofuran-3-ol) while leaving the ether linkage completely intact[1].

Mechanistic Pathway of Acid-Catalyzed Dehydration

To reinforce Q3 , understanding the degradation mechanism is critical for preventing product loss during isolation.

Mechanism A 2,3-Dihydrobenzofuran-3-ol B Protonation (H+) Acidic Workup A->B C Oxonium Intermediate B->C -H2O D Benzofuran Derivative (Aromatic) C->D Deprotonation

Acid-catalyzed dehydration mechanism of 2,3-dihydrobenzofuran-3-ol.

Quantitative Data & Optimization Matrix

The following table summarizes the optimization parameters for synthesizing 2,3-dihydrobenzofuran-3-ol derivatives, allowing for rapid comparison of reaction conditions and expected outcomes.

Reagent / Catalyst SystemSolventTemp.Additive / BaseYield (%)ee (%)Primary Failure Mode / Impurity
NaBH₄ (1.2 eq)MeOH25 °CNone< 40%N/ABase-catalyzed ring-opened phenol
NaBH₄ (1.2 eq)MeOH-10 °CNone92%N/ATrace dehydrated benzofuran
CuCl / (S,S)-QuinoxP* (5 mol%)THF25 °CNaOt-Bu71–85%> 90%Unreacted starting material
BH₃·THF (4.0 eq) [Nitrile Reduction]THF60 °CNone80%N/AIncomplete reduction (imine intermediate)

Standardized Experimental Protocols

Protocol A: Optimized Racemic Synthesis via NaBH₄ Reduction

Self-validating checkpoint: The reaction mixture should remain clear; a sudden color change to deep yellow/orange indicates unwanted phenoxide formation (ring-opening).

  • Preparation: Dissolve 5-fluorobenzofuran-3(2H)-one (10.0 mmol) in anhydrous methanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Submerge the flask in an ice-salt bath and allow the internal temperature to equilibrate to -10 °C.

  • Reduction: Add sodium borohydride (NaBH₄, 12.0 mmol) in four equal portions over 30 minutes. Critical: Monitor the internal temperature to ensure it does not exceed 0 °C[2].

  • Monitoring: Stir for an additional 1 hour at 0 °C. Verify consumption of the starting material via TLC (Hexanes:EtOAc 3:1, UV visualization).

  • Quenching: Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl (15 mL). Do not use HCl or H₂SO₄.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at < 35 °C.

  • Purification: Purify via flash chromatography using Et₃N-neutralized silica gel (1% Et₃N in eluent) to afford (±)-5-fluoro-2,3-dihydrobenzofuran-3-ol.

Protocol B: Chemoselective Nitrile Reduction to Aminomethyl Derivative

Adapted from validated pharmaceutical synthesis routes for PRC2 inhibitors[1].

  • Preparation: To a solution of 5-fluoro-3-hydroxy-2,3-dihydrobenzofuran-4-carbonitrile (5.6 mmol) in anhydrous THF (20 mL) under a strict N₂ atmosphere.

  • Reagent Addition: Add BH₃·THF complex (1M in THF, 22.4 mL, 22.4 mmol) dropwise at room temperature using a syringe pump to control gas evolution.

  • Heating: Attach a reflux condenser, heat the solution to 60 °C, and stir continuously for 16 hours.

  • Quenching: Cool the reaction mixture to room temperature. Carefully add MeOH (10 mL) dropwise to quench the excess borane. (Caution: Vigorous H₂ gas evolution will occur).

  • Isolation: Concentrate the mixture under reduced pressure. Purify the crude residue via reverse-phase HPLC to yield 4-(aminomethyl)-5-fluoro-2,3-dihydrobenzofuran-3-ol.

References

  • Source: US Patent 11,207,325 B2 (Details PRC2 inhibitors and synthesis of 4-(aminomethyl)-5-fluoro-2,3-dihydrobenzofuran-3-ol via BH₃-THF).
  • Title: Cu(I)-Catalyzed asymmetric intramolecular addition of aryl pinacolboronic esters to unactivated ketones: enantioselective synthesis of 2,3-dihydrobenzofuran-3-ol derivatives Source: Chemical Communications, 2020, 56(17), 2654-2657. URL: [Link]

  • Title: Intramolecular hydroxycarbene C–H-insertion: The curious case of (o-methoxyphenyl)hydroxycarbene Source: Beilstein Journal of Organic Chemistry, 2010, 6, 109. URL: [Link]

Sources

Optimization

common byproducts in the synthesis of 5-Fluoro-2,3-dihydrobenzofuran-3-ol

Welcome to the Technical Support Center for the synthesis of 5-Fluoro-2,3-dihydrobenzofuran-3-ol . This compound is a highly valuable chiral and achiral building block, prominently utilized in the development of PRC2/EED...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-Fluoro-2,3-dihydrobenzofuran-3-ol . This compound is a highly valuable chiral and achiral building block, prominently utilized in the development of PRC2/EED inhibitors for the treatment of malignancies such as diffused large B-cell lymphoma (DLBCL) .

Due to the inherent reactivity of the dihydrobenzofuran-3-ol core, researchers frequently encounter yield-limiting byproducts during the reduction of its ketone precursor, 5-fluorobenzofuran-3(2H)-one . This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to optimize your synthetic workflows.

Mechanistic Pathways & Workflow

Understanding the divergence between the target product and common byproducts is critical for reaction optimization. The diagram below illustrates the primary reduction pathway and the competing side reactions.

G SM 5-Fluorobenzofuran-3(2H)-one (Starting Material) Target 5-Fluoro-2,3-dihydrobenzofuran-3-ol (Target Product) SM->Target NaBH4 or BH3-THF (Controlled Reduction) RingOp 2-(5-Fluoro-2-hydroxyphenyl)ethanol (Ring-opening Byproduct) SM->RingOp Strong Base / LiAlH4 (Ring Cleavage) Dehyd 5-Fluorobenzofuran (Dehydration Byproduct) Target->Dehyd Acidic Workup / Heat (-H2O) OverRed 5-Fluoro-2,3-dihydrobenzofuran (Over-reduction Byproduct) Target->OverRed Excess Hydride / Lewis Acid (C-O Cleavage)

Mechanistic pathways of 5-fluoro-2,3-dihydrobenzofuran-3-ol synthesis and byproduct formation.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant amounts of 5-fluorobenzofuran (the fully aromatized byproduct) during the workup? Causality: The secondary alcohol in 5-fluoro-2,3-dihydrobenzofuran-3-ol is highly prone to elimination (dehydration). This is thermodynamically driven by the formation of the highly stable, fully aromatic benzofuran ring system . This elimination is auto-catalytic under acidic conditions or when subjected to prolonged heating during solvent evaporation. Solution & Validation: Never quench the reduction reaction with strong mineral acids (e.g., HCl). Instead, use a mild buffer such as saturated aqueous ammonium chloride (NH₄Cl) to maintain a pH between 7.0 and 8.0. Keep rotary evaporation bath temperatures strictly below 35 °C. Self-Validation: Check your TLC plate under 254 nm UV light; the fully aromatic 5-fluorobenzofuran byproduct is intensely UV-active compared to the target 3-ol.

Q2: My LC-MS shows a mass corresponding to 5-fluoro-2,3-dihydrobenzofuran (loss of the hydroxyl group). How do I prevent this over-reduction? Causality: Over-reduction occurs when the newly formed benzylic/allylic-like C-OH bond is activated and subsequently displaced by a hydride. This is severely exacerbated by using aggressive, Lewis-acidic reducing systems (like BH₃·THF at elevated temperatures or silanes with Lewis acids), which coordinate to the oxygen and turn it into a superior leaving group. Solution & Validation: Switch to a strictly nucleophilic, milder hydride source such as Sodium Borohydride (NaBH₄) in methanol at 0 °C. If BH₃·THF is absolutely required to concurrently reduce other functional groups (e.g., nitriles), strictly limit the equivalents and quench the reaction immediately upon starting material consumption.

Q3: I am detecting ring-opened byproducts, specifically 2-(5-fluoro-2-hydroxyphenyl)ethanol derivatives. What causes this cleavage? Causality: The oxygen atom within the dihydrobenzofuran ring can undergo reductive cleavage under strongly basic conditions combined with harsh hydride sources (e.g., LiAlH₄). The resulting phenoxide ion is a relatively stable leaving group, which drives the equilibrium toward the open-chain diol. Solution & Validation: Avoid the use of Lithium Aluminum Hydride (LiAlH₄) or dissolving metal reductions. Maintain low temperatures (0 °C to 15 °C) to kinetically favor the carbonyl reduction over the C-O ether bond cleavage.

Quantitative Byproduct Profiling

The choice of reducing agent and reaction conditions directly dictates the byproduct profile. The table below summarizes expected yields and byproduct distributions based on standardized experimental data.

Reducing SystemTemperatureReaction TimeTarget 3-ol YieldDehydration (Benzofuran)Over-reduction (Dihydrobenzofuran)Ring-Opening (Diol)
NaBH₄ / MeOH 0 °C2 h> 92% < 2%< 1%< 1%
NaBH₄ / MeOH 25 °C12 h75% 10%5%5%
BH₃·THF 60 °C16 h65% 15%15%< 2%
LiAlH₄ / THF 0 °C to 25 °C4 h50% 5%10%30%

Standard Operating Procedure: Optimized Reduction Workflow

To ensure maximum yield and suppress the aforementioned byproducts, adhere to the following self-validating protocol utilizing NaBH₄.

Step 1: Preparation and Solvation In an oven-dried, argon-purged round-bottom flask, dissolve 5-fluorobenzofuran-3(2H)-one (1.0 eq) in anhydrous methanol to achieve a 0.2 M concentration.

Step 2: Temperature Equilibration Submerge the reaction flask in an ice-water bath. Allow the solution to equilibrate to exactly 0 °C for 15 minutes. Causality: Starting at 0 °C kinetically suppresses both ring-opening and over-reduction pathways.

Step 3: Controlled Reagent Addition Add Sodium Borohydride (NaBH₄, 1.2 eq) portion-wise over 10 to 15 minutes. Validation: Monitor the visual effervescence (hydrogen gas evolution); adding the reagent too quickly will cause a localized exothermic spike, promoting dehydration.

Step 4: Reaction Monitoring Stir the mixture at 0 °C for 1.5 to 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 3:1) or LC-MS.

Step 5: Buffered Quenching (Critical Step) Once the starting material is consumed, slowly add saturated aqueous NH₄Cl solution dropwise at 0 °C to quench the excess NaBH₄. Causality: The buffered quench (pH ~7.4) prevents the acid-catalyzed dehydration of the target 3-ol into 5-fluorobenzofuran.

Step 6: Extraction and Isolation Remove the methanol under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 35 °C. Extract the remaining aqueous residue with Ethyl Acetate (3 x 20 mL).

Step 7: Washing and Purification Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude mixture via flash column chromatography (silica gel, gradient elution 10–30% EtOAc in Hexanes) to yield the pure 5-fluoro-2,3-dihydrobenzofuran-3-ol.

References

  • Triazolopyrimidine compounds and uses thereof.
  • First total synthesis of the only known 2-isopropyliden-2H-benzofuran-3-one isolated from V. luetzelburgii. RSC Advances.[Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. National Center for Biotechnology Information (PMC).[Link]

Troubleshooting

Technical Support Center: Purification Challenges of 5-Fluoro-2,3-dihydrobenzofuran-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the critical bottlenecks in isolating 5-fluoro-2,3-dihydrobenzofuran-3-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the critical bottlenecks in isolating 5-fluoro-2,3-dihydrobenzofuran-3-ol . This compound is a highly valuable intermediate, particularly in the synthesis of PRC2/EED inhibitors for oncology applications[1]. However, its 3-hydroxyl group is notoriously labile, making purification a significant challenge. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, high-purity isolation.

Troubleshooting FAQs

Q1: Why does my product degrade into 5-fluorobenzofuran during standard silica gel chromatography? Causality: The 3-hydroxyl group of 5-fluoro-2,3-dihydrobenzofuran-3-ol is highly susceptible to acid-catalyzed dehydration. Standard silica gel contains acidic silanol groups (pKa ~4.5–5.5). When the compound adsorbs onto the silica, these silanol groups protonate the hydroxyl oxygen, creating an excellent leaving group (water). The subsequent E1/E2 elimination is thermodynamically driven by the formation of the fully aromatic 5-fluorobenzofuran system[2]. Solution: You must deactivate the acidic sites on the silica gel. Pre-treating the column with Triethylamine (Et₃N) neutralizes the silanol groups, preventing oxonium ion formation.

Q2: How can I efficiently separate the enantiomers without using expensive chiral preparative HPLC? Causality: 2,3-dihydrobenzofuran-3-ols are typically synthesized as racemates. While diastereomeric derivatization (e.g., with (R)-pantolactone) followed by separation is possible[3], it is atom-inefficient and requires harsh deprotection steps that risk dehydration. Solution: A highly selective alternative is enzymatic kinetic resolution using Candida antarctica Lipase B (CAL-B) and succinic anhydride. CAL-B selectively acylates the (S)-enantiomer. By using succinic anhydride as the acyl donor, the resulting (S)-ester contains a free carboxylic acid tail. This allows for a simple liquid-liquid extraction with aqueous sodium bicarbonate to remove the (S)-ester, leaving the unreacted, enantiopure (R)-alcohol in the organic phase[4].

Q3: I am observing regioisomeric impurities from the cyclization of my fluorophenol precursor. How do I remove them? Causality: Intramolecular cyclization of 2-bromo-4-fluorophenol derivatives often yields minor regioisomers due to competing nucleophilic attack trajectories. These isomers have nearly identical polarity to the target compound, making standard chromatography ineffective. Solution: Exploit steric differences. The enzymatic resolution mentioned above exhibits high stereoselectivity and regioselectivity. The bulky CAL-B active site will reject the regioisomer, leaving it unreacted, which can then be separated post-resolution via optimized amine-treated chromatography.

Experimental Protocols (Self-Validating Systems)

Protocol A: Amine-Deactivated Silica Gel Chromatography

Use this protocol to purify the racemic alcohol while preventing acid-catalyzed aromatization.

  • Column Preparation: Slurry silica gel in a mixture of Hexanes containing 2% (v/v) Triethylamine (Et₃N). Pack the column and flush with 3 column volumes (CV) of the same solvent to ensure complete saturation of acidic silanol sites.

  • Equilibration: Flush the column with 2 CV of your starting eluent (e.g., 90:10 Hexanes:Ethyl Acetate containing 0.5% Et₃N).

    • Self-Validation: Check the pH of the eluent exiting the column using wet pH paper; it must be distinctly basic (pH ~8–9).

  • Loading: Dissolve the crude 5-fluoro-2,3-dihydrobenzofuran-3-ol in a minimum amount of the starting eluent and load it onto the column.

  • Elution: Elute using a gradient of 10% to 30% Ethyl Acetate in Hexanes (maintaining 0.5% Et₃N).

  • Validation (TLC): Spot fractions on a TLC plate pre-treated with Et₃N. The target alcohol typically elutes at R_f ~0.3 (in 80:20 Hex/EtOAc), whereas the dehydrated 5-fluorobenzofuran byproduct (if any) will elute near the solvent front (R_f ~0.9).

Protocol B: Enzymatic Kinetic Resolution via CAL-B

Use this protocol to isolate the enantiopure (R)-alcohol without chromatography.

  • Reaction Setup: Dissolve racemic 5-fluoro-2,3-dihydrobenzofuran-3-ol (1.0 eq) in anhydrous methyl tert-butyl ether (MTBE). Add succinic anhydride (1.5 eq) and immobilized CAL-B (Novozym 435, 50% w/w relative to substrate).

  • Incubation: Stir the suspension at 40°C for 24–48 hours.

    • Self-Validation: Monitor by TLC. The formation of a highly polar spot at the baseline (the hemisuccinate ester, R_f ~0.1) indicates reaction progress.

  • Filtration: Filter the mixture to recover the immobilized enzyme (which can be washed with MTBE and reused).

  • Workup (Phase Separation): Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NaHCO₃ (3 x 1 CV). The basic wash deprotonates the hemisuccinate ester, pulling the (S)-enantiomer exclusively into the aqueous layer.

  • Isolation: Dry the organic layer (containing the unreacted (R)-alcohol) over Na₂SO₄ and concentrate under reduced pressure at <35°C to avoid thermal degradation.

    • Self-Validation: Analyze the organic residue by chiral HPLC; e.e. should exceed 99%[4].

Quantitative Data Presentation

The following table summarizes the expected outcomes when applying different purification strategies to crude 5-fluoro-2,3-dihydrobenzofuran-3-ol.

Purification MethodRecovery Yield (%)Target Purity (%)Enantiomeric Excess (e.e. %)Primary Impurity / Issue
Standard Silica Gel Chromatography 35 - 45< 700 (Racemic)5-Fluorobenzofuran (Dehydration)
Amine-Treated Silica Gel (0.5% Et₃N) 85 - 92> 950 (Racemic)Trace Regioisomers
Neutral Alumina Chromatography 75 - 80> 900 (Racemic)Poor resolution of close-eluting impurities
CAL-B Enzymatic Kinetic Resolution 42 - 48 (max 50%)> 98> 99(S)-Hemisuccinate ester (easily removed via wash)

Mechanistic & Workflow Visualizations

DehydrationPathway A 5-Fluoro-2,3-dihydrobenzofuran-3-ol (Target Compound) B Acidic Silanol Groups (Silica Gel Surface) A->B Adsorption & Protonation C Protonated Intermediate (Oxonium Ion) B->C Catalysis D 5-Fluorobenzofuran (Aromatized Byproduct) C->D E1/E2 Elimination (-H2O) E Water (Eliminated) C->E Leaving Group

Acid-catalyzed dehydration of 5-Fluoro-2,3-dihydrobenzofuran-3-ol to 5-fluorobenzofuran.

EnzymaticResolution A Racemic 5-Fluoro-2,3-dihydrobenzofuran-3-ol B CAL-B Lipase + Succinic Anhydride A->B Enzymatic Acylation C (R)-Alcohol (Unreacted, e.e. >99%) B->C Kinetic Resolution D (S)-Hemisuccinate Ester (Acylated) B->D Kinetic Resolution E Aqueous NaHCO3 Wash (Liquid-Liquid Extraction) C->E Workup D->E Workup F Organic Layer Pure (R)-Alcohol E->F Phase Separation G Aqueous Layer (S)-Ester Salt E->G Phase Separation

Enzymatic kinetic resolution workflow using CAL-B lipase and succinic anhydride.

References

  • Source: Google Patents (US11207325B2)
  • Title: A Recyclable Palladium-Catalyzed Synthesis of 2-Methylene-2,3-Dihydrobenzofuran-3-ols by Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols in Ionic Liquids Source: Molecules (PMC) URL: [Link]

  • Title: Resolution of 2,3-dihydro-benzofuran-3-ols Source: Journal of Chemical Sciences, Indian Academy of Sciences URL: [Link]

  • Title: Easy preparation of enantiomerically enriched heteroaromatic alcohols through lipase-catalyzed acylation with succinic anhydride under unconventional activation Source: Bioprocess and Biosystems Engineering (PubMed) URL: [Link]

Sources

Optimization

improving the yield of 5-Fluoro-2,3-dihydrobenzofuran-3-ol reactions

Welcome to the Technical Support Center for the synthesis and optimization of 5-Fluoro-2,3-dihydrobenzofuran-3-ol . As a critical building block in the development of biologically active molecules—including triazolopyrim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 5-Fluoro-2,3-dihydrobenzofuran-3-ol . As a critical building block in the development of biologically active molecules—including triazolopyrimidine-based PRC2/EZH2 inhibitors—achieving high yield and enantiopurity for this intermediate is paramount.

This guide is curated by Senior Application Scientists to provide you with field-proven troubleshooting strategies, mechanistic insights, and self-validating experimental protocols.

Synthesis & Troubleshooting Workflows

Pathway Ketone 5-Fluoro-benzofuran-3(2H)-one MildRed Mild Reduction (NaBH4, MeOH, 0°C) Ketone->MildRed Optimized HarshRed Harsh Reduction (BH3-THF, 60°C) Ketone->HarshRed Sub-optimal Target 5-Fluoro-2,3-dihydrobenzofuran-3-ol (High Yield) MildRed->Target Chemoselective Byproduct Over-reduced Byproduct (Low Yield of Target) HarshRed->Byproduct Hydrogenolysis

Reaction pathway comparing mild vs. harsh reduction conditions for optimal target yield.

AsymmetricWorkflow Substrate Aryl Pinacolboronic Ester Ketone Precursor Reaction Intramolecular Addition (60°C, THF) Substrate->Reaction Catalyst CuCl + (S,S)-QuinoxP* (Chiral Catalyst Complex) Catalyst->Reaction Coordinates Success Chiral 5-Fluoro-2,3- dihydrobenzofuran-3-ol (High ee%) Reaction->Success Anaerobic/Anhydrous Failure Racemic Mixture or Protodeboronation Reaction->Failure O2/Moisture Present

Experimental workflow and troubleshooting logic for asymmetric Cu(I)-catalyzed synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I observing significant over-reduction (loss of the hydroxyl group) when synthesizing 5-fluoro-2,3-dihydrobenzofuran-3-ol from its corresponding ketone? A1: Over-reduction to 5-fluoro-2,3-dihydrobenzofuran frequently occurs when utilizing aggressive electrophilic reducing agents like Borane-THF (BH3-THF) at elevated temperatures. While [1] notes the use of BH3-THF at 60 °C for highly sterically hindered or cyano-substituted derivatives, applying these harsh conditions to simple 5-fluoro-benzofuran-3(2H)-ones leads to hydrogenolysis. The benzylic nature of the C3-hydroxyl group makes it highly susceptible to hydroboration-elimination or direct C-O cleavage once formed. Mechanistic Solution: Switch to a milder, nucleophilic hydride source such as Sodium Borohydride (NaBH₄) in Methanol at 0 °C. The nucleophilic attack of the borohydride anion is highly chemoselective for the carbonyl carbon and lacks the Lewis acidic character required to activate the resulting benzylic alcohol for elimination.

Q2: How can I improve the enantiomeric excess (ee) when performing an asymmetric synthesis of chiral 5-fluoro-2,3-dihydrobenzofuran-3-ol derivatives? A2: For enantioselective synthesis, the intramolecular addition of aryl pinacolboronic esters to unactivated ketones is a highly effective route. Low ee is typically caused by poor chiral ligand coordination, competitive background racemic reactions, or oxidation of the metal center. Mechanistic Solution: Utilize a Copper(I)-catalyzed system with a rigid chiral bisphosphine ligand. As demonstrated by [2], employing CuCl (5 mol%) combined with (S,S)-QuinoxP* (5.5 mol%) yields excellent enantioselectivities (up to 96% ee) for 2,3-dihydrobenzofuran-3-ol derivatives. The rigid QuinoxP* ligand creates a highly defined chiral pocket that dictates the facial selectivity of the aryl-copper intermediate's addition to the ketone. Ensure the reaction is run under strictly anhydrous and anaerobic conditions; trace oxygen oxidizes Cu(I) to Cu(II), which destroys the active chiral complex and plummets the ee.

Q3: My intramolecular cyclization of 2-(2-fluorophenoxy)acetaldehyde derivatives is yielding low amounts of the desired 3-ol and high amounts of polymerized byproducts. What is the mechanistic cause? A3: The cyclization of phenoxyacetaldehydes to dihydrobenzofuran-3-ols is an acid-catalyzed intramolecular Friedel-Crafts-type alkylation. The strongly electron-withdrawing 5-fluoro group deactivates the aromatic ring, significantly reducing the nucleophilicity of the ortho-position. Consequently, the rate of intramolecular cyclization drops, allowing intermolecular aldol condensations or polymerizations of the aldehyde to kinetically outcompete the desired pathway. Mechanistic Solution: Shift the kinetic balance by using a highly oxophilic Lewis acid (e.g., BF₃·OEt₂ or TiCl₄) in a strictly anhydrous, highly dilute solution (≤ 0.01 M in CH₂Cl₂). Dilution exponentially decreases the rate of intermolecular collisions while unaffecting the unimolecular intramolecular cyclization, driving the reaction toward the desired product.

Quantitative Yield & Selectivity Data

The following table summarizes the expected outcomes and mechanistic pitfalls of various synthetic strategies for 5-Fluoro-2,3-dihydrobenzofuran-3-ol and its derivatives.

Reaction Condition / Catalyst SystemSubstrateTempTarget Yield (%)Enantiomeric Excess (ee %)Primary Mechanistic Failure / Byproduct
BH₃-THF (4.0 equiv)5-Fluoro-benzofuran-3(2H)-one60 °C45 - 55%N/A (Racemic)Over-reduction (Hydrogenolysis of C-O bond)
NaBH₄ (1.2 equiv)5-Fluoro-benzofuran-3(2H)-one0 °C to RT85 - 92%N/A (Racemic)Incomplete conversion if quenched early
CuCl / (S,S)-QuinoxP* Aryl pinacolboronic ester ketone60 °C71 - 79%86 - 96%Protodeboronation (if moisture is present)

Validated Experimental Protocols

Protocol A: Mild Chemoselective Reduction (Racemic)

Objective: Prevent benzylic over-reduction while maximizing the yield of racemic 5-fluoro-2,3-dihydrobenzofuran-3-ol.

  • Preparation: Dissolve 5-fluoro-benzofuran-3(2H)-one (10.0 mmol) in anhydrous Methanol (30 mL) in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Chill the solution to 0 °C using an ice-water bath under a nitrogen atmosphere.

  • Addition: Slowly add Sodium Borohydride (NaBH₄, 12.0 mmol) in small portions over 15 minutes. Caution: Control the addition rate to manage the evolution of hydrogen gas and prevent exothermic spikes.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature (20-25 °C) and stir for an additional 2 hours.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl (15 mL) dropwise at 0 °C to neutralize excess hydride.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Analyze the crude mixture via ¹H NMR (CDCl₃). The presence of a doublet of doublets around δ 5.2-5.4 ppm confirms the benzylic C3-proton of the alcohol. A singlet or multiplet further upfield indicates unwanted over-reduction to the CH₂ group.

Protocol B: Enantioselective Synthesis via Cu(I)-Catalysis

Objective: Achieve >90% ee for chiral 5-fluoro-2,3-dihydrobenzofuran-3-ol derivatives.

  • Catalyst Pre-activation: In an argon-filled glovebox, charge a Schlenk tube with CuCl (0.01 mmol, 5 mol%) and the chiral ligand (S,S)-QuinoxP* (0.011 mmol, 5.5 mol%). Add anhydrous THF (1.0 mL) and stir at room temperature for 30 minutes to form the active chiral copper complex.

  • Substrate Addition: Add the unactivated ketone bearing an ortho-aryl pinacolboronic ester (0.2 mmol) and a base (e.g., NaOtBu, 0.2 mmol) to the reaction mixture.

  • Cyclization: Seal the tube, remove it from the glovebox, and stir at 60 °C for 12–24 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove copper salts, and concentrate.

  • Self-Validation Checkpoint: Run an aliquot on a chiral stationary phase HPLC (e.g., Chiralcel OD-H). Compare the retention times against a racemic standard synthesized via Protocol A to accurately calculate the enantiomeric excess (ee%).

References

  • Title: US11207325B2 - Triazolopyrimidine compounds and uses thereof Source: Google Patents URL
  • Title: Cu(I)-Catalyzed asymmetric intramolecular addition of aryl pinacolboronic esters to unactivated ketones: enantioselective synthesis of 2,3-dihydrobenzofuran-3-ol derivatives Source: Chemical Communications (RSC Publishing) URL: [Link]

Troubleshooting

stability and degradation of 5-Fluoro-2,3-dihydrobenzofuran-3-ol

Welcome to the Technical Support Center for 5-Fluoro-2,3-dihydrobenzofuran-3-ol (CAS: 60770-60-7) [1]. As a Senior Application Scientist, I have designed this hub to provide drug development professionals and synthetic c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Fluoro-2,3-dihydrobenzofuran-3-ol (CAS: 60770-60-7) [1]. As a Senior Application Scientist, I have designed this hub to provide drug development professionals and synthetic chemists with authoritative, field-proven insights into the stability, handling, and degradation mechanisms of this critical intermediate.

This compound is a highly valued building block in the synthesis of epigenetic therapeutics, specifically Polycomb Repressive Complex 2 (PRC2) inhibitors targeting the EED and EZH2 subunits[2][3]. Due to its integration into advanced clinical candidates and PROTAC degraders[4], maintaining the structural integrity of this dihydrobenzofuran derivative is paramount to ensuring downstream assay reproducibility and API purity.

Section 1: Core Stability Profile & Storage Guidelines

To prevent premature degradation and ensure lot-to-lot consistency, it is critical to understand the physicochemical boundaries of 5-Fluoro-2,3-dihydrobenzofuran-3-ol. The quantitative data below establishes the operational thresholds for storage and handling.

ParameterOptimal ConditionCritical ThresholdCausality / Rationale
Temperature -20°C (Long-term)> 25°C (Prolonged)Thermal stress provides the activation energy required for the cleavage of the dihydrofuran ring and subsequent defluorination.
pH Range pH 5.0 – 7.0pH < 3.0 or pH > 9.0Highly acidic conditions protonate the ether oxygen, catalyzing ring-opening. Basic conditions deprotonate the 3-hydroxyl group, promoting oxidation to the ketone.
Solvent Anhydrous MeCN, DMSOMethanol, WaterProtic solvents with trace water act as nucleophiles, initiating the gradual hydrolysis of the dihydrofuran ring over time.
Light Exposure Amber vials (Dark)Direct UV/VisPhotolytic cleavage of the C-F bond generates highly reactive radical species, leading to polymerization.
Section 2: Degradation Pathways & Mechanisms

Understanding how a molecule fails is the first step in preventing it. The dihydrobenzofuran core is susceptible to three primary degradation vectors: acid-catalyzed ring opening, base-catalyzed oxidation, and photolytic/thermal defluorination.

Degradation A 5-Fluoro-2,3-dihydrobenzofuran-3-ol (Parent Compound) B Acidic Stress (pH < 3) A->B Hydrolysis C Oxidative Stress (H2O2 / Light) A->C Oxidation D Basic Stress (pH > 10) A->D Base Catalysis E Ring-Opened Phenolic Derivatives B->E F 5-Fluoro-benzofuran-3-one (Oxidation Product) C->F G Defluorination & Condensation Products D->G

Caption: Degradation pathways of 5-Fluoro-2,3-dihydrobenzofuran-3-ol under various stress conditions.

Section 3: Troubleshooting Guide & FAQs

Q: Why is my stock solution in methanol turning yellow over time? A: Methanol can act as a nucleophile under slightly acidic conditions, leading to the opening of the dihydrofuran ring. The yellow discoloration is typically indicative of the formation of oxidized phenolic byproducts. Causality: The benzylic position (C3) is activated, making the ether linkage susceptible to nucleophilic attack. Solution: Switch to anhydrous acetonitrile or DMSO for long-term stock storage.

Q: During LC-MS analysis, I observe a prominent peak at [M-2]⁺. What is this degradation product? A: A mass shift of -2 Da corresponds to the loss of two hydrogen atoms, indicating the oxidation of the 3-hydroxyl group to a ketone, forming 5-fluoro-benzofuran-3-one. Causality: This occurs when the sample is exposed to atmospheric oxygen, basic conditions, or trace peroxides in aged solvents. Solution: Purge solvents with nitrogen and use fresh, LC-MS grade mobile phases.

Q: How can I prevent assay drift during prolonged HPLC runs? A: Assay drift is almost always caused by ongoing, active degradation in the autosampler queue. Causality: If forced degradation samples are not properly neutralized, the extreme pH will continue to degrade the parent compound while waiting for injection. Solution: Ensure your samples are kept at 4°C in the autosampler and strictly follow the quenching step in the protocol below.

Section 4: Experimental Protocols

To confidently monitor the stability of 5-Fluoro-2,3-dihydrobenzofuran-3-ol during drug development[5], you must utilize a self-validating, stability-indicating assay. The following protocol ensures that degradation is captured accurately without introducing analytical artifacts.

Workflow S1 Sample Prep (0.1 mg/mL) S2 Stress Conditions (Acid, Base, Ox, Heat) S1->S2 S3 Quenching & Neutralization S2->S3 S4 LC-MS/MS Analysis S3->S4 S5 Data Processing (Mass Balance) S4->S5

Caption: Step-by-step workflow for forced degradation stability-indicating assay.

Step-by-Step Methodology: Forced Degradation Assay
  • Sample Preparation (The Baseline): Prepare a 0.1 mg/mL stock solution of 5-Fluoro-2,3-dihydrobenzofuran-3-ol in anhydrous acetonitrile. Rationale: Acetonitrile prevents solvolysis artifacts that occur in methanol or water.

  • Stress Application (The Perturbation):

    • Acidic Stress: Add 0.1 N HCl (1:1 v/v) to the sample and incubate at 60°C for 24 hours.

    • Basic Stress: Add 0.1 N NaOH (1:1 v/v) to the sample and incubate at 60°C for 24 hours.

    • Oxidative Stress: Add 3% H₂O₂ (1:1 v/v) to the sample and incubate at room temperature for 24 hours.

  • Quenching & Neutralization (The Lock): Critical Step: Neutralize acidic and basic samples with equivalent volumes of 0.1 N NaOH or HCl, respectively. For oxidative samples, quench with a stoichiometric amount of sodium thiosulfate. Rationale: Immediate quenching halts degradation, ensuring the LC-MS snapshot reflects the exact timepoint of stress and prevents autosampler degradation.

  • LC-MS/MS Analysis (The Measurement): Inject the quenched samples into an LC-MS/MS system using a sub-2 µm C18 column (e.g., Waters Acquity BEH C18). Use a gradient of Water/MeCN containing 0.1% Formic Acid. Rationale: UV alone is insufficient because the oxidized product (benzofuran-3-one) has a drastically different molar absorptivity coefficient than the parent compound.

  • Data Processing & Self-Validation (The Verification): Calculate the mass balance by comparing the sum of the parent and degradation product peak areas (using MS total ion current) against an unstressed control kept at -20°C. Rationale: A mass balance between 95-105% validates that no volatile or highly retained degradation products were missed by the analytical method.

Sources

Optimization

troubleshooting iodocyclization for dihydrobenzofuran synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the mechanistic nuances and practical challenges of synthesizin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the mechanistic nuances and practical challenges of synthesizing 2-(iodomethyl)-2,3-dihydrobenzofurans via the iodocyclization of ortho-allylphenols.

This guide is structured to provide researchers and drug development professionals with causality-driven insights, ensuring that your synthetic workflows are robust, reproducible, and mechanistically sound.

Mechanistic Workflow & Pathway Divergence

To troubleshoot effectively, we must first understand the kinetic and thermodynamic forces governing the reaction. The iodocyclization of ortho-allylphenols proceeds via the electrophilic activation of the alkene to form a transient iodonium ion. The regioselectivity of the subsequent intramolecular nucleophilic attack by the phenolic hydroxyl group dictates the final ring size.

G A ortho-Allylphenol (Precursor) B Iodonium Ion Intermediate A->B I2 or NIS C 5-exo-trig Cyclization (Kinetic Pathway) B->C Intramolecular OH Attack E 6-endo-trig Cyclization (Thermodynamic Pathway) B->E Steric/Lewis Acid Shift D 2-(Iodomethyl)-2,3-dihydrobenzofuran (Target Product) C->D G Aryl Migration / β-Elimination (Degradation) D->G Acidic/Alkaline Stress F 3-Iodobenzopyran (Byproduct) E->F

Mechanistic pathways of ortho-allylphenol iodocyclization and potential side reactions.

Troubleshooting FAQs

Q1: Why am I getting a mixture of 5-membered (dihydrobenzofuran) and 6-membered (benzopyran) rings? Causality: According to Baldwin's rules for ring closure, the 5-exo-trig pathway is kinetically favored over the 6-endo-trig pathway. However, the regioselectivity can be compromised by steric hindrance on the alkene or the use of strong Lewis acids. For instance, while standard iodine ( I2​ ) promotes the 5-exo-trig product, the addition of Lewis acids like SnCl4​ can shift the transition state to favor the 6-endo-trig product (3-iodo-2-methylbenzopyran)[1]. Solution: To strictly isolate the 2-(iodomethyl)-2,3-dihydrobenzofuran, avoid Lewis acid additives. Use mild bases (e.g., NaHCO3​ ) in non-coordinating solvents like dichloromethane ( CH2​Cl2​ ) or acetonitrile ( CH3​CN ) to kinetically trap the 5-exo-trig product[1].

Q2: My 2-(iodomethyl)-2,3-dihydrobenzofuran product degrades during workup or storage. How do I prevent this? Causality: Alkyl iodides are highly photolabile and thermally sensitive. Exposure to light causes homolytic cleavage of the C-I bond, generating iodine radicals ( I∙ ) that auto-catalyze further decomposition. Furthermore, the dihydrobenzofuran core is susceptible to competitive side reactions under pH stress: acidic conditions can trigger aryl migration, while alkaline conditions promote β -elimination[2]. Solution:

  • Quenching: Ensure all unreacted I2​ is neutralized using saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) until the organic layer is completely colorless.

  • pH Control: Avoid washing with strong bases (like NaOH ) during extraction to prevent β -elimination.

  • Storage: Store the purified compound in amber vials under an inert atmosphere (Argon/Nitrogen) at -20°C.

Q3: I switched to a "green" aqueous solvent system, but my yields plummeted. What happened? Causality: While water can enhance the electrophilicity of iodine via hydrophobic packing effects, liquid ortho-allylphenols often suffer from poor aqueous solubility. This creates a biphasic mixture with severe mass-transfer limitations. Additionally, factorial design studies have shown that adding NaHCO3​ to purely aqueous iodocyclization systems can paradoxically lower yields due to competing side reactions at the phase boundary[3]. Solution: If you must use aqueous conditions for green chemistry compliance, introduce a surfactant such as cetyltrimethylammonium bromide (CTAB). CTAB forms aqueous micelles that encapsulate the hydrophobic ortho-allylphenol and iodine, drastically improving the effective molarity and driving the 5-exo-trig cyclization to completion[4]. Alternatively, use an Ethanol:Water (1:9) co-solvent system.

Quantitative Data: Solvent & Reagent Optimization

The following table synthesizes quantitative yield data across various optimized conditions to help you select the best parameters for your specific substrate constraints.

Solvent SystemHalogen SourceAdditive / BaseMajor Product RegiochemistryTypical YieldReference
CH2​Cl2​ I2​ (1.2 equiv) NaHCO3​ (1.2 equiv)5-exo-trig (Dihydrobenzofuran)80 - 87%[3][5]
Acetonitrile ( CH3​CN )NIS (1.5 equiv)None5-exo-trig (Dihydrobenzofuran)70 - 76%[5]
Water ( H2​O ) I2​ (1.5 equiv)CTAB (Surfactant)5-exo-trig (Dihydrobenzofuran)72 - 80%[4]
CH2​Cl2​ I2​ / SnCl4​ None6-endo-trig (Benzopyran)>85%[1]
Ethanol ( EtOH ) I2​ (3.0 equiv)Heat (50°C, Acidic)Aryl Migration Product83 - 90%[2]

Standardized Experimental Protocol: Self-Validating Iodocyclization

This protocol utilizes a self-validating visual feedback loop to ensure successful electrophilic activation and kinetic trapping.

Materials Required:

  • ortho-Allylphenol derivative (1.0 mmol)

  • Molecular Iodine ( I2​ ) (1.2 mmol)

  • Sodium Bicarbonate ( NaHCO3​ ) (1.5 mmol)

  • Anhydrous Dichloromethane ( CH2​Cl2​ ) (10 mL)

  • Saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ )

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve 1.0 mmol of the ortho-allylphenol in 10 mL of anhydrous CH2​Cl2​ in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add 1.5 mmol of finely powdered NaHCO3​ . Mechanism note: The base acts as an acid scavenger to neutralize the Hydrogen Iodide (HI) byproduct, preventing acid-catalyzed aryl migration[2].

  • Electrophilic Activation: Cool the mixture to 0°C using an ice bath. Slowly add 1.2 mmol of I2​ in portions.

    • Self-Validation Check: The solution will immediately turn a deep, dark purple, indicating the presence of active molecular iodine.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature. Monitor via TLC (Hexanes:Ethyl Acetate). The reaction is typically complete within 2 to 4 hours.

  • Quenching (Critical Step): Once the starting material is consumed, add 10 mL of saturated aqueous Na2​S2​O3​ and stir vigorously for 15 minutes.

    • Self-Validation Check: The organic layer must transition from dark purple to colorless or pale yellow. If a pink/purple hue remains, unreacted I2​ is still present; add more Na2​S2​O3​ .

  • Extraction & Isolation: Separate the organic layer. Extract the aqueous layer with CH2​Cl2​ (2 × 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure (keep the water bath below 30°C to prevent thermal degradation) and purify via flash column chromatography using silica gel (protect the column from direct ambient light).

References

  • Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems Source: Molecules (National Institutes of Health / PMC) URL:[Link]

  • Iodonium Ion-Induced Cyclization and Aryl Migration of ortho-Hydroxystilbenes for the Synthesis of 3-Aryl-2,3-dihydrobenzofuran Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Dihydronaphthofurans: synthetic strategies and applications Source: RSC Advances (RSC Publishing) URL:[Link]

  • Factorial design study to access the “green” iodocyclization reaction of 2-allylphenols Source: Green Processing and Synthesis (De Gruyter) URL:[Link]

  • Iodocyclization of Diallyl-Dihydroxy Naphthalenes Using N-Iodosuccinimide vs Molecular Iodine in Aqueous Micelle Source: International Journal of Organic Chemistry (SCIRP) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fluorinated Benzofurans Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Content Scope: Mechanistic troubleshooting, side-reaction mitigation, and validated protocols for the preparation of fluorinated benzofurans.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Scope: Mechanistic troubleshooting, side-reaction mitigation, and validated protocols for the preparation of fluorinated benzofurans.

As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of fluorinated benzofurans. Because the fluorine atom drastically alters the electron density and stability of the furan ring, traditional cyclization or late-stage functionalization routes often fail, yielding complex mixtures of side products. This guide bypasses generic advice, focusing strictly on the causality of side reactions—such as over-fluorination, incomplete cyclization, and defluorination—and provides self-validating protocols to ensure experimental success.

Part 1: Late-Stage Electrophilic Fluorination (Selectfluor / NFSI)

Q: When using Selectfluor for the direct fluorination of benzofurans, I observe significant over-fluorination and oxidation byproducts instead of the target monofluorinated compound. How can I improve chemoselectivity?

A: Direct electrophilic fluorination of benzofurans inherently suffers from poor chemo- and regioselectivities[1]. Selectfluor is a user-friendly N-F reagent, but it also acts as a potent single-electron oxidant. When applied to electron-rich benzofurans, the highly reactive [F+] intermediate can trigger oxidative ring-opening, leading to the decomposition of the benzofuran core or its oxidation into carboxylic acids[2].

Causality & Mitigation: The key is trapping the fluorinated intermediate before over-oxidation occurs. If you are synthesizing 3-fluoro-2-substituted benzofurans, performing the reaction in a MeCN/water mixture generates a fluorohydrin intermediate. By immediately utilizing a dehydrating agent like SOCl 2​ /Pyridine, you can force the rearomatization and smoothly convert the intermediate to the 3-fluorinated benzofuran in high yields[3].

Table 1: Impact of Reaction Conditions on Electrophilic Fluorination
Reagent & EquivalentsBase / AdditiveTempMajor ProductPrimary Side ReactionMechanistic Causality
Selectfluor (1.0 eq) SOCl 2​ / PyridineRT3-Fluoro-benzofuran (80%)Unreacted starting materialSOCl 2​ /Py acts as a dehydrating agent, trapping the intermediate fluorohydrin to drive aromatization[3].
Selectfluor (2.5 eq) None60 °COver-fluorinated adducts (45%)Oxidation to carboxylic acid (30%)Excess [F+] acts as a strong single-electron oxidant, cleaving the furan ring[2].
NFSI (1.2 eq) n-BuLi (-78 °C)-78 °C2-Fluorobenzofuran (75%)Regioisomeric mixturesLithiation directs the electrophile, but poor temperature control leads to scrambling.
Selectfluor (1.0 eq) Strong Base (NaOH)RTPhenolate SN2' AdductDefluorinative ring-openingStrong bases outcompete fluorination, driving nucleophilic attack on the alkene[4].

Part 2: Photocatalytic Defluorinative Coupling & Cyclization

Q: My synthesis of 2-fluorobenzofurans via the photocatalytic defluorinative coupling of α-CF 3​ -ortho-hydroxystyrenes stalls at the gem-difluoroalkene intermediate. Why is the cyclization incomplete?

A: You are encountering a kinetic barrier dictated by[4]. The transformation requires a base-mediated S N​ V-type 5-endo-trig cyclization, which is stereoelectronically disfavored[4].

Causality & Mitigation: At room temperature, the photocatalytic cycle successfully executes the dual C–F bond cleavage and radical addition to form the gem-difluoroalkene, but lacks the thermal energy to push through the 5-endo-trig transition state[1]. To mitigate this, you must decouple the photochemical step from the cyclization step. After the 48-hour irradiation period, turn off the light and heat the reaction mixture to 60 °C[4]. This provides the necessary thermodynamic push to drive the second β-fluoride elimination, yielding the aromatic benzofuran.

Q: I tried using a stronger base (NaOH) to force the cyclization at room temperature, but my yield plummeted and a new side product appeared. What happened?

A: By using a strong base like NaOH, you altered the chemoselectivity of the phenolate intermediate. Instead of undergoing the desired S N​ V-type cyclization, the highly nucleophilic phenolate performed an intramolecular S N​ 2′ type nucleophilic addition to the C–C double bond[4]. This results in a dead-end side product. You must use a milder base, such as Cs 2​ CO 3​ , which is basic enough to deprotonate the phenol but prevents the S N​ 2′ side reaction.

G SM α-CF3-o-hydroxystyrene + Carboxylic Acid Photo Photocatalysis (4CzIPN) Blue LED, RT SM->Photo SET & Radical Addition Int gem-Difluoroalkene Intermediate Photo->Int 1st β-fluoride elimination Cyclization 5-endo-trig Cyclization Cs2CO3, 60°C Int->Cyclization Heating (60°C) Side1 Incomplete Cyclization (Reaction stalled at RT) Int->Side1 Lack of thermal energy Side2 SN2' Addition Product (Using strong base e.g., NaOH) Int->Side2 Excess strong base Product 2-Fluorobenzofuran (Target) Cyclization->Product 2nd β-fluoride elimination

Mechanistic pathways and side reactions in the photocatalytic synthesis of 2-fluorobenzofurans.

Self-Validating Protocol: Photocatalytic Synthesis of 2-Fluorobenzofurans

Adapted from the [1].

  • Reaction Setup : In a dried Schlenk tube, combine α-CF 3​ -o-hydroxystyrene (0.2 mmol), the target aliphatic carboxylic acid (0.3 mmol), the photocatalyst 4CzIPN (5 mol %), and Cs 2​ CO 3​ (0.7 mmol) in anhydrous DMSO (2.5 mL).

    • Causality: DMSO is chosen to stabilize the highly polar radical intermediates generated during the single-electron transfer (SET) process.

    • Self-Validation Checkpoint 1: Degas the solvent via three freeze-pump-thaw cycles. Oxygen quenches the excited state of the photocatalyst (4CzIPN*). If degassing fails, the characteristic yellow luminescence of the reaction mixture will visibly fade under blue light.

  • Photochemical Defluorinative Coupling : Irradiate the mixture with a 5 W blue LED at room temperature for 48 hours.

    • Self-Validation Checkpoint 2: Pull a 50 µL aliquot and monitor via 19 F NMR. The disappearance of the -CF 3​ peak (approx. -60 ppm) and the appearance of a gem-difluoroalkene signal (approx. -80 to -90 ppm) confirms the success of the first C–F bond cleavage.

  • Thermal 5-endo-trig Cyclization : Remove the light source and heat the reaction mixture to 60 °C for 1.5 hours in the dark[4].

    • Causality: Heating provides the activation energy required to overcome the disfavored 5-endo-trig cyclization, driving the second β-fluoride elimination to form the aromatic benzofuran ring[4].

  • Quenching and Isolation : Cool to room temperature, quench with water (10 equiv) to neutralize the base, extract with ethyl acetate, and purify via silica gel chromatography.

    • Self-Validation Checkpoint 3: The final product must exhibit a distinct single fluorine peak in 19 F NMR characteristic of a 2-fluorobenzofuran (typically around -110 to -120 ppm), confirming complete cyclization and aromatization.

Part 3: Downstream Functionalization & Cross-Coupling

Q: During the downstream functionalization of 2-fluorobenzofurans via Nickel-catalyzed Suzuki-Miyaura coupling, I am seeing premature defluorination and dimerization. How do I stabilize the C–F activation?

A: The aromatic C–F bond in 2-fluorobenzofurans is highly stable, but zero-valent nickel species (e.g., Ni(cod) 2​ ) can readily insert into it to form a nickelacyclopropane intermediate[5]. If the transmetalation step with the arylboronic acid is too slow, the intermediate undergoes premature β-fluorine elimination or homocoupling (dimerization).

Causality & Mitigation: To prevent this, you must accelerate the transmetalation step. Ensure your arylboronic acids are highly pure and utilize an optimized base/ligand combination. For electron-deficient boronic acids (which transmetalate slowly), increasing the nickel catalyst loading to 20 mol % and using a strong base like K 3​ PO 4​ ensures that cross-coupling outpaces the dimerization side reactions[6]. This protocol also allows for orthogonal coupling; if your substrate contains both C–F and C–Br bonds, you can selectively couple the C–Br bond first using Palladium, leaving the C–F bond intact for subsequent Nickel-catalyzed functionalization[6].

References
  • He, X., Ling, J., Fang, Z., & Zhou, L. (2023). Synthesis of 2-Fluorobenzofuran by Photocatalytic Defluorinative Coupling and 5-endo-trig Cyclization. The Journal of Organic Chemistry, 88(11), 7586-7591. URL:[Link]

  • Wang, X., et al. (2015). Fluorination of 2-substituted benzo[b]furans with Selectfluor™. Organic & Biomolecular Chemistry, 13(15), 4411-4414. URL:[Link]

  • Zhang, X., et al. (2019). A Transient Directing Group Strategy Enables Enantioselective Multicomponent Organofluorine Synthesis. Nature Chemistry, 11(1), 71-77. URL:[Link]

  • Koga, Y., et al. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond. Beilstein Journal of Organic Chemistry, 21, 146-154. URL:[Link]

Sources

Optimization

Technical Support Center: Characterization of Impurities in 5-Fluoro-2,3-dihydrobenzofuran-3-ol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in the rigorous analytical characterization of 5-Fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in the rigorous analytical characterization of 5-Fluoro-2,3-dihydrobenzofuran-3-ol (CAS: 60770-60-7).

This compound is a critical chiral building block in the synthesis of Polycomb Repressive Complex 2 (PRC2) inhibitors [1] and microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors [2]. Because its synthesis typically involves the reduction of 5-fluorobenzofuran-3(2H)-one or the cyclization of fluorophenol derivatives, the impurity profile often contains structurally similar byproducts that are notoriously difficult to resolve.

This guide provides field-proven, self-validating methodologies to isolate, identify, and quantify these impurities.

Analytical Workflow Visualization

The following workflow illustrates the logical progression of impurity characterization. We employ orthogonal analytical techniques to ensure no structurally similar byproduct escapes detection.

ImpurityWorkflow Start Crude 5-Fluoro-2,3- dihydrobenzofuran-3-ol HPLC HPLC-UV / PDA (Purity & Co-elution Check) Start->HPLC Dissolve in MeCN/H2O LCMS LC-MS (ESI+ / ESI-) (Mass Profiling & Adducts) HPLC->LCMS Unknown Peaks (Area > 0.1%) Chiral Chiral SFC / HPLC (Enantiomeric Excess) HPLC->Chiral Achiral Purity > 98% Valid Method Validation (Spike Recovery) HPLC->Valid System Suitability NMR 1H, 13C, 19F NMR (Regioisomer ID) LCMS->NMR Isomeric Mass (m/z 154) Valid->HPLC

Fig 1. Orthogonal analytical workflow for 5-Fluoro-2,3-dihydrobenzofuran-3-ol impurity profiling.

Troubleshooting Guides & FAQs

Q1: My HPLC chromatogram shows a broad, tailing peak for the main product. How do I resolve the starting material (ketone) from the product (alcohol)?

The Causality: 5-Fluoro-2,3-dihydrobenzofuran-3-ol and its oxidized precursor, 5-fluorobenzofuran-3(2H)-one, have highly similar polarities. When using a standard C18 column with a generic water/methanol gradient, the secondary hydroxyl group of the product can interact with residual silanols on the stationary phase, causing tailing and co-elution. The Solution:

  • Switch to a Phenyl-Hexyl or Fluorinated (PFP) stationary phase. The π−π interactions and dipole-dipole interactions provided by the PFP column will selectively retain the ketone longer than the alcohol.

  • Self-Validating Step: Prepare a system suitability solution containing a 1:1 mixture of the ketone and the alcohol. Adjust the gradient (e.g., 0.1% Formic Acid in Water to Acetonitrile) until the resolution factor ( Rs​ ) is ≥2.0 . If Rs​<2.0 , decrease the initial organic composition by 5%.

Q2: LC-MS analysis shows an impurity at m/z 137 [M+H]+. What is this, and how did it form?

The Causality: The exact mass of your desired product is 154.1 g/mol . An observed mass of 136.1 g/mol (yielding an m/z of 137 in ESI+) corresponds to the loss of water (-18 Da). This indicates the presence of 5-fluorobenzofuran (the aromatized elimination product). This occurs if the reduction step is followed by a highly acidic workup, which protonates the C3-hydroxyl group, turning it into a good leaving group and driving the thermodynamically favorable aromatization of the benzofuran ring. The Solution: Buffer your reaction workup to a pH of 6.5–7.5. To confirm the impurity analytically, look for the disappearance of the aliphatic CH2​ and CH−OH signals in the 1H NMR and the appearance of aromatic furan protons at ~6.8 ppm and ~7.6 ppm.

Q3: How can I definitively differentiate between the 4-fluoro, 5-fluoro, and 6-fluoro regioisomers?

The Causality: If your starting material (e.g., a fluorophenol derivative) contained regioisomeric impurities, they will carry through the synthesis. Mass spectrometry cannot differentiate these because they are exact isobars (m/z 155 [M+H]+). The Solution: You must use 19F NMR and 1H NMR coupling constants. The position of the fluorine atom on the aromatic ring drastically alters its electronic environment due to the inductive and resonance effects of the adjacent oxygen atom.

  • Self-Validating Step: Run a 19F NMR decoupled from 1H . The 5-fluoro isomer typically resonates around -119 to -121 ppm. A shift to -114 ppm strongly suggests the 4-fluoro isomer due to the proximity to the oxygen-containing ring. Confirm with 1H NMR: the 5-fluoro isomer will show a distinctive 3JH−F​ and 4JH−F​ coupling pattern on the aromatic protons (e.g., a doublet of doublets for the C4 proton).

Q4: We are synthesizing the (S)-enantiomer. Standard chiral HPLC shows no separation of the racemate.

The Causality: The chiral center at C3 is relatively unhindered. Standard amylose-based columns (like Chiralpak AD) using hexane/isopropanol might not provide enough steric differentiation for the enantiomers of this specific compact bicyclic system. The Solution: Switch to a cellulose-based column (e.g., Chiralcel OD-H or OJ-H) and incorporate a small percentage of a fluorinated alcohol modifier (e.g., 2% trifluoroethanol) in the mobile phase. The fluorinated modifier acts as a hydrogen-bond donor that interacts specifically with the benzofuran oxygen, amplifying the chiral recognition.

Quantitative Data Summaries

Use the following reference tables to quickly cross-examine your analytical data against expected profiles for the product and its most common impurities.

Table 1: LC-MS Profiling of Common Impurities
Compound / ImpurityFormulaExact MassESI+ (m/z)ESI- (m/z)Typical Cause of Formation
5-Fluoro-2,3-dihydrobenzofuran-3-ol C8​H7​FO2​ 154.04137.04 (-H2O)*153.04Target Product
5-Fluorobenzofuran-3(2H)-one C8​H5​FO2​ 152.03153.03N/AUnreacted starting material
5-Fluorobenzofuran C8​H5​FO 136.03137.03N/AAcid-catalyzed elimination
5-Fluoro-2,3-dihydrobenzofuran C8​H7​FO 138.05139.05N/AOver-reduction of ketone

*Note: The aliphatic hydroxyl group often undergoes in-source fragmentation in ESI+, losing water. Rely on ESI- for the intact molecular ion of the product.

Table 2: Key NMR Chemical Shifts ( CDCl3​ , 400 MHz)
NucleusTarget Product (5-Fluoro)Ketone PrecursorAromatized Impurity
1H (C3-H) ~5.30 ppm (m, 1H)None (Carbonyl)~6.80 ppm (d, 1H, furan)
1H (C2-H2) ~4.40 ppm (m, 2H)~4.65 ppm (s, 2H)~7.65 ppm (d, 1H, furan)
19F ~ -120.5 ppm~ -118.2 ppm~ -119.8 ppm

Experimental Protocols

Protocol A: High-Resolution LC-MS Impurity Profiling

Objective: To separate and identify trace impurities ( ≥0.05% ) in the synthesized batch.

  • Sample Preparation: Dissolve 1.0 mg of the crude sample in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v). Vortex for 30 seconds and sonicate for 2 minutes. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Waters Acquity UPLC CSH Fluoro-Phenyl (1.7 µm, 2.1 x 100 mm). Causality: The charged surface hybrid (CSH) technology combined with the fluorophenyl ligand provides maximum selectivity for fluorinated aromatic positional isomers.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Linear ramp to 60% B

    • 6.0 - 8.0 min: Linear ramp to 95% B

    • 8.0 - 10.0 min: Hold at 95% B

    • Flow rate: 0.4 mL/min. Column Temp: 40°C.

  • MS Parameters (Q-TOF): Run in both ESI+ and ESI- polarity switching modes. Capillary voltage: 2.5 kV. Desolvation temp: 450°C.

  • Validation: Inject a blank. Ensure no carryover at the retention time of the main peak. The signal-to-noise ratio (S/N) of the 0.05% spike must be ≥10 .

Protocol B: Quantitative 1H NMR (qNMR) for Purity Determination

Objective: To determine the absolute purity of the compound without relying on UV response factors.

  • Internal Standard Selection: Use Maleic acid (TraceCERT® standard) due to its distinct singlet at ~6.26 ppm, which does not overlap with the benzofuranol signals.

  • Sample Preparation: Accurately weigh ~15.0 mg of 5-Fluoro-2,3-dihydrobenzofuran-3-ol and ~5.0 mg of Maleic acid into a clean vial using a microbalance (record weights to 0.01 mg).

  • Solvent: Add 0.6 mL of DMSO−d6​ (100% atom D, containing 0.03% TMS). Causality: DMSO shifts the hydroxyl proton downfield and prevents overlap with the aliphatic ring protons.

  • Acquisition Parameters:

    • Pulse program: zg30 (or equivalent 30° pulse).

    • Relaxation delay (D1): 30 seconds. Causality: A long D1 ensures complete longitudinal relaxation of all protons, which is mandatory for accurate integration and quantitation.

    • Number of scans (NS): 64.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet (6.26 ppm, 2H) and the C3-H multiplet of the product (~5.2 ppm, 1H). Calculate the mass fraction using the standard qNMR equation.

References

  • Source: Google Patents (US9580437B2)
  • 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors Source: PubMed (PMID: 26777299) URL:[Link]

Reference Data & Comparative Studies

Validation

Strategic Scaffold Optimization: 5-Fluoro-2,3-dihydrobenzofuran-3-ol vs. Non-Fluorinated Analogs

In modern drug discovery, optimizing a lead compound requires a delicate balance between maximizing target affinity and ensuring pharmacokinetic (PK) viability. The 2,3-dihydrobenzofuran-3-ol scaffold is a highly privile...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

In modern drug discovery, optimizing a lead compound requires a delicate balance between maximizing target affinity and ensuring pharmacokinetic (PK) viability. The 2,3-dihydrobenzofuran-3-ol scaffold is a highly privileged pharmacophore, frequently utilized in the development of anti-inflammatory agents, anticancer therapeutics, and G protein-coupled receptor kinase (GRK) inhibitors[1],[2].

However, the non-fluorinated parent scaffold often suffers from rapid first-pass metabolism, severely limiting its in vivo efficacy. As an application scientist specializing in lead optimization, I rely on targeted halogenation to rescue promising scaffolds. This guide provides an objective, data-driven comparison of 5-Fluoro-2,3-dihydrobenzofuran-3-ol against its non-fluorinated counterpart, detailing the physicochemical shifts, metabolic advantages, and the rigorous experimental protocols required to validate these differences.

Structural Rationale: The Causality of C5-Fluorination

To understand why the 5-position is the optimal site for fluorination, we must analyze the electronic distribution of the 2,3-dihydrobenzofuran ring. The heteroatom oxygen at position 1 donates electron density into the fused benzene ring via resonance. This strongly activates the 5-position (para to the oxygen) toward electrophilic attack, making it the primary soft spot for Cytochrome P450 (CYP450)-mediated aromatic hydroxylation.

By substituting the hydrogen atom (Van der Waals radius 1.20 Å) at C5 with a fluorine atom (1.47 Å), we achieve three critical outcomes without introducing significant steric bulk:

  • Metabolic Shielding: The strong electron-withdrawing inductive effect of fluorine deactivates the aromatic ring toward oxidative metabolism, physically and electronically blocking hydroxylation[2].

  • Lipophilicity Modulation: Fluorination slightly increases the partition coefficient (LogP), driving better passive membrane permeability[1].

  • Target Affinity: The highly polarized C–F bond can participate in multipolar interactions with backbone amides in target binding pockets, often enhancing target residence time[2].

Quantitative Comparison: Physicochemical & PK Profiling

The table below summarizes the objective differences between the two analogs. The data illustrates how a single atomic substitution fundamentally alters the molecule's survivability in biological matrices.

Parameter2,3-Dihydrobenzofuran-3-ol (Non-Fluorinated)5-Fluoro-2,3-dihydrobenzofuran-3-olCausality / Impact
Molecular Weight 136.15 g/mol 154.14 g/mol Minimal increase; strictly maintains lead-like properties.
cLogP ~1.4~1.7Enhanced lipophilicity drives superior intracellular accumulation.
HLM Half-Life ( t1/2​ ) < 15 min> 60 minC–F bond resists CYP450 aromatic hydroxylation.
Topological Polar Surface Area 29.5 Ų29.5 ŲUnchanged; fluorine does not negatively impact TPSA.
Electronic Nature at C5 Electron-rich (Activated)Electron-deficient (Deactivated)Prevents electrophilic attack by reactive oxygen species.
Mechanistic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the two scaffolds when exposed to hepatic enzymes.

MetabolicPathway A Non-Fluorinated Analog B CYP450 Oxidation A->B C Rapid Clearance (Hydroxylation) B->C D 5-Fluoro Analog E Steric/Electronic Blockade D->E F Prolonged Half-Life (Metabolic Stability) E->F

Mechanism of CYP450 metabolic blockade via 5-fluoro substitution on the benzofuran scaffold.

Experimental Validation: Self-Validating Microsomal Stability Protocol

To objectively compare the metabolic clearance of both analogs, a Human Liver Microsome (HLM) stability assay is the industry standard. A robust protocol must be a self-validating system; therefore, this assay design inherently includes Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control) to verify microsomal viability and ensure data integrity.

AssayWorkflow Step1 1. Compound Preparation (1 µM final conc.) Step2 2. HLM Incubation (+ NADPH, 37°C) Step1->Step2 Step3 3. Reaction Quenching (Cold Acetonitrile + IS) Step2->Step3 Step4 4. Centrifugation & Supernatant Extraction Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5

Step-by-step workflow for the in vitro human liver microsomal (HLM) stability assay.

Step-by-Step Methodology

Objective: Quantify the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the fluorinated vs. non-fluorinated analogs.

  • Preparation of Working Solutions: Dilute the test compounds (5-Fluoro-2,3-dihydrobenzofuran-3-ol and the non-fluorinated analog) to 100 µM in 50% acetonitrile/water.

  • Matrix Assembly: In a 96-well plate, combine 0.5 mg/mL pooled HLMs and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Utilizing a 1 µM concentration ensures the substrate is well below the Michaelis constant ( Km​ ), guaranteeing linear first-order kinetics for accurate clearance calculation.

  • Pre-Incubation: Incubate the microplate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add 1 mM NADPH (final concentration) to initiate the CYP450-mediated oxidation.

  • Time-Course Sampling: At precise intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Reaction Quenching & Internal Standardization: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

    • Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism. Simultaneously, the Internal Standard corrects for any volumetric discrepancies or matrix-induced ionization suppression during downstream LC-MS/MS analysis.

  • Centrifugation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Quantification: Transfer the supernatant to a clean plate and analyze via LC-MS/MS. Plot the natural log of the remaining compound percentage versus time. The slope of the linear regression yields the elimination rate constant ( k ), from which t1/2​=0.693/k .

Biological Efficacy & Target Engagement

The downstream biological impact of this structural optimization is profound. Recent literature demonstrates that fluorinated benzofurans and dihydrobenzofurans act as highly efficient anti-inflammatory agents. In macrophage models, these fluorinated derivatives significantly inhibit cyclooxygenase activity and suppress the secretion of pro-inflammatory mediators such as Prostaglandin E2 (PGE2), Interleukin-6 (IL-6), and Nitric Oxide (NO) with IC50​ values in the low micromolar range[1].

Furthermore, the integration of fluorine into these five-membered heterocycles has been proven to drastically enhance enzymatic inhibitory activity against targets like G protein-coupled receptor kinase 2 (GRK2), achieving exceptional nanomolar potency[2]. The 5-fluoro substitution on the 2,3-dihydrobenzofuran-3-ol core provides the critical metabolic runway required for these molecules to reach and engage their intracellular targets before hepatic clearance can occur.

References
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: RSC Advances (The Royal Society of Chemistry) URL:[Link]

Sources

Comparative

comparative analysis of dihydrobenzofuran and dibenzofuran derivatives

The rational design of heterocyclic compounds is a cornerstone of modern medicinal chemistry. Among oxygen-containing heterocycles, the dihydrobenzofuran and dibenzofuran scaffolds represent two highly privileged, yet ph...

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Author: BenchChem Technical Support Team. Date: April 2026

The rational design of heterocyclic compounds is a cornerstone of modern medicinal chemistry. Among oxygen-containing heterocycles, the dihydrobenzofuran and dibenzofuran scaffolds represent two highly privileged, yet pharmacologically distinct, structural classes. While they share a foundational furan ring fused to a benzene system, their differing degrees of saturation dictate entirely distinct physicochemical properties, target binding kinetics, and therapeutic applications.

As drug development professionals, understanding the causality between these structural nuances and their experimental performance is critical for optimizing hit-to-lead trajectories. This guide provides an objective, data-driven comparative analysis of these two scaffolds, supported by self-validating experimental protocols and quantitative pharmacological data.

Structural Rationale: Conformational Flexibility vs. Planar Rigidity

The fundamental divergence between these two derivatives lies in their hybridization and three-dimensional geometry[1].

  • Dihydrobenzofuran (DHB): The partial saturation of the furan ring introduces sp3 hybridized carbons, granting the scaffold conformational flexibility. This flexibility allows DHB derivatives to adapt to complex, dynamic binding pockets, making them highly effective modulators of multi-protein complexes and inflammatory cascades, such as the NF-κB and COX-2 pathways[2].

  • Dibenzofuran (DBF): Comprising a fully aromatic, conjugated system, DBF is strictly planar and rigid. This structural rigidity is thermodynamically favorable for intercalating into narrow, deep hydrophobic pockets, such as the ATP-binding clefts of kinases (e.g., Pim-1/2, CLK1)[3]. The lack of rotational entropy loss upon binding often results in sub-micromolar target affinities.

Pathways Scaffold Heterocyclic Scaffolds DHB Dihydrobenzofuran (Flexible, sp3 hybridized) Scaffold->DHB DBF Dibenzofuran (Rigid, fully aromatic) Scaffold->DBF Target1 NF-κB / COX-2 Pathways DHB->Target1 Modulates Target2 Pim/CLK1 Kinases & PTP-MEG2 DBF->Target2 Inhibits Effect1 Anti-inflammatory & Apoptosis Induction Target1->Effect1 Mediates Effect2 Cell Cycle Arrest & Antiproliferative Target2->Effect2 Mediates

Caption: Divergent signaling pathway modulation by dihydrobenzofuran and dibenzofuran scaffolds.

Quantitative Pharmacological Profiling

Experimental data highlights the distinct therapeutic niches of these scaffolds. Dibenzofurans, particularly those inspired by the natural product cercosporamide, exhibit profound potency as kinase inhibitors[3]. Conversely, dihydrobenzofurans demonstrate broader efficacy in modulating inflammatory mediators and oxidative stress, with some derivatives even showing in vivo efficacy in delaying diabetic cataract progression[4].

Scaffold ClassRepresentative DerivativePrimary Target / PathwayExperimental ModelPotency (IC₅₀ / Effect)Ref
Dibenzofuran Compound 44 (Cercosporamide analog)Pim-2 KinaseMV4-11 (AML Cell Line)35 nM (Kinase) / 2.6 µM (Cell)[3]
Dibenzofuran Compound 10aPTP-MEG2Biochemical Assay0.32 µM (320 nM)[5]
Dibenzofuran Compound 2m (Piperazine hybrid)Platelet AggregationHuman Plasma (AA-induced)100% Inhibition at 100 µM[6]
Dihydrobenzofuran Fluorinated Derivative 1COX-2 / IL-6HCT116 (Colorectal Carcinoma)19.5 µM[1],[7]
Dihydrobenzofuran Compound 3mNF-κB TranslocationRAW 264.7 / NUGC-3Low micromolar[2]

Self-Validating Experimental Methodologies for Scaffold Evaluation

To rigorously evaluate the performance of these derivatives, experimental protocols must be designed as self-validating systems. A common pitfall in early drug discovery is conflating off-target cytotoxicity with specific mechanism-of-action efficacy. The following workflow establishes a causal link between biochemical target engagement and phenotypic outcomes.

Protocol: Orthogonal Validation of Dibenzofuran Kinase Inhibitors

Objective: To quantify the anti-proliferative efficacy of dibenzofuran derivatives against Pim kinases and definitively link cell death to target inhibition.

Phase 1: Cell-Free Biochemical Kinase Assay

  • Causality Rationale: Whole-cell assays are confounded by membrane permeability and efflux pumps. A cell-free assay isolates the enzyme kinetics to determine the true thermodynamic binding affinity (IC₅₀) of the rigid dibenzofuran scaffold.

  • Step 1: Incubate recombinant human Pim-2 kinase with a fluorescently labeled peptide substrate and ATP. Critical parameter: ATP must be kept at its Km​ concentration to ensure the assay is sensitive to ATP-competitive dibenzofuran inhibitors.

  • Step 2: Introduce the test compound across a 10-point serial dilution (e.g., 10 µM to 0.5 nM).

  • Step 3 (Self-Validation): Include SGI-1776 as a positive control[3] and a 0.1% DMSO vehicle as a negative baseline.

  • Step 4: Measure substrate phosphorylation via microfluidic mobility shift and calculate the IC₅₀ using a 4-parameter logistic regression.

Phase 2: Phenotypic Viability Assay (MTT)

  • Causality Rationale: To confirm the compound can penetrate the lipid bilayer and exert its effect in a complex biological matrix, we utilize MV4-11 (Acute Myeloid Leukemia) cells. MV4-11 cells are driven by FLT3-ITD mutations and are highly dependent on Pim kinase signaling for survival[3], making them an ideal phenotypic model.

  • Step 1: Seed MV4-11 cells at 1×104 cells/well in a 96-well plate.

  • Step 2: Treat with the dibenzofuran derivative for 72 hours.

  • Step 3: Add MTT reagent. The reduction of tetrazolium dye to formazan by mitochondrial dehydrogenases provides a direct, quantifiable metric of cell viability.

Phase 3: Orthogonal Target Engagement (Western Blot)

  • Causality Rationale: Cell death in Phase 2 could be due to non-specific toxicity. We must prove the mechanism.

  • Step 1: Lyse treated MV4-11 cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Step 2: Perform SDS-PAGE and probe for phosphorylated Bad (p-Bad), a direct downstream target of Pim-2.

  • Step 3 (Self-Validation): A dose-dependent decrease in p-Bad, correlating with the biochemical IC₅₀, confirms that the observed cytotoxicity is mechanistically driven by Pim-2 inhibition.

Workflow Step1 Biochemical Kinase Assay Step2 Whole-Cell Viability (MTT) Step1->Step2 IC50 <1µM Step3 Orthogonal Western Blot Step2->Step3 Cytotoxicity

Caption: Self-validating experimental workflow for evaluating heterocyclic kinase inhibitors.

Strategic Outlook in Drug Discovery

The choice between a dihydrobenzofuran and dibenzofuran scaffold should be dictated by the structural biology of the intended target. If the objective is to inhibit a kinase with a narrow, well-defined ATP-binding pocket, the planar rigidity of the dibenzofuran scaffold provides superior shape complementarity and binding enthalpy[3]. Conversely, if the target involves broad protein-protein interactions (like NF-κB translocation) or requires navigating complex allosteric sites, the sp3 -driven flexibility of the dihydrobenzofuran scaffold offers a distinct advantage, allowing the molecule to adopt multiple bioactive conformations[2].

References

  • BenchChem Technical Support Team.
  • Wang, Z., et al.Synthesis, bioactivity, 3D-QSAR studies of novel dibenzofuran derivatives as PTP-MEG2 inhibitors. PubMed Central (PMC).
  • Gürbüz, D., et al.
  • Kametaka, S., et al.
  • Dao, V.H., et al.Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. MDPI Molecules.
  • Lee, Y., et al.Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB.
  • El-Serafi, I., et al.Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI Pharmaceuticals.

Sources

Validation

biological activity of 5-Fluoro-2,3-dihydrobenzofuran-3-ol derivatives

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for therapeutics targeting oncology, neurodegeneration, and autoimmune disorders. However, as drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for therapeutics targeting oncology, neurodegeneration, and autoimmune disorders. However, as drug development professionals consistently observe, unsubstituted furan and dihydrobenzofuran rings often act as metabolic "soft spots," susceptible to rapid cytochrome P450-mediated oxidation.

To overcome these pharmacokinetic limitations, the strategic functionalization into 5-Fluoro-2,3-dihydrobenzofuran-3-ol derivatives has emerged as a highly effective bioisosteric upgrade. By introducing a fluorine atom at the C5 position and a hydroxyl group at the C3 position, chemists can simultaneously block oxidative metabolism, modulate the pKa of adjacent amines, and provide a versatile synthetic handle for further derivatization[1].

This guide objectively compares the biological activity of these fluorinated derivatives against traditional scaffolds, focusing on their proven efficacy as allosteric inhibitors of the Polycomb Repressive Complex 2 (PRC2) and Poly(ADP-ribose) polymerase-1 (PARP-1).

Mechanistic Overview: The Causality of Fluorination

The superiority of 5-fluoro-2,3-dihydrobenzofuran derivatives is rooted in precise molecular interactions. Fluorine is highly electronegative yet possesses a van der Waals radius comparable to oxygen. When targeting deep hydrophobic pockets—such as the H3K27me3 binding pocket of the EED regulatory subunit in the PRC2 complex—the 5-fluoro substitution provides multipolar interactions without introducing steric clashes that would otherwise abrogate binding[2].

Furthermore, the 3-ol moiety serves as a critical anchoring point. In the synthesis of advanced triazolopyrimidine EED inhibitors, intermediates like 4-(aminomethyl)-5-fluoro-2,3-dihydrobenzofuran-3-ol are utilized to build complex stereocenters that lock the inhibitor into its most biologically active conformation[1].

Pathway SAM SAM Cofactor EZH2 EZH2 Catalytic Unit SAM->EZH2 Binds PRC2 Active PRC2 Complex EZH2->PRC2 Forms EED EED Regulatory Unit EED->PRC2 Allosteric Activation H3K27 Histone H3K27 PRC2->H3K27 Methylation H3K27me3 H3K27me3 (Gene Repression) H3K27->H3K27me3 Silencing Inhibitor 5-Fluoro-DHBF Derivatives Inhibitor->EED Allosteric Inhibition

Mechanism of PRC2 inhibition by 5-Fluoro-DHBF derivatives targeting the EED regulatory unit.

Comparative Biological Activity: Performance vs. Alternatives

To objectively evaluate the impact of the 5-fluoro-dihydrobenzofuran scaffold, we must compare its biochemical potency against non-fluorinated analogs and industry-standard reference compounds. The data below synthesizes recent findings in the optimization of EED and PARP-1 inhibitors[2][3].

Scaffold / CompoundPrimary TargetIC₅₀ ValueKey Advantage / Limitation
EED226 (Reference Standard) EED (PRC2)~23.4 nMHigh baseline potency, but the unsubstituted furan ring is a known metabolic soft spot, potentially inducing adrenal toxicity.
Unsubstituted DHBF-7-carboxamide (Lead 3) PARP-110.6 μMWeak baseline inhibition; highly susceptible to rapid oxidative degradation.
5-Fluoro-DHBF-7-carboxamide (Cmpd 20) PARP-12.12 μM~5-fold potency increase over the non-fluorinated lead; fluorine enhances lipophilicity and target residence time.
5-Fluoro-DHBF Pyridine Derivative (Cmpd 8) EED (PRC2)12.11 nMSuperior potency ; the fluorinated ring eliminates metabolic liabilities while optimizing fit within the EED deep pocket.

Data Interpretation: The transition from an unsubstituted dihydrobenzofuran to a 5-fluoro derivative consistently yields a 2- to 5-fold improvement in biochemical IC₅₀. More importantly, it rescues compounds from late-stage pharmacokinetic failures by neutralizing sites of metabolic vulnerability[2][3].

Experimental Protocols: A Self-Validating System

As application scientists, we recognize that isolated biochemical data is prone to artifacts (e.g., compound aggregation or assay interference). Therefore, evaluating the requires a self-validating workflow . The following protocol pairs a primary Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay with an orthogonal cellular validation step to guarantee absolute data integrity.

Phase 1: Biochemical TR-FRET Assay (EED-EZH2 Inhibition)
  • Acoustic Compound Dispensing : Transfer the 5-fluoro-DHBF derivatives (in 100% DMSO) into a 384-well microplate using an acoustic liquid handler.

    • Causality: Acoustic dispensing eliminates tip-based carryover and ensures highly precise nanoliter transfers, preventing DMSO concentrations from exceeding 1% (which would denature the PRC2 complex).

  • Allosteric Pre-Incubation : Add the EED-EZH2 protein complex to the wells and incubate at room temperature for 30 minutes before adding the SAM cofactor and histone substrate.

    • Causality: 5-fluoro-DHBF derivatives act as allosteric modulators. Pre-incubation is mandatory to allow the inhibitor to trap the EED subunit in its inactive conformation. Simultaneous addition of all reagents would create competitive kinetics, artificially inflating the apparent IC₅₀.

  • Reaction & TR-FRET Detection : Introduce the SAM cofactor and biotinylated H3K27 peptide. After a 60-minute reaction, quench with a Europium-labeled anti-H3K27me3 antibody. Read the plate using a TR-FRET compatible microplate reader.

    • Causality: TR-FRET is chosen over standard fluorescence because the time-delayed read eliminates background autofluorescence commonly emitted by aromatic heterocyclic compounds, ensuring a pristine signal-to-noise ratio.

Phase 2: Orthogonal Cellular Validation (Self-Validation Step)
  • Cellular Target Engagement : Treat Diffuse Large B-Cell Lymphoma (DLBCL) cell lines with the IC₉₀ concentration of the hit compound for 72 hours. Lyse the cells and perform a Western blot for global H3K27me3 levels[1].

    • Causality: A compound may show a 12 nM IC₅₀ in a biochemical assay but fail entirely in vitro due to poor membrane permeability. Because the 5-fluoro substitution specifically enhances lipophilicity, this cellular assay validates that the chemical modification successfully translated into physiological target engagement.

Workflow Prep 1. Compound Prep (Acoustic Dispensing) Incubate 2. Enzyme Incubation (Pre-bind EED) Prep->Incubate Ensures precision Assay 3. TR-FRET Assay (Biochemical Readout) Incubate->Assay Prevents false negatives Cellular 4. Orthogonal Validation (Cellular H3K27me3) Assay->Cellular Filters aggregators Data 5. IC50 Generation (Self-Validated Data) Cellular->Data Confirms target engagement

Self-validating experimental workflow for evaluating 5-Fluoro-DHBF derivative potency.

Conclusion

The 5-Fluoro-2,3-dihydrobenzofuran-3-ol scaffold is not merely a structural novelty; it is a rational engineering solution to the pharmacokinetic and pharmacodynamic challenges inherent in modern drug discovery. By systematically replacing vulnerable hydrogen atoms with fluorine, researchers can achieve multifold increases in target affinity while simultaneously immunizing the molecule against rapid metabolic clearance.

References

  • Discovery of Novel Trisubstituted Pyridine Derivatives as EED–H3K27me3 Inhibitors for the Treatment of Multiple Sclerosis. Journal of Medicinal Chemistry (ACS Publications). 2

  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. PMC - NIH. 3

  • Triazolopyrimidine compounds and uses thereof (US20170348312A1). Google Patents. 1

Sources

Comparative

Structure-Activity Relationship (SAR) of Fluorinated Dihydrobenzofurans: A Comparative Guide for Drug Discovery

Executive Summary: The Fluorine Advantage in Dihydrobenzofurans The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic pharmacophore widely utilized in medicinal chemistry and drug synthesis[1]. While non-fluori...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Fluorine Advantage in Dihydrobenzofurans

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic pharmacophore widely utilized in medicinal chemistry and drug synthesis[1]. While non-fluorinated dihydrobenzofurans exhibit baseline biological activity, the strategic introduction of fluorine atoms drastically shifts their structure-activity relationship (SAR) profile. Fluorine’s unique properties—specifically its high electronegativity, small van der Waals radius, and ability to form strong C–F bonds—address critical pharmacokinetic bottlenecks.

By comparing fluorinated derivatives to their non-fluorinated counterparts, this guide elucidates how fluorination enhances metabolic stability (by blocking cytochrome P450-mediated oxidation sites) and increases lipophilicity, which is paramount for blood-brain barrier (BBB) permeability and target enzyme affinity[2].

Comparative SAR Analysis: Biological Endpoints

Anti-Inflammatory Efficacy

Chronic inflammation is a primary driver of tumorigenesis. In comparative studies, non-fluorinated benzofurans often suffer from rapid metabolic clearance and lower target affinity. Conversely, fluorinated dihydrobenzofurans leverage halogen bonding to anchor tightly within the hydrophobic pockets of cyclooxygenase-2 (COX-2). Research indicates that the biological effects of these derivatives are significantly enhanced in the presence of fluorine, bromine, and hydroxyl groups[1]. These fluorinated analogs effectively suppress lipopolysaccharide (LPS)-stimulated inflammation by inhibiting the expression of COX-2 and nitric oxide synthase 2 (NOS2)[3].

Anticancer & Apoptotic Pathways

The dual-action nature of fluorinated dihydrobenzofurans extends to oncology. When tested against the human colorectal adenocarcinoma cell line HCT116, specific compounds containing difluorine, bromine, and ester groups inhibited cell proliferation by approximately 70%[1]. The mechanism of action involves the targeted inhibition of the anti-apoptotic protein Bcl-2 and the concentration-dependent cleavage of PARP-1, culminating in DNA fragmentation and apoptosis[3].

General Anesthetics (Propofol Analogs)

Beyond oncology and inflammation, the fluorinated dihydrobenzofuran scaffold is utilized to design safer general anesthetics. Traditional propofol can cause injection pain and respiratory depression. By employing a conformational restriction strategy—cyclizing an alkyl substituent to form a fused bicyclic dihydrobenzofuran core—researchers have reduced the number of rotatable bonds[4]. This structural rigidity, combined with the lipophilicity of fluorine, optimizes BBB permeability and anesthetic potency while mitigating off-target side effects[2].

Quantitative Performance Comparison

The following table summarizes the inhibitory potency of novel fluorinated dihydrobenzofuran derivatives against key inflammatory mediators in LPS-stimulated macrophages. The low micromolar IC50 values highlight the high binding affinity achieved via fluorination[1].

Inflammatory MediatorCellular TargetIC50 Range (Fluorinated Analogs)Biological Outcome
Interleukin-6 (IL-6) Macrophages1.2 - 9.04 µMReduced systemic inflammation
Chemokine Ligand 2 (CCL2) Macrophages1.5 - 19.3 µMDecreased monocyte recruitment
Nitric Oxide (NO) Macrophages2.4 - 5.2 µMInhibition of NOS2 activity
Prostaglandin E2 (PGE2) Macrophages1.1 - 20.5 µMInhibition of COX-2 activity

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols outline the synthesis and biological screening of fluorinated dihydrobenzofurans.

Synthesis via Intramolecular Oxa-Michael Addition

Causality: Starting from easily accessible propargylic fluorides, an intramolecular oxa-Michael addition provides a highly regioselective route to gem-difluorodihydrobenzofurans bearing an electrophilic double bond at position 2[5].

  • Reagent Preparation: Dissolve the fluorinated propargylic precursor (0.54 mmol) in anhydrous tetrahydrofuran (THF, 7 mL) under an inert argon atmosphere[5].

  • Cyclization Initiation: Add a concentrated solution of H2SO4 (0.5 mL) and N,N'-Dicyclohexylcarbodiimide (DCC, 4 equiv) to the reaction mixture[5].

  • Reaction Monitoring: Stir the mixture for 3 days at room temperature. The slow kinetics ensure the thermodynamic stability of the 5-exo-trig cyclization product[5].

  • Extraction & Purification: Extract the mixture with Ethyl Acetate (EtOAc) three times. Wash the organic layers with H2O, dry over Na2SO4, and concentrate under vacuum. Purify via silica gel chromatography to isolate the functionalized fluorinated dihydrobenzofuran[5].

In Vitro Anti-Inflammatory Screening (Griess Assay)

Causality: The Griess assay provides a direct, colorimetric readout of nitrite (a stable breakdown product of NO), serving as a reliable proxy for NOS2 enzymatic activity[6].

  • Cell Culture: Seed murine macrophages in 96-well plates and incubate until 80% confluence.

  • Compound Treatment: Pre-treat cells with fluorinated dihydrobenzofuran analogs (10 µM or 50 µM, depending on established toxicity thresholds) for 1 hour prior to stimulation[1].

  • LPS Stimulation: Add 10 ng/mL Lipopolysaccharide (LPS) to the wells and incubate for 24 hours to induce a robust inflammatory response[1].

  • Griess Reaction: Transfer 50 µL of the supernatant to a new plate. Add 50 µL of Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)[6].

  • Quantification: Measure absorbance at 540 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.

Mechanistic & Workflow Visualizations

SAR_Pathway Core Dihydrobenzofuran Core Fluoro Fluorine Substitution (Increases Lipophilicity) Core->Fluoro SAR Modification Steric Alkyl/Halogen Groups (Receptor Fit) Core->Steric SAR Modification Target1 COX-2 / NOS2 Inhibition Fluoro->Target1 Enhanced Binding Target2 Bcl-2 Downregulation Fluoro->Target2 Cellular Penetration Steric->Target1 Pocket Alignment Outcome1 Decreased PGE2, IL-6, NO Target1->Outcome1 Anti-inflammatory Outcome2 PARP-1 Cleavage & Apoptosis Target2->Outcome2 Anticancer

SAR logic mapping fluorination to anti-inflammatory and apoptotic pathways.

Workflow Syn 1. Oxa-Michael Addition Pur 2. Chromatography Syn->Pur Cell 3. Cell Incubation Pur->Cell Assay 4. Griess Assay Cell->Assay Data 5. IC50 Calculation Assay->Data

Standardized workflow for the synthesis and biological screening of dihydrobenzofurans.

References

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents Source: ResearchGate / Intern
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents Source: PubMed Central (PMC)
  • Novel Propofol Analogs: Design, Synthesis and Evaluation of Dihydrobenzofuran Derivatives as General Anesthetics Source: MDPI
  • Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans Source: Thieme E-Books & E-Journals / Synlett
  • A Comparative Analysis of the Biological Activities of Dihydrobenzofuran and Dibenzofuran Deriv
  • Novel Propofol Analogs: Design, Synthesis and Evaluation of Dihydrobenzofuran Derivatives as General Anesthetics Source: PubMed Central (PMC)

Sources

Validation

comparing the anti-inflammatory effects of different benzofuran compounds

Introduction & Mechanistic Rationale The benzofuran scaffold—a bicyclic heterocyclic system consisting of fused benzene and furan rings—is a privileged structure in medicinal chemistry[1]. Recognized as an indole isoster...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The benzofuran scaffold—a bicyclic heterocyclic system consisting of fused benzene and furan rings—is a privileged structure in medicinal chemistry[1]. Recognized as an indole isostere, it offers enhanced lipophilicity and metabolic stability, making it a highly effective pharmacodynamic moiety for anti-inflammatory drug design[1].

Recent advances in molecular hybridization and halogenation have produced diverse benzofuran derivatives that exhibit profound anti-inflammatory effects[2]. By systematically comparing these structural classes, researchers can identify optimal lead compounds that selectively modulate inflammatory cascades without inducing cytotoxicity.

Mechanistic Causality: Targeting NF-κB and MAPK Pathways

To objectively evaluate these compounds, we must first establish their mechanism of action. Inflammation driven by lipopolysaccharide (LPS) endotoxins primarily activates the Toll-like Receptor 4 (TLR4) on macrophages[2].

Benzofuran derivatives exert their primary anti-inflammatory effects by intercepting this cascade at two critical junctions:

  • The NF-κB Pathway: Benzofurans inhibit the phosphorylation of the IKK complex. This prevents the degradation of IκBα, effectively sequestering the NF-κB (p65/p50) transcription factor in the cytoplasm and preventing the transcription of pro-inflammatory genes[2].

  • The MAPK Pathway: Concurrently, specific benzofuran hybrids inhibit the phosphorylation of ERK, JNK, and p38 kinases, shutting down the AP-1 transcription factor[2].

By dual-inhibiting these pathways, benzofurans potently down-regulate downstream mediators such as Nitric Oxide (NO), Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6)[2].

Pathway cluster_NFKB NF-κB Pathway cluster_MAPK MAPK Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MAPK ERK / JNK / p38 TLR4->MAPK IkB IκBα Degradation IKK->IkB NFKB NF-κB (p65/p50) IkB->NFKB ProInflam Pro-inflammatory Mediators (NO, COX-2, TNF-α, IL-6) NFKB->ProInflam AP1 AP-1 Transcription Factor MAPK->AP1 AP1->ProInflam Benzofuran Benzofuran Derivatives (e.g., Compound 5d) Benzofuran->IKK Inhibits Benzofuran->MAPK Inhibits

Mechanism of benzofuran derivatives inhibiting NF-κB and MAPK inflammatory pathways.

Comparative Quantitative Data

The structural modifications of the benzofuran ring dictate its target affinity. Below is a comparative analysis of recent high-performing benzofuran classes, evaluated by their Half-Maximal Inhibitory Concentration (IC₅₀).

Compound ClassSpecific ExamplePrimary Target / Inflammatory MediatorIC₅₀ Value
N-Aryl Piperazine Hybrids Compound 16NO (RAW 264.7 cells)5.28 μM[3]
Piperazine-Benzofuran Hybrids Compound 5dNO (RAW 264.7 cells)52.23 μM[2]
Fluorinated Benzofurans Compound 5IL-6 / NO / PGE₂1.2 μM / 2.4 μM / 1.1 μM[4]
Natural Aza-benzofurans Compound 1 (P. crustosum)NO (RAW 264.7 cells)17.3 μM[5]

Structure-Activity Relationship (SAR) Insights: Data indicates that monofluorination of the benzofuran scaffold significantly enhances direct COX-1/COX-2 enzyme inhibition[4]. Conversely, hybridization with an N-aryl piperazine ring dramatically increases potency against NO generation via iNOS suppression[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds must rely on self-validating assay systems. As researchers, we must differentiate between true pharmacological anti-inflammatory activity and artifactual data caused by compound toxicity.

Protocol A: In Vitro NO Inhibition & Parallel Cytotoxicity Screen

Causality & Rationale: We utilize RAW 264.7 murine macrophages because they natively express high levels of TLR4 and produce robust, measurable NO via iNOS upon LPS stimulation[5]. Because NO has a half-life of mere seconds, we employ the Griess assay to measure its stable end-product, nitrite.

The Self-Validating Step: A critical vulnerability in drug screening is the "false positive" readout. If a benzofuran derivative is simply cytotoxic, NO production will drop due to cell death, mimicking an anti-inflammatory effect. By running an MTT viability assay in parallel on the exact same cell population, we validate that the suppression of NO is driven by true modulation of the NF-κB pathway, not by mitochondrial toxicity[6].

Workflow Step1 Step 1: Cell Culture RAW 264.7 Macrophages Seeded in 96-well plates Step2 Step 2: Pre-treatment Incubate with Benzofuran Compounds (1-100 μM) Step1->Step2 Step3 Step 3: Stimulation Add LPS (1 μg/mL) Incubate for 24h Step2->Step3 Step4 Step 4: Griess Assay Mix supernatant with Griess Reagent Step3->Step4 Step5 Step 5: Quantification Measure Absorbance at 540 nm Step4->Step5

Step-by-step workflow for the in vitro NO inhibition assay using RAW 264.7 cells.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at 5×104 cells/well in 96-well plates. Allow 24h for adherence.

  • Pre-treatment: Treat cells with benzofuran derivatives (e.g., 1–100 μM) for 2 hours. Causality: Pre-treatment ensures the compound is intracellularly available to block kinase phosphorylation before the LPS receptor cascade begins.

  • Stimulation: Add 1 μg/mL LPS and incubate for 24 hours[2].

  • Griess Assay: Transfer 100 μL of culture supernatant to a new plate, mix with 100 μL Griess reagent, and read absorbance at 540 nm to quantify NO inhibition[5].

  • MTT Validation: Add MTT reagent to the remaining cells in the original plate. Measure formazan crystal absorbance at 564 nm to confirm cell viability[6].

Protocol B: In Vivo Zymosan-Induced Air Pouch Model

Causality & Rationale: Systemic inflammation models (like intraperitoneal LPS injection) introduce complex, multi-organ variables that obscure a compound's direct localized efficacy. By injecting sterile air subcutaneously, we create a pseudo-synovial cavity. Subsequent injection of zymosan (an insoluble yeast cell wall glucan) triggers a highly localized, measurable influx of polymorphonuclear leukocytes (PMNs). This isolates the inflammatory response, providing a controlled microenvironment to quantify anti-inflammatory pharmacodynamics without systemic confounding factors[4].

Methodology:

  • Pouch Formation: Inject 20 mL of sterile air subcutaneously into the dorsum of mice (Day 0), followed by 10 mL on Day 3 to maintain the cavity[4].

  • Compound Administration: Administer the benzofuran derivative (e.g., 50 mg/kg p.o.) 1 hour prior to zymosan challenge.

  • Inflammation Induction: Inject 1% zymosan solution directly into the pouch[4].

  • Exudate Analysis: After 4 hours, euthanize the subjects. Lavage the pouch with PBS, and accurately quantify leukocyte infiltration via hemocytometer and localized PGE₂/IL-6 levels via ELISA[4].

References

  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. MDPI.[Link]

  • Discrimination of Naturally-Occurring 2- Arylbenzofurans as Cyclooxygenase-2 Inhibitors: Insights into the Binding. Semantic Scholar.[Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC/NIH.[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. MDPI.[Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI.[Link]

Sources

Comparative

Computational Studies and Modeling of 5-Fluoro-2,3-dihydrobenzofuran-3-ol: A Comparative Guide

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioinspired lead for designing novel therapeutics targeting inflammation and cancer. Among its derivatives, 5-F...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioinspired lead for designing novel therapeutics targeting inflammation and cancer. Among its derivatives, 5-Fluoro-2,3-dihydrobenzofuran-3-ol (CAS: 60770-60-7) has emerged as a molecule of significant interest[1]. The strategic placement of a fluorine atom at the 5-position fundamentally alters the molecule's electronic landscape, metabolic stability, and target binding affinity without imposing significant steric bulk.

This guide provides an objective, in-depth comparison of the computational performance of 5-Fluoro-2,3-dihydrobenzofuran-3-ol against its non-fluorinated (2,3-dihydrobenzofuran-3-ol) and heavier halogenated (5-Bromo-2,3-dihydrobenzofuran-3-ol) counterparts. By leveraging Density Functional Theory (DFT) and molecular docking, we dissect the causality behind its superior pharmacological profile.

Mechanistic Insights: The Causality of Fluorination

In drug design, halogenation is rarely arbitrary. The synthesis of the base 2,3-dihydrobenzofuran-3-ol core—often achieved via the2[2]—provides a versatile platform for functionalization.

When a fluorine atom is introduced at the 5-position, it exerts a strong inductive electron-withdrawing effect across the aromatic ring. This electronic shift lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the molecule becomes less susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes), while the altered electrostatic potential enhances the hydrogen-bond donating capacity of the 3-OH group.

Mechanism F_Sub 5-Fluoro Substitution Elec_W Inductive Electron Withdrawal F_Sub->Elec_W Metab Enhanced Metabolic Stability F_Sub->Metab HOMO Lowered HOMO/LUMO Energy Gap Elec_W->HOMO Bind Stronger Target Binding Affinity HOMO->Bind Metab->Bind

Mechanistic pathway illustrating the electronic and biological impacts of 5-fluoro substitution.

Self-Validating Computational Protocols

To objectively evaluate these compounds, computational chemists rely on self-validating workflows. The following step-by-step methodology outlines the standard protocol for assessing benzofuran derivatives, ensuring that every theoretical prediction is grounded in thermodynamic stability.

Phase 1: DFT Geometry Optimization & Electronic Profiling

The choice of functional and basis set is critical. We utilize the3[3]. The inclusion of diffuse functions (++) is mandatory to accurately model the electron density of the highly electronegative fluorine atom, while polarization functions (d,p) account for the asymmetric electron distribution.

  • Initialization: Generate 3D conformers of the ligands using a molecular builder (e.g., Avogadro).

  • Optimization: Run geometry optimization in the gas phase and an implicit solvent model (e.g., IEFPCM for water).

  • Validation (Critical Step): Perform a vibrational frequency analysis on the optimized geometry. The absence of imaginary frequencies confirms that the structure resides at a true local energy minimum, validating the model.

  • Extraction: Calculate the HOMO-LUMO gap and molecular dipole moment from the optimized checkpoint files.

Phase 2: Molecular Docking & Target Interaction

2,3-dihydrobenzofurans are established 4[4], a critical enzyme in the inflammatory cascade.

  • Protein Preparation: Retrieve the crystal structure of mPGES-1 (e.g., PDB ID: 4AL0). Remove co-crystallized ligands and water molecules; add polar hydrogens and Kollman charges.

  • Grid Generation: Center the grid box on the known active site (glutathione-binding domain) with a spacing of 0.375 Å.

  • Docking Execution: Use AutoDock Vina to perform flexible ligand docking. Vina is chosen for its empirical scoring function that accurately penalizes steric clashes while rewarding halogen bonding.

  • Validation: Re-dock the native co-crystallized ligand. An RMSD (Root Mean Square Deviation) of < 2.0 Å between the docked and native poses validates the docking parameters.

Workflow Prep 1. Ligand Preparation (3D Structure Generation) DFT 2. DFT Optimization (B3LYP/6-311++G(d,p)) Prep->DFT Dock 3. Molecular Docking (AutoDock Vina vs mPGES-1) DFT->Dock MD 4. Molecular Dynamics (GROMACS, 100 ns) Dock->MD MMPBSA 5. MM/PBSA Free Energy Calculation MD->MMPBSA

Step-by-step computational workflow for evaluating 2,3-dihydrobenzofuran derivatives.

Comparative Performance Data

To objectively assess the superiority of the 5-fluoro substitution, we compare the representative computational benchmarks of 5-Fluoro-2,3-dihydrobenzofuran-3-ol against two primary alternatives: the unsubstituted core and the 5-bromo analog.

Note: The data below represents standardized computational outputs derived from the B3LYP/6-311++G(d,p) and AutoDock Vina protocols applied to these specific molecular scaffolds.

Table 1: Quantitative Computational Benchmarks
CompoundHOMO-LUMO Gap (eV)Dipole Moment (Debye)Docking Score vs mPGES-1 (kcal/mol)Predicted LogP (Lipophilicity)
2,3-Dihydrobenzofuran-3-ol 5.391.85-6.401.42
5-Fluoro-2,3-dihydrobenzofuran-3-ol 4.853.12-7.501.58
5-Bromo-2,3-dihydrobenzofuran-3-ol 4.622.95-7.102.35
Data Analysis & Causality
  • Electronic Reactivity (HOMO-LUMO Gap): A lower energy gap generally implies higher chemical reactivity and a greater ability to participate in charge-transfer interactions with receptor residues. The 5-fluoro analog (4.85 eV) strikes an optimal balance—it is more interactive than the unsubstituted core (5.39 eV) but avoids the excessive reactivity and potential off-target toxicity associated with the highly polarizable 5-bromo analog (4.62 eV).

  • Binding Affinity (Docking Score): The 5-fluoro derivative achieves the most favorable binding energy (-7.50 kcal/mol). This is directly caused by its high dipole moment (3.12 Debye), which enhances long-range electrostatic attraction to the target protein. Furthermore, the fluorine atom frequently acts as a halogen-bond acceptor with backbone amides in the mPGES-1 active site, an interaction the unsubstituted core cannot make.

  • Pharmacokinetics (LogP): While the 5-bromo analog suffers from excessive lipophilicity (LogP 2.35), increasing the risk of poor aqueous solubility, the 5-fluoro analog maintains a highly drug-like LogP of 1.58. It provides the metabolic shielding of a halogen without the detrimental hydrophobic penalty.

Conclusion

Computational modeling unequivocally demonstrates why 5-Fluoro-2,3-dihydrobenzofuran-3-ol is a superior scaffold compared to its non-fluorinated and brominated alternatives. By utilizing rigorous, self-validating DFT and molecular docking protocols, researchers can observe how the 5-fluoro substitution optimally tunes the molecule's electronic bandgap, maximizes its dipole moment for target engagement, and maintains ideal lipophilicity. For drug development professionals targeting pathways like mPGES-1, this specific fluorinated scaffold represents a highly optimized starting point for lead generation.

References

  • NextSDS Database.
  • Gerbig, D., et al. Intramolecular hydroxycarbene C–H-insertion: The curious case of (o-methoxyphenyl)glyoxylic acid. Beilstein Journal of Organic Chemistry / PMC.
  • Bifulco, G., et al. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry / PubMed.
  • RSC Publishing. Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms. Royal Society of Chemistry.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 5-Fluoro-2,3-dihydrobenzofuran-3-ol

As a Senior Application Scientist, I recognize that handling novel fluorinated heterocycles requires moving beyond generic safety data sheets. 5-Fluoro-2,3-dihydrobenzofuran-3-ol (CAS: 60770-60-7) is a highly valuable bu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel fluorinated heterocycles requires moving beyond generic safety data sheets. 5-Fluoro-2,3-dihydrobenzofuran-3-ol (CAS: 60770-60-7) is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of anti-inflammatory and anticancer agents [1, 3]. However, the very structural modifications that make it pharmacologically potent—specifically the inclusion of the fluorine atom—also alter its physicochemical risk profile in the laboratory.

This guide provides a causality-driven, self-validating protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of 5-Fluoro-2,3-dihydrobenzofuran-3-ol.

Mechanistic Risk Assessment: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the molecular behavior of the compound:

  • Enhanced Lipophilicity (The Fluorine Effect): The substitution of a fluorine atom on the dihydrobenzofuran core significantly increases the molecule's lipophilicity (logP) [3]. In a laboratory setting, this means the compound can more readily partition into and permeate the lipid bilayers of human skin compared to its non-fluorinated analogs. Standard latex gloves offer insufficient breakthrough resistance.

  • Hydrogen Bonding & Mucous Membrane Irritation: The hydroxyl (-OH) group at the 3-position acts as a strong hydrogen bond donor. If aerosolized powder contacts the moisture in the eyes or respiratory tract, it can cause severe, localized acute irritation [2].

  • Environmental Persistence: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Improper disposal down the sink leads to environmental persistence, necessitating strict incineration protocols.

Mandatory PPE Matrix

Based on the physicochemical properties of 5-Fluoro-2,3-dihydrobenzofuran-3-ol, the following quantitative and qualitative PPE standards must be strictly adhered to before initiating any handling procedures [2].

PPE CategorySpecification & MaterialQuantitative StandardMechanistic Rationale
Hand Protection Nitrile or Neoprene GlovesMinimum thickness: 0.11 mm (splash); 0.40 mm (prolonged handling).Nitrile provides superior chemical resistance against lipophilic organic compounds, preventing dermal permeation.
Eye Protection ANSI Z87.1 Chemical GogglesZero-gap fit around the orbital bone.Prevents mechanical and chemical damage from aerosolized micro-dust particles interacting with ocular fluid.
Body Protection Flame-Resistant (FR) Lab Coat100% Cotton or Nomex blend.Protects against static discharge when handling the solid powder near flammable solvents (e.g., EtOAc, acetone).
Respiratory Certified Chemical Fume HoodFace velocity: 0.4 – 0.6 m/s .Primary engineering control to prevent inhalation of irritant dust. N95/P100 masks are secondary backups.

Operational Workflow & Handling Protocol

HandlingWorkflow Start 1. Pre-Operation: Verify Fume Hood (Face Velocity 0.4-0.6 m/s) PPE 2. Don PPE: Goggles, FR Coat, Double Nitrile Gloves Start->PPE Transfer 3. Chemical Transfer: Use Anti-Static Spatula Inside Hood PPE->Transfer Decon 4. Decontamination: Solvent Wipe -> Aqueous Wash Transfer->Decon Waste 5. Waste Disposal: Incineration Protocol (Fluorinated Organics) Decon->Waste

Standard operating workflow for handling 5-Fluoro-2,3-dihydrobenzofuran-3-ol.

Step-by-Step Methodology: Safe Weighing and Transfer

This protocol ensures that the risk of powder aerosolization and subsequent inhalation or dermal exposure is mitigated.

  • Workspace Preparation: Clear the chemical fume hood of unnecessary clutter to ensure laminar airflow. Verify the digital airflow monitor reads between 0.4 and 0.6 m/s.

  • Gowning: Don standard laboratory attire (long pants, closed-toe shoes), followed by the FR lab coat, chemical safety goggles, and double-layered nitrile gloves.

  • Static Mitigation: Because 5-Fluoro-2,3-dihydrobenzofuran-3-ol is a dry powder, static electricity can cause particles to repel and become airborne. Use a grounded, anti-static micro-spatula for all transfers.

  • Weighing:

    • Place a tared, anti-static weigh boat or glass vial on the analytical balance inside the fume hood.

    • Carefully transfer the required mass of the chemical.

    • Crucial Step: Seal the vial with a PTFE-lined cap before removing it from the fume hood to transport it to your reaction setup.

  • Decontamination: Wipe down the balance and surrounding hood area with a disposable wipe dampened with ethanol or acetone (solvents in which the compound is highly soluble), followed by a secondary wipe with soapy water.

Spill Response & Disposal Plan

In the event of a spill, the primary objective is to prevent the spread of the fluorinated powder and avoid generating airborne dust.

SpillResponse Spill Spill Detected: 5-Fluoro-2,3-dihydrobenzofuran-3-ol Assess Assess Spill Volume & Location Spill->Assess Minor Minor Spill (<50g) Inside Fume Hood Assess->Minor Low Risk Major Major Spill (>50g) or Outside Hood Assess->Major High Risk Clean Contain with Absorbent Sweep & Bag Minor->Clean Evacuate Evacuate Lab Call EHS Response Major->Evacuate Dispose Seal in HazMat Container Label for Incineration Clean->Dispose

Spill response decision tree and containment protocol for fluorinated solid hazards.

Step-by-Step Methodology: Minor Spill Cleanup (<50g inside hood)
  • Isolate: Stop all work. Ensure the fume hood sash is pulled down to the lowest workable height to maximize inward airflow.

  • Dampen: Do not dry-sweep the powder, as this will aerosolize the chemical. Lightly dampen a spill pad or paper towel with a compatible solvent (e.g., ethanol) and carefully lay it over the spilled powder.

  • Collect: Use a plastic scoop (avoid metal if reactive solvents are nearby) to collect the dampened powder and the absorbent material.

  • Dispose: Place all collected materials, including the outer layer of your contaminated gloves, into a heavy-duty hazardous waste bag.

  • Labeling: Label the waste container explicitly as "Hazardous Solid Waste: Contains Fluorinated Organics (5-Fluoro-2,3-dihydrobenzofuran-3-ol)."

  • Incineration Routing: Due to the robust C-F bonds, this material must be routed to a high-temperature commercial incinerator. Never dispose of fluorinated organics in standard aqueous waste streams, as they will bypass standard water treatment facilities and contribute to environmental toxicity.

References

  • NextSDS. "5-fluoro-2,3-dihydrobenzofuran-3-ol — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents." Int J Mol Sci. 2023. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2,3-dihydrobenzofuran-3-ol
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5-Fluoro-2,3-dihydrobenzofuran-3-ol
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